molecular formula C9H10N2O2 B083225 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 13582-93-9

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B083225
CAS No.: 13582-93-9
M. Wt: 178.19 g/mol
InChI Key: HFMCIPVAQHTOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMCIPVAQHTOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929156
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13582-93-9
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxamide, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013582939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. Its inherent chirality necessitates the development of efficient and highly selective synthetic methodologies to access enantiopure derivatives for pharmacological evaluation and development. This technical guide provides a comprehensive overview of modern stereoselective strategies for the synthesis of these valuable compounds, with a focus on catalytic asymmetric methods. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data for comparative analysis and visual representations of reaction pathways and workflows.

Core Synthetic Strategies and Methodologies

The stereoselective construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system has been approached through various innovative catalytic methods. These strategies primarily focus on the asymmetric formation of C-N and C-O bonds, or the stereoselective reduction of prochiral precursors. Key successful approaches include metal-catalyzed cyclizations, organocatalytic transformations, and biocatalytic reductions.

Catalytic Asymmetric Cyclization Strategies

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Palladium and copper-based systems, in conjunction with chiral ligands, have proven particularly effective.

A notable strategy involves a palladium-catalyzed tandem allylic substitution using chiral bisphosphorus ligands such as WingPhos.[1] This method provides access to a range of chiral vinyl-substituted heterocycles, including the target benzoxazines, with excellent enantioselectivities and yields.[1] Another efficient approach utilizes a combination of palladium and organocatalysis in a relay system to produce chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines in good yields and high enantioselectivity.[1]

Copper(I)-catalyzed intramolecular C-N cyclization is another cornerstone of stereoselective synthesis in this area. This method is often employed as the final ring-closing step in a sequence initiated by a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. This two-step process is highly efficient, affording the desired products with exceptional enantio- and diastereospecificity (ee > 99%, de > 99%).[1]

Organocatalytic Approaches

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective desymmetrization of prochiral oxetanes, providing a metal-free route to chiral 2H-1,4-benzoxazines.[1] This method is characterized by its mild reaction conditions and broad substrate scope, delivering high yields and enantioselectivities for a variety of derivatives.[1]

Biocatalytic and Chemoenzymatic Methods

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. The use of imine reductases for the biocatalytic reduction of 2H-1,4-benzoxazines has been successfully demonstrated, achieving up to 99% enantiomeric excess under mild aqueous conditions.[3]

Chemoenzymatic strategies combine the best of both chemical and biological catalysis. One such approach utilizes ethylenediamine-N,N'-disuccinic acid (EDDS) lyase to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate.[4] The resulting chiral N-(2-hydroxyphenyl)-L-aspartic acid derivatives can then be chemically cyclized to afford enantioenriched dihydrobenzoxazinones with excellent optical purity (up to >99% ee).[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key stereoselective synthetic methodologies discussed, allowing for a clear comparison of their efficiency and selectivity.

Methodology Catalyst/Enzyme Key Substrates Yield (%) ee (%) de (%) Reference
Lewis Acid-Catalyzed Aziridine Ring Opening & Cu(I)-Catalyzed CyclizationLewis Acid, Cu(I)Activated Aziridines, 2-HalophenolsExcellent>99>99[1]
Palladium-Catalyzed Tandem Allylic SubstitutionPd Catalyst, WingPhos LigandVinyl Methylene Cyclic Carbonates, BisnucleophilesExcellentExcellent-[1]
Palladium-Organo Relay CatalysisPd Catalyst, OrganocatalystNot specifiedGoodGood-[1]
Chiral Phosphoric Acid-Catalyzed DesymmetrizationChiral Phosphoric Acid (CPA)Prochiral OxetanesVery GoodHigh-[1]
Biocatalytic ReductionImine Reductase2H-1,4-Benzoxazines-up to 99-[3]
Chemoenzymatic Synthesis via EDDS LyaseEDDS LyaseSubstituted 2-Aminophenols, FumarateGood (overall)up to >99-[4]
Asymmetric HydrogenationBisphosphine-Rhodium ComplexDehydromorpholines (related structures)Quantitativeup to 99-[5]
Ring Opening of Glycidols and Intramolecular Cyclization- (Stoichiometric)Glycidols, N-(2-fluorophenyl)toluene-p-sulfonamide-Non-racemic-

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Protocol 1: Lewis Acid-Catalyzed SN2-Type Ring Opening of an Activated Aziridine followed by Cu(I)-Catalyzed Intramolecular C-N Cyclization[1]

Step A: Lewis Acid-Catalyzed Ring Opening

To a solution of the activated aziridine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere is added the Lewis acid (e.g., BF3·OEt2, 1.2 mmol). The mixture is stirred for 15 minutes, after which a solution of the 2-halophenol (1.1 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred until complete consumption of the starting material as monitored by TLC. The reaction is then quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step B: Cu(I)-Catalyzed Intramolecular C-N Cyclization

To a solution of the product from Step A (1.0 mmol) in anhydrous toluene (10 mL) are added CuI (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and K2CO3 (2.0 mmol). The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of a Prochiral Oxetane[1]

To a solution of the prochiral oxetane (0.5 mmol) and the 2-aminophenol derivative (0.6 mmol) in a suitable solvent (e.g., toluene, 2 mL) at the specified temperature is added the chiral phosphoric acid catalyst (5-10 mol%). The reaction mixture is stirred for the time indicated in the literature, monitoring the progress by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-1,4-benzoxazine.

Protocol 3: Biocatalytic Reduction of a 2H-1,4-Benzoxazine using an Imine Reductase[3]

In a typical bioreduction, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the 2H-1,4-benzoxazine substrate (e.g., 10 mM), the imine reductase enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking. The reaction progress is monitored by HPLC analysis of aliquots taken at regular intervals. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The product is purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows.

Stereoselective_Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., 2-Aminophenol, Aziridine, Oxetane) Reaction Stereoselective Reaction (Catalytic or Biocatalytic) Start->Reaction Catalyst/Enzyme Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Enantiopure 3,4-Dihydro-2H-1,4-Benzoxazine Purification->Product Aziridine_Ring_Opening_Cyclization cluster_pathway Aziridine Ring Opening and Intramolecular Cyclization Pathway Aziridine Activated Aziridine + 2-Halophenol Intermediate Ring-Opened Intermediate Aziridine->Intermediate Lewis Acid (SN2 Ring Opening) Product 3,4-Dihydro-2H-1,4-Benzoxazine Intermediate->Product Cu(I) Catalyst (Intramolecular C-N Cyclization) Chemoenzymatic_Pathway cluster_chemoenzymatic Chemoenzymatic Synthesis of Dihydrobenzoxazinones Substrates 2-Aminophenol + Fumarate Enzymatic_Step Asymmetric Hydroamination (EDDS Lyase) Substrates->Enzymatic_Step Chiral_Intermediate Chiral N-(2-hydroxyphenyl)-L-aspartic acid Enzymatic_Step->Chiral_Intermediate Chemical_Step Acid-Catalyzed Esterification-Cyclization Chiral_Intermediate->Chemical_Step Final_Product Enantioenriched Dihydrobenzoxazinone Chemical_Step->Final_Product

References

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available precursor, 2-aminophenol. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data to facilitate its synthesis and further exploration by researchers in drug discovery and development.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminophenol is most effectively achieved through a two-step reaction sequence. The first step involves the formation of the benzoxazine ring system via a condensation reaction between 2-aminophenol and ethyl 2,3-dibromopropionate to yield the intermediate, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The subsequent step is the amidation of this ethyl ester to afford the target carboxamide.

Synthesis_Overview 2-Aminophenol 2-Aminophenol Step1 Step 1: Cyclization 2-Aminophenol->Step1 Ethyl_2,3-dibromopropionate Ethyl_2,3-dibromopropionate Ethyl_2,3-dibromopropionate->Step1 Intermediate Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Final_Product This compound Step2->Final_Product Ammonium_Hydroxide Ammonium_Hydroxide Ammonium_Hydroxide->Step2

Caption: Overall synthetic workflow from 2-aminophenol to the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This procedure details the cyclization reaction to form the benzoxazine ester intermediate. The reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate in the presence of a base such as potassium carbonate is a common method for this transformation. While this reaction can produce the desired product in high yield, it may also form a minor isomeric byproduct, necessitating purification by chromatography.[1]

Materials:

  • 2-Aminophenol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous Potassium Carbonate

  • Dry Acetone

  • Dilute Sodium Hydroxide solution

  • Ether or Methylene Chloride (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • To a refluxing mixture of anhydrous potassium carbonate in dry acetone, a solution of 2-aminophenol in dry acetone is added.

  • Ethyl 2,3-dibromopropionate is then added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for approximately 17 hours.[2]

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated from the filtrate under reduced pressure.

  • The resulting residue is washed with a dilute sodium hydroxide solution and then extracted with a suitable organic solvent such as ether or methylene chloride.[2]

  • The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved via silica gel column chromatography to isolate the pure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Step 2: Synthesis of this compound

This section describes the conversion of the ethyl ester intermediate to the final carboxamide product through amidation with ammonium hydroxide.

Materials:

  • Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Ammonium Hydroxide

  • Ethanol

Procedure:

  • Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dissolved in ethanol in a sealed reaction vessel.

  • Ammonium hydroxide is added to the solution.

  • The reaction mixture is heated to 80°C and stirred for 18 hours in an inert atmosphere.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent and excess ammonia are removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ParameterValueReference
Reactants 2-Aminophenol, Ethyl 2,3-dibromopropanoate, K₂CO₃[1][2]
Solvent Dry Acetone[2]
Reaction Time 17 hours[2]
Temperature Reflux[2]
Yield High (specific value not reported for unsubstituted)[1]

Table 2: Synthesis of this compound

ParameterValueReference
Reactants Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, NH₄OH
Solvent Ethanol
Reaction Time 18 hours
Temperature 80 °C
Yield 75%

Visualized Reaction Pathway

The chemical transformations are illustrated in the following diagram.

Reaction_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation 2-aminophenol 2-Aminophenol plus1 + 2-aminophenol->plus1 dibromopropionate Ethyl 2,3-dibromopropionate plus1->dibromopropionate reagents1 K₂CO₃, Acetone Reflux, 17h dibromopropionate->reagents1 ester_intermediate Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate reagents1->ester_intermediate ester_intermediate_2 Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate reagents2 NH₄OH, Ethanol 80°C, 18h ester_intermediate_2->reagents2 carboxamide_product This compound reagents2->carboxamide_product

Caption: Detailed chemical reaction pathway for the two-step synthesis.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

The Evolving Landscape of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Analogs: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide analogs, focusing on their anticancer, antimicrobial, and serotonin-3 (5-HT3) receptor antagonist properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several studies have highlighted the potential of this compound analogs as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 3,4-dihydro-2H-1,4-benzoxazine analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
14f PC-3Prostate Cancer7.84[1]
NHDFNormal Human Dermal Fibroblasts>50[1]
MDA-MB-231Breast Cancer10.2[1]
MIA PaCa-2Pancreatic Cancer12.5[1]
U-87 MGGlioblastoma16.2[1]
Compound 9 MCF-7Breast Cancer4.06
Compound 12 MCF-7Breast Cancer3.39
Compound 10 HCT-116Colon Cancer4.80
Compound 12 HCT-116Colon Cancer5.20
Benzoxazine-purine hybrid 9 MCF-7Breast Cancer4.06
Benzoxazine-purine hybrid 12 MCF-7Breast Cancer3.39
Benzoxazine-purine hybrid 10 HCT-116Colon Cancer4.80
Benzoxazine-purine hybrid 12 HCT-116Colon Cancer5.20
Signaling Pathway: c-Myc Inhibition

A key mechanism underlying the anticancer activity of some benzoxazinone derivatives is the downregulation of the c-Myc oncogene.[2] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[2][3][4][5] Its overexpression is a hallmark of many cancers. Certain benzoxazinone compounds have been shown to induce the formation of G-quadruplex structures in the c-Myc promoter region, thereby inhibiting its transcription.[2]

cMyc_Pathway cluster_0 Benzoxazine Analog Action cluster_1 Cellular Processes Benzoxazine 3,4-Dihydro-2H-1,4-benzoxazine -2-carboxamide Analog cMyc_Promoter c-Myc Promoter (G-quadruplex formation) Benzoxazine->cMyc_Promoter Induces cMyc_Gene c-Myc Gene cMyc_Promoter->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Cell_Growth Cell Growth cMyc_Protein->Cell_Growth Promotes Apoptosis_Inhibition Inhibition of Apoptosis cMyc_Protein->Apoptosis_Inhibition Promotes

Caption: c-Myc signaling pathway and the inhibitory action of benzoxazine analogs.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine analogs in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with benzoxazine analogs B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][6][7]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism, for selected benzoxazine analogs.

Compound IDMicroorganismGram StainMIC (µg/mL)Reference
Compound 1e Staphylococcus aureusPositive31.25[7]
Compound 2c Escherichia coliNegative62.5[7]
Compound 2h Candida albicansN/A (Fungus)31.25[7]
Various derivatives Gram-positive bacteriaPositive12.5 - 50[4]
Various derivatives Gram-negative bacteriaNegative12.5 - 50[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analogs

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzoxazine analogs in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of benzoxazine analogs in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate for 18-24h B->C D Visually inspect for growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Serotonin-3 (5-HT3) Receptor Antagonism

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[3] These compounds have potential applications in the management of chemotherapy-induced nausea and vomiting.

Quantitative Data Summary: 5-HT3 Receptor Binding Affinity

The binding affinity of these analogs to the 5-HT3 receptor is typically determined through radioligand binding assays and expressed as the inhibitory constant (Ki).

CompoundKi (nM)Reference
endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide 0.019[3]
Signaling Pathway: 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations, leading to neuronal depolarization. Antagonists block this channel, preventing depolarization.

Caption: 5-HT3 receptor signaling and antagonism by benzoxazine analogs.
Experimental Protocol: 5-HT3 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT3 receptor.

Materials:

  • Cell membranes expressing 5-HT3 receptors

  • Radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron)

  • 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide analogs

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.

Receptor_Binding_Assay_Workflow A Combine cell membranes, radioligand, and test compound B Incubate to equilibrium A->B C Filter to separate bound and unbound ligand B->C D Wash filters C->D E Measure radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for the 5-HT3 receptor binding assay.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and specific 5-HT3 receptor antagonist effects, underscore the significant potential of this chemical class. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further exploration and optimization of these promising compounds for clinical applications. The continued investigation into the structure-activity relationships and mechanisms of action of these analogs will be crucial in realizing their full therapeutic potential.

References

The Evolving Landscape of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the dynamic field of medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to accelerate the discovery of novel therapeutics based on this versatile heterocyclic system.

The 3,4-dihydro-2H-1,4-benzoxazine core is a key pharmacophore found in a variety of biologically active molecules. Its structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of its pharmacological profile, leading to potent and selective agents targeting a range of biological entities. This guide will explore the SAR of these derivatives in three key therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the potential of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives as potent anticancer agents. The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines, revealing key structural features that govern their efficacy.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines.

CompoundR⁴PC-3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)U-87 MG IC₅₀ (µM)
5a HHHH> 25> 25> 25> 25
11a OMeHHH15.618.217.520.1
14f OHOHp-NH₂H9.7112.99.5816.2

Data synthesized from published studies.[1]

The data clearly indicates that substitution on the benzoxazine core and the N-aryl ring plays a crucial role in determining the anticancer potency.

Experimental Protocols: Anticancer Drug Discovery Workflow

The discovery and evaluation of these anticancer agents typically follow a structured workflow, from chemical synthesis to biological characterization.

Anticancer_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-aminophenols) B Cascade Hydrogenation & Reductive Amination A->B One-pot reaction C 1,4-Benzoxazine Intermediate B->C D Buchwald-Hartwig Cross-Coupling C->D N-arylation E 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives D->E G Cell Viability Assay (e.g., MTT Assay) E->G Compound Screening F Cancer Cell Lines (e.g., PC-3, MDA-MB-231) F->G H IC50 Determination G->H I SAR Analysis H->I Data Interpretation

Anticancer drug discovery workflow for 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the N-arylation of the 3,4-dihydro-2H-1,4-benzoxazine intermediate with a substituted aryl halide.[1] This is commonly accomplished using a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Buchwald-Hartwig Amination Protocol: A mixture of the 1,4-benzoxazine intermediate, the substituted bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a suitable solvent system (e.g., tert-butanol and toluene) is heated under an inert atmosphere.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted, and extracted. The crude product is then purified using column chromatography to yield the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

The cytotoxic effects of the synthesized compounds are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship of Anticancer Derivatives

The analysis of the quantitative data reveals several key SAR trends for the anticancer activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

SAR_Anticancer cluster_scaffold 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Scaffold cluster_ringA Ring A (Benzoxazine) cluster_ringB Ring B (Oxazine) cluster_ringC Ring C (N-Aryl) scaffold node_A Hydroxyl group at C7 (e.g., R¹) enhances activity scaffold->node_A node_B Substituents on the oxazine ring can modulate activity scaffold->node_B node_C1 Para-amino group (e.g., R³) significantly increases potency scaffold->node_C1 node_C2 Electron-donating groups are generally favored

Key structure-activity relationships for anticancer 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Antimicrobial Activity: Combating Microbial Resistance

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The structural modifications on the benzoxazine core influence the potency and spectrum of their antimicrobial effects.

Quantitative SAR Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3,4-dihydro-2H-1,4-benzoxazine derivatives against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A HClH62.5125>250
Derivative B NO₂HH31.2562.5125
Derivative C HHSO₂NH-R31.2531.2562.5

Data synthesized from multiple sources indicating general trends.[2]

These findings suggest that specific substitutions can confer potent and broad-spectrum antimicrobial activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of these compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Central Nervous System Activity: Modulating Neuronal Signaling

Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated for their activity on CNS targets, particularly as antagonists of the serotonin-3 (5-HT₃) receptor. This receptor is implicated in the regulation of nausea and vomiting, making its antagonists valuable antiemetic agents.

Quantitative SAR Data: 5-HT₃ Receptor Binding Affinity

The binding affinity of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives to the 5-HT₃ receptor is presented below.

CompoundR (at position 2)Basic Moiety5-HT₃ Receptor Kᵢ (nM)
Derivative X H1-azabicyclo[2.2.2]oct-3-yl0.54
Derivative Y CH₃, CH₃1-azabicyclo[2.2.2]oct-3-yl0.08
Derivative Z CH₃, CH₃9-methyl-9-azabicyclo[3.3.1]non-3-yl0.019

Data from a study on 5-HT₃ receptor antagonists.

The data highlights the significant impact of substitutions on the benzoxazine ring and the nature of the basic side chain on receptor affinity.

Experimental Protocols: CNS Receptor Activity Evaluation

The evaluation of CNS-active compounds involves both in vitro binding assays and in vivo functional assays.

  • Membrane Preparation: Membranes expressing the target receptor (e.g., 5-HT₃) are prepared from appropriate cell lines or animal tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor, in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification of Radioactivity: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to determine the IC₅₀ of the test compound, from which the binding affinity (Kᵢ) can be calculated.

The von Bezold-Jarisch reflex, a cardioinhibitory reflex mediated in part by 5-HT₃ receptors, can be used to assess the in vivo antagonist activity of test compounds.

  • Animal Preparation: Anesthetized rats are prepared for the measurement of heart rate and blood pressure.

  • Induction of Reflex: The reflex is induced by the intravenous administration of a 5-HT₃ receptor agonist (e.g., serotonin or a selective agonist), which causes a transient bradycardia and hypotension.

  • Compound Administration: The test compound is administered prior to the agonist to evaluate its ability to antagonize the reflex.

  • Data Analysis: The degree of inhibition of the agonist-induced bradycardia and hypotension is measured to determine the in vivo potency and duration of action of the antagonist.

Structure-Activity Relationship of CNS-Active Derivatives

The SAR for 5-HT₃ receptor antagonism reveals critical determinants for high-affinity binding.

SAR_CNS cluster_scaffold 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide Scaffold cluster_ring_modification Benzoxazine Ring cluster_basic_moiety Basic Moiety scaffold node_A Introduction of gem-dimethyl groups at position 2 significantly increases affinity scaffold->node_A node_B Bulky, conformationally restricted bicyclic amines (e.g., 9-methyl-9- azabicyclo[3.3.1]non-3-yl) are optimal for high affinity scaffold->node_B

Key structure-activity relationships for 5-HT₃ antagonist 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of targeted chemical modifications in optimizing the biological activity of these derivatives for anticancer, antimicrobial, and CNS applications. The detailed experimental protocols provide a practical framework for researchers engaged in the synthesis and evaluation of new chemical entities based on this promising core structure. Continued exploration of the chemical space around the 3,4-dihydro-2H-1,4-benzoxazine nucleus is poised to yield the next generation of innovative medicines.

References

Spectroscopic Analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on the analysis of analogous compounds and provides detailed experimental protocols for its characterization using various analytical techniques.

Compound Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol [1][2]
CAS Number 13582-93-9[1][2][3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are extrapolated from data reported for structurally similar benzoxazine derivatives and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 6.5m4HAromatic protons
~6.3s1HNH (Amine)
~4.5m1HCH (chiral center)
~4.2m1HO-CH₂
~3.9m1HN-CH₂
~7.8 and ~7.2br s2HCONH₂ (Amide protons)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~143Aromatic C-O
~135Aromatic C-N
~128 - 115Aromatic CH
~70O-CH₂
~53CH (chiral center)

Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, broadN-H stretching (amine and amide)
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (amide I)
~1600MediumN-H bending (amine/amide II)
1500 - 1400Medium to StrongC=C stretching (aromatic)
~1230StrongC-O-C asymmetric stretching
~1100StrongC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionm/z
[M+H]⁺179.0815
[M+Na]⁺201.0634

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data

Solventλmax (nm)
Ethanol~280 - 290
Methanol~280 - 290

Note: The absorption maximum can be influenced by solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and determine its accurate mass. This allows for the confirmation of the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

  • Data Processing: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms uv UV-Vis Spectroscopy purification->uv structure Structural Elucidation nmr->structure functional_groups Functional Group ID ir->functional_groups mw_confirmation Molecular Weight Confirmation ms->mw_confirmation electronic_transitions Electronic Transitions uv->electronic_transitions

Caption: General workflow for the synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information compound Target Compound nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms uv UV-Vis compound->uv connectivity Atomic Connectivity & Chemical Environment nmr->connectivity functional Functional Groups ir->functional molecular_formula Molecular Formula & Weight ms->molecular_formula conjugation Conjugated System uv->conjugation

Caption: Relationship between techniques and derived information.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. This document is intended to be a comprehensive resource, offering tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the synthesis and characterization reported in the scientific literature.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35br s-1H-NH₂
7.00br s-1H-NH₂
6.87 – 6.78m-2HAr-H
6.75 – 6.67m-2HAr-H
6.31s-1HN-H
4.40t3.31HO-CH
3.53ddd13.7, 3.8, 2.01HN-CH₂
3.23dt13.7, 2.91HN-CH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
171.7C=O
143.8Ar-C
133.0Ar-C
121.5Ar-CH
118.3Ar-CH
116.2Ar-CH
115.8Ar-CH
75.1O-CH
41.5N-CH₂

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail the methodologies for the synthesis of the target compound and the acquisition of the NMR data.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding ethyl ester. A solution of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in ethanol is treated with ammonium hydroxide. The reaction mixture is then heated, for example at 80°C for 18 hours, under an inert atmosphere to yield the desired carboxamide.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

A small quantity of the solid this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The use of a deuterated solvent is crucial as it is largely "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.[1] The sample is typically dissolved in a small vial before being transferred to a clean, unscratched 5 mm NMR tube.[1] To ensure a homogeneous magnetic field, any solid particles should be removed by filtering the solution into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument for ¹H NMR and a 100 or 125 MHz instrument for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS), or referenced to the residual solvent peak. For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental and logical workflows.

start Start: Solid Sample (3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve Sample Prep transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_acq NMR Spectrometer Acquisition (1H and 13C) transfer->nmr_acq Instrumental Analysis processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Structure Elucidation) processing->analysis Software Analysis end End: NMR Data Tables and Interpretation analysis->end

Caption: Workflow for NMR Sample Preparation and Data Analysis.

mol This compound C₉H₁₀N₂O₂ MW: 178.19 g/mol elucidation Structure Elucidation mol->elucidation nmr_1h ¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment structure_info Key Structural Features Aromatic Protons Aliphatic Protons (Oxazine Ring) Amide Protons Carbonyl Carbon Aromatic Carbons Aliphatic Carbons nmr_1h->structure_info Correlates To nmr_13c ¹³C NMR Chemical Shift (ppm) Assignment nmr_13c->structure_info Correlates To elucidation->nmr_1h Provides Data For elucidation->nmr_13c Provides Data For

Caption: Relationship between NMR Data and Structural Features.

References

Crystal Structure Analysis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key structural data, and explores the mechanistic pathways underlying their biological activities.

Introduction

3,4-Dihydro-2H-1,4-benzoxazine and its derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide serves as a resource for researchers engaged in the synthesis, structural characterization, and biological evaluation of these promising compounds.

Experimental Protocols

A generalized workflow for the synthesis and crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is presented below. Specific conditions may vary depending on the nature of the substituents.

Experimental Workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Proceed if pure Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Deposition (e.g., CCDC) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Figure 1: General experimental workflow from synthesis to final crystal structure determination.

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

A common synthetic route to 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the reaction of substituted 2-aminophenols with appropriate electrophiles. For example, N-substituted derivatives can be prepared by the reaction of a 2-aminophenol with a substituted 2-bromoethanol followed by an intramolecular cyclization.[3] Another approach involves the reduction of the corresponding 2H-1,4-benzoxazines.[4] The synthesized compounds are typically purified by column chromatography on silica gel.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[5][6]

Protocol for Crystallization of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives:

  • Solvent Selection: A preliminary screening of solvents is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for this class of compounds include ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble. The vapor of the less volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8][9]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[8][10]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11][12]

  • Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data are then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Data

The following tables summarize representative crystallographic data for 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Table 1: Crystal Data and Structure Refinement for a Representative 3,4-Dihydro-2H-1,3-benzoxazine Derivative. [13]

ParameterValue
Empirical formulaC18H19NO2
Formula weight281.35
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a (Å)10.993(2)
b (Å)10.151(2)
c (Å)13.593(3)
α (°)90
β (°)109.43(3)
γ (°)90
Volume (Å3)1429.3(5)
Z4
Density (calculated) (Mg/m3)1.308
Absorption coefficient (mm-1)0.086
F(000)592
Crystal size (mm3)0.40 x 0.30 x 0.20
Theta range for data collection (°)2.25 to 25.00
Index ranges-13<=h<=13, -12<=k<=12, -16<=l<=16
Reflections collected13197
Independent reflections2510 [R(int) = 0.0445]
Completeness to theta = 25.00° (%)99.9
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9830 and 0.9662
Refinement methodFull-matrix least-squares on F2
Data / restraints / parameters2510 / 0 / 190
Goodness-of-fit on F21.036
Final R indices [I>2sigma(I)]R1 = 0.0450, wR2 = 0.1105
R indices (all data)R1 = 0.0631, wR2 = 0.1214
Largest diff. peak and hole (e.Å-3)0.203 and -0.211

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative 3,4-Dihydro-2H-1,3-benzoxazine Derivative. [13]

BondLength (Å)AngleDegrees (°)
O(1)-C(8)1.378(2)C(8)-O(1)-C(1)114.3(1)
O(1)-C(1)1.458(2)C(7)-N(1)-C(2)118.9(1)
N(1)-C(7)1.391(2)C(7)-N(1)-C(9)120.4(1)
N(1)-C(2)1.468(2)C(2)-N(1)-C(9)120.7(1)
N(1)-C(9)1.472(2)O(1)-C(1)-C(2)111.0(1)

Biological Activity and Signaling Pathways

3,4-Dihydro-2H-1,4-benzoxazine derivatives have shown significant promise as anticancer and antimicrobial agents. The following diagrams illustrate the putative signaling pathways through which these compounds may exert their effects.

Anticancer Activity: CDK9 Inhibition and DNA Damage-Induced Apoptosis

Several studies suggest that the anticancer activity of some 3,4-dihydro-2H-1,4-benzoxazine derivatives may be attributed to the inhibition of cyclin-dependent kinase 9 (CDK9) and the induction of DNA damage, leading to apoptosis.[14]

Anticancer Mechanism Putative Anticancer Signaling Pathways cluster_cdk9 CDK9 Inhibition cluster_dna_damage DNA Damage Pathway Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Derivative CDK9 CDK9/Cyclin T1 Benzoxazine->CDK9 Inhibits DNA_Damage DNA Damage Benzoxazine->DNA_Damage Induces PTEFb P-TEFb Activation CDK9->PTEFb RNAPII RNA Polymerase II Phosphorylation PTEFb->RNAPII Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed anticancer mechanisms involving CDK9 inhibition and DNA damage-induced apoptosis.

CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating gene transcription by phosphorylating RNA polymerase II.[15] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, thereby inducing cell death in cancer cells. Concurrently, the induction of DNA damage can activate the ATM/ATR signaling cascade, leading to the activation of p53 and the intrinsic apoptotic pathway.[10]

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase

The antimicrobial activity of certain 3,4-dihydro-2H-1,4-benzoxazine derivatives may be due to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[16]

Antimicrobial Mechanism Putative Antimicrobial Signaling Pathway cluster_gyrase DNA Gyrase Inhibition Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Benzoxazine->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Replication DNA Replication & Transcription Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Figure 3: Proposed antimicrobial mechanism via inhibition of bacterial DNA gyrase.

DNA gyrase introduces negative supercoils into bacterial DNA, a process that is essential for relieving topological stress during DNA replication and transcription.[3] By inhibiting this enzyme, 3,4-dihydro-2H-1,4-benzoxazine derivatives can disrupt these critical cellular processes, ultimately leading to bacterial cell death.

Conclusion

The crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives provides invaluable insights into their molecular architecture, which is fundamental to their biological function. The detailed experimental protocols and structural data presented in this guide are intended to facilitate further research and development of this important class of compounds. The elucidation of their anticancer and antimicrobial signaling pathways offers a basis for the rational design of more potent and selective therapeutic agents. Continued investigation into the crystallography and biological mechanisms of these derivatives is warranted to fully exploit their therapeutic potential.

References

physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It includes key identifiers, physicochemical data, experimental protocols for its synthesis, and insights into the biological significance of the broader benzoxazine scaffold.

Core Compound Identity

This compound is a heterocyclic organic compound built upon the benzoxazine core structure. This scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active molecules.[1]

IdentifierValue
IUPAC Name This compound[2]
CAS Number 13582-93-9[2][3][4]
Molecular Formula C₉H₁₀N₂O₂[2][3][4]
Molecular Weight 178.19 g/mol [2][3][4]
Canonical SMILES C1C(OC2=CC=CC=C2N1)C(=O)N[2]
InChI InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12)[2]
InChIKey HFMCIPVAQHTOPB-UHFFFAOYSA-N[2]

Physicochemical and Computed Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 64.35 ŲChemScene[3]
LogP 0.3448ChemScene[3]
XLogP3-AA 0.6PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Monoisotopic Mass 178.074227566 DaPubChem[2]

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when handling this chemical. Work should be conducted in a well-ventilated area.

Experimental Protocols

Synthesis Protocol

A documented method for the synthesis of this compound involves the amidation of its corresponding ethyl ester.[4]

  • Starting Material: 3,4-dihydro-2H-benzo[2][3]oxazine-2-carboxylic acid ethyl ester.

  • Reagents: Ammonium hydroxide, Ethanol.

  • Procedure:

    • The starting ester is dissolved in ethanol.

    • Ammonium hydroxide is added to the solution.

    • The reaction mixture is heated to 80°C for 18 hours.

    • The reaction is conducted under an inert atmosphere.

  • Reported Yield: 75%.[4]

G SM 3,4-Dihydro-2H-benzo[1,4]oxazine- 2-carboxylic acid ethyl ester reagents Ammonium Hydroxide in Ethanol SM->reagents conditions 80°C, 18h Inert Atmosphere reagents->conditions product 3,4-Dihydro-2H-1,4-benzoxazine- 2-carboxamide conditions->product 75% Yield

Synthesis workflow for the target compound.
Analytical Characterization

While specific, detailed protocols for the analysis of this exact compound are not available, related structures are routinely characterized using a standard suite of analytical techniques.[5][6] These methods are applicable for structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement.[5]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the purity of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[5]

Biological Activity and Signaling Pathways

Direct biological activity or signaling pathway involvement for this compound is not specified in the reviewed literature. However, extensive research on closely related analogues provides significant insight into the potential therapeutic applications of this chemical class.

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives (differing in the carboxamide position) have been synthesized and evaluated as potent antagonists for the serotonin-3 (5-HT₃) receptor.[7] The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonists are used clinically as antiemetics. One compound in this series demonstrated a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.019 nM and showed long-lasting antagonistic activity.[7]

Additionally, other derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown anti-proliferative activity against various cancer cell lines, highlighting the versatility of this core structure in drug discovery.[5]

G cluster_0 Normal Signaling cluster_1 Antagonistic Action Serotonin Serotonin (5-HT) Receptor_A 5-HT3 Receptor Serotonin->Receptor_A Binds Signal_A Signal Transduction (e.g., Nausea Signal) Receptor_A->Signal_A Activates Antagonist Benzoxazine-8-carboxamide Derivative Receptor_B 5-HT3 Receptor Antagonist->Receptor_B Blocks NoSignal_B Signal Blocked

Conceptual 5-HT3 receptor antagonism by related benzoxamides.

References

The Untapped Therapeutic Potential of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – While direct therapeutic targets of the specific molecule 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide remain to be explicitly elucidated in publicly available research, the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has emerged as a versatile scaffold in drug discovery. This technical guide consolidates the existing research on closely related analogues to extrapolate potential therapeutic avenues for this compound, offering a roadmap for future investigation by researchers, scientists, and drug development professionals.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These range from central nervous system targets to anti-proliferative and antimicrobial effects. This whitepaper will delve into the established targets of these related compounds, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform and guide further research into the therapeutic utility of the 2-carboxamide derivative.

Putative Therapeutic Targets and Pharmacological Activities

Based on the activity of structurally related compounds, the following therapeutic targets and activities are proposed for this compound and its derivatives.

Serotonin 5-HT3 Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor.[1] This receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Antagonism of the 5-HT3 receptor is a clinically validated mechanism for the treatment of nausea and vomiting, particularly that induced by chemotherapy.

Table 1: 5-HT3 Receptor Binding Affinity of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives [1]

CompoundSubstituent at C2Basic MoietyKi (nM)
1 H1-azabicyclo[2.2.2]oct-3-yl-
2 Methyl1-azabicyclo[2.2.2]oct-3-yl-
3 Dimethyl1-azabicyclo[2.2.2]oct-3-yl-
4 Phenyl1-azabicyclo[2.2.2]oct-3-yl-
endo-6-chloro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide Dimethyl, Trimethyl at N4 and C29-methyl-9-azabicyclo[3.3.1]non-3-yl0.019

Note: Specific Ki values for compounds 1-4 were not provided in the abstract, but the activity trend was noted as dimethyl > methyl > dihydro > phenyl.

A 5-HT3 receptor binding assay is utilized to determine the affinity of a compound for the receptor. The general steps are as follows:

  • Membrane Preparation: Membranes are prepared from cells expressing the 5-HT3 receptor (e.g., NG108-15 cells or HEK293 cells transfected with the 5-HT3 receptor).

  • Radioligand Binding: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3R Binds to Vesicle Na_Ca_Influx Na+/Ca2+ Influx 5-HT3R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Signal_Transmission Signal Transmission (e.g., emesis reflex) Depolarization->Signal_Transmission Benzoxazine_Derivative 3,4-dihydro-2H-1,4-benzoxazine -8-carboxamide derivative Benzoxazine_Derivative->5-HT3R Antagonizes

5-HT3 Receptor Antagonism Pathway
Anti-Proliferative Activity

A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines, suggesting that the benzoxazine scaffold could be a starting point for the development of novel anticancer agents.[2] The exact molecular targets for this anti-proliferative activity were not identified in the provided information, but the data suggests a potential for targeting pathways involved in cancer cell growth and survival.

Table 2: Anti-Proliferative Activity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative (Molecule 14f) [2]

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer7.84
NHDFNormal Human Dermal Fibroblasts>20
MDA-MB-231Breast Cancer16.2
MIA PaCa-2Pancreatic Cancer10.5
U-87 MGGlioblastoma9.87

The anti-proliferative activity of compounds is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Addition Add varying concentrations of Benzoxazine derivative Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Measure Absorbance and Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End

Workflow for Anti-Proliferative Screening
Other Potential Therapeutic Areas

The broader benzoxazine class of molecules has been investigated for a multitude of other biological activities, suggesting a rich field for further exploration of the this compound scaffold. These include:

  • Antimicrobial Activity: Derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains.[3]

  • Anti-inflammatory Activity: Certain benzoxazinone derivatives have shown anti-inflammatory effects in microglial cells.[4]

  • Dopamine and Serotonin Receptor Modulation: Some derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating potential applications in neuropsychiatric disorders.[4]

Future Directions

The therapeutic potential of this compound is, at present, largely inferred from the activities of its structural relatives. To unlock its full potential, a systematic investigation is warranted.

  • High-Throughput Screening: The compound should be subjected to a broad panel of high-throughput screening assays against a diverse range of biological targets, including G-protein coupled receptors, ion channels, kinases, and enzymes.

  • Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired physiological effect without a priori knowledge of the molecular target. This approach could uncover novel therapeutic applications.

  • Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives of this compound with systematic structural modifications will be crucial for establishing structure-activity relationships (SAR) and optimizing potency and selectivity for identified targets.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a promising starting point for the development of novel therapeutics. While the specific targets of this compound are yet to be discovered, the demonstrated activities of its analogues against targets such as the 5-HT3 receptor and various cancer cell lines provide compelling rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to embark on the systematic exploration of this intriguing molecule.

G cluster_known Known Activities of Analogues cluster_proposed Proposed Research Strategy cluster_goal Goal Core_Scaffold This compound 5HT3_Antagonism 5-HT3 Antagonism (8-carboxamide) Core_Scaffold->5HT3_Antagonism Informs Anticancer Anti-proliferative (4-aryl) Core_Scaffold->Anticancer Informs Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Informs CNS_Activity CNS Receptor Modulation (benzoxazinones) Core_Scaffold->CNS_Activity Informs HTS High-Throughput Screening Core_Scaffold->HTS Phenotypic Phenotypic Screening Core_Scaffold->Phenotypic SAR Analogue Synthesis & SAR Core_Scaffold->SAR Target_ID Identify Therapeutic Targets HTS->Target_ID Phenotypic->Target_ID Lead_Opt Lead Optimization SAR->Lead_Opt Target_ID->Lead_Opt New_Therapeutics Novel Therapeutics Lead_Opt->New_Therapeutics

Logical Relationship for Future Research

References

The Synthesis and Application of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this versatile scaffold and explores its key applications, with a particular focus on its role in drug discovery.

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be achieved through several synthetic strategies. These methods often involve the formation of either the N-C4a or the O-C8a bond as the key ring-closing step. The choice of synthetic route is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies

1. Cyclization of 2-Aminophenols with 1,2-Dihaloethanes: A common and straightforward method involves the reaction of a substituted 2-aminophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.[1] This reaction proceeds via a sequential N-alkylation followed by an intramolecular O-alkylation.

2. Reduction of 2H-1,4-Benzoxazin-3(4H)-ones: Another versatile approach is the reduction of the corresponding lactam, 2H-1,4-benzoxazin-3(4H)-one. These lactams can be synthesized by reacting 2-aminophenol with chloroacetic acid.[2] Subsequent reduction of the carbonyl group, typically with a reducing agent like lithium aluminum hydride, affords the desired 3,4-dihydro-2H-1,4-benzoxazine.

3. Buchwald-Hartwig Cross-Coupling: For the synthesis of N-aryl substituted derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples a 3,4-dihydro-2H-1,4-benzoxazine with an aryl halide, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents at the nitrogen atom.[3]

4. Domino Reactions: More advanced and efficient synthetic strategies employ domino or cascade reactions. For instance, a domino aziridine ring-opening with an o-halophenol followed by a palladium-catalyzed intramolecular C-N bond formation provides a rapid entry to the 3,4-dihydro-2H-1,4-benzoxazine core.[1]

A generalized synthetic workflow for the preparation of 3,4-dihydro-2H-1,4-benzoxazine derivatives is depicted below:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products 2-Aminophenol 2-Aminophenol 2H-1,4-Benzoxazin-3(4H)-one 2H-1,4-Benzoxazin-3(4H)-one 2-Aminophenol->2H-1,4-Benzoxazin-3(4H)-one + Chloroacetic acid Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine 2-Aminophenol->Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine + 1,2-Dihaloethane (Base) 1,2-Dihaloethane 1,2-Dihaloethane Chloroacetic acid Chloroacetic acid Aryl Halide Aryl Halide 2H-1,4-Benzoxazin-3(4H)-one->Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine Reduction (e.g., LiAlH4) N-Substituted 3,4-Dihydro-2H-1,4-benzoxazine N-Substituted 3,4-Dihydro-2H-1,4-benzoxazine Unsubstituted 3,4-Dihydro-2H-1,4-benzoxazine->N-Substituted 3,4-Dihydro-2H-1,4-benzoxazine + Aryl Halide (Buchwald-Hartwig Coupling)

Caption: Generalized synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines from Benzoxazoles: [4]

A two-step sequence starting from commercially available benzoxazoles provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazine derivatives.

  • Step 1: Reduction of Benzoxazole: To a solution of the benzoxazole in tetrahydrofuran, sodium borohydride is added portion-wise, followed by the slow addition of acetic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the corresponding N-alkylated o-aminophenol, which is often used in the next step without further purification.

  • Step 2: Ring Closure: To a mixture of the N-alkylated o-aminophenol in acetone and water, 1,2-dibromoethane and potassium carbonate are added. The resulting mixture is refluxed for several days. After removing the acetone, the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.

Reactant 1Reactant 2ReagentsConditionsProductYield (%)Reference
2-Aminophenol1,2-DibromoethaneK2CO3Reflux3,4-Dihydro-2H-1,4-benzoxazineGood to Excellent[1]
2-AminophenolChloroacetic acid--2H-Benzo[b][5][6]oxazin-3(4H)-one-[2]
2H-Benzo[b][5][6]oxazin-3(4H)-one-LiAlH4-3,4-Dihydro-2H-1,4-benzoxazine-[2]
3,4-Dihydro-2H-1,4-benzoxazineSubstituted BromobenzenePd catalyst, ligand, baseHeat4-Aryl-3,4-dihydro-2H-1,4-benzoxazineModerate to Good[3]

Applications of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. Its derivatives have demonstrated a broad spectrum of pharmacological activities.

Antimicrobial Activity

Derivatives of 2H-benzo[b][5][6]oxazin-3(4H)-one have been synthesized and evaluated for their antimicrobial properties against various bacterial strains, including E. coli, S. aureus, and B. subtilis.[2] Some of these compounds have shown significant zones of inhibition, suggesting their potential as novel antimicrobial agents.[2] Molecular docking studies have indicated that these compounds may exert their effect by targeting bacterial DNA gyrase.[2]

Anti-inflammatory Activity

The 2H-1,4-benzoxazin-3(4H)-one core has been utilized in the design of potent anti-inflammatory agents.[7] By incorporating a 1,2,3-triazole moiety, researchers have developed derivatives that exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells.[7] These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[7]

Anticancer Activity

Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[3] Structure-activity relationship (SAR) studies have revealed that the presence of hydroxyl groups on the benzoxazine core and a para-amino group on the N-aryl substituent can significantly enhance anticancer potency.[3] One such compound displayed IC50 values in the low micromolar range against several cancer cell lines, including PC-3, MDA-MB-231, and U-87 MG.[3]

Central Nervous System (CNS) Applications

The 3,4-dihydro-2H-benzo[5][6]oxazine scaffold has been explored for the development of agents targeting the central nervous system. Derivatives have been designed as dual 5-HT1A receptor agonists and serotonin transporter inhibitors, showing potential as next-generation antidepressants.[2] Additionally, compounds based on the 2H-1,4-benzoxazin-3(4H)-one scaffold have been investigated as potential treatments for neuropsychiatric disorders and Alzheimer's disease due to their activity at dopamine and serotonin receptors, as well as their ability to inhibit acetylcholinesterase.[7]

The logical relationship for the application of these compounds in drug discovery is illustrated below:

G cluster_applications Pharmacological Applications 3,4-Dihydro-2H-1,4-benzoxazine Scaffold 3,4-Dihydro-2H-1,4-benzoxazine Scaffold Antimicrobial Antimicrobial 3,4-Dihydro-2H-1,4-benzoxazine Scaffold->Antimicrobial Target: DNA Gyrase Anti-inflammatory Anti-inflammatory 3,4-Dihydro-2H-1,4-benzoxazine Scaffold->Anti-inflammatory Inhibition of NO production Anticancer Anticancer 3,4-Dihydro-2H-1,4-benzoxazine Scaffold->Anticancer Induction of Apoptosis CNS Disorders CNS Disorders 3,4-Dihydro-2H-1,4-benzoxazine Scaffold->CNS Disorders Modulation of Neurotransmitter Receptors

Caption: Pharmacological applications of 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Application AreaTarget/Mechanism of ActionExample Compound ActivityReference
AntimicrobialDNA GyraseZone of inhibition: 22 mm for E. coli[2]
Anti-inflammatoryInhibition of NO productionSignificant reduction in NO release[7]
Anticancer-IC50 = 7.84–16.2 µM against various cancer cell lines[3]
CNS Disorders5-HT1A receptor and serotonin transporterDual affinity[2]
CNS DisordersDopamine D2, Serotonin 5-HT1A, 5-HT2A receptorsStrong activity[7]
CNS DisordersAcetylcholinesterase inhibitionKi = 20.2 ± 0.9 μM[7]

References

The Discovery and Development of 1,4-Benzoxazine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Compounds incorporating this structure have demonstrated potential as antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the core aspects of 1,4-benzoxazine-based compounds, from their synthesis to their biological evaluation, with a focus on presenting clear, actionable data and methodologies for professionals in the field.

Core Synthesis Strategies

The synthesis of the 1,4-benzoxazine core can be broadly categorized into two main approaches: the construction of the 2H-1,4-benzoxazin-3(4H)-one skeleton and the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

A prevalent method for synthesizing 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involves the reaction of a 2-aminophenol with a chloroacetyl chloride.[1] This initial product can then be further functionalized, for instance, through sulfonation followed by reaction with various amines to generate a library of derivatives.[1]

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through several routes. One classical approach involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[3] More modern and efficient methods often utilize catalytic systems. For example, copper-catalyzed intramolecular C-N and C-O bond-forming reactions, such as the Ullmann-type coupling, have proven effective.[3] Another innovative strategy involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular cyclization.[2]

Biological Activities and Quantitative Data

1,4-Benzoxazine-based compounds have been reported to exhibit a diverse array of biological activities. The following tables summarize some of the key quantitative data from various studies, providing a comparative overview of their potency.

Antimicrobial Activity

The antimicrobial potential of 1,4-benzoxazine derivatives has been evaluated against various bacterial and fungal strains. The data is often presented as zone of inhibition or minimum inhibitory concentration (MIC).

Table 1: Antimicrobial Activity of Selected 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives [4]

Compound IDE. coli (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)B. subtilis (Zone of Inhibition, mm)
4a20--
4bModerate ActivityModerate ActivityModerate Activity
4cModerate ActivityModerate ActivityModerate Activity
4e222018
4fModerate ActivityModerate ActivityModerate Activity
4gIneffectiveIneffectiveIneffective

Note: '-' indicates data not specified in the source. "Moderate Activity" and "Ineffective" are as described in the source.

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety [5]

Compound IDGibberella zeae (EC50, μg/mL)Pellicularia sasakii (EC50, μg/mL)Phytophthora infestans (EC50, μg/mL)Capsicum wilt (EC50, μg/mL)
5e--26.77-
5L20.06---
5o23.17---
5p---26.76
5q-26.66--
5r--15.37-
Hymexazol (Control)40.5132.7718.35>50
Carbendazim (Control)--34.41-

Note: '-' indicates data not specified in the source.

Anticancer Activity

Several 1,4-benzoxazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Source
7dMCF-7 (Breast)22.6[6]
7dHT-29 (Colon)13.4[6]
4cSW480 (Colon)< 1[7]
4kHepG2 (Liver)-[8]
4kMDA-MB-231 (Breast)-[8]
4kMCF7 (Breast)-[8]
4kC26 (Colon)-[8]
4kRMS (Rhabdomyosarcoma)-[8]

Note: '-' indicates that while the compound was tested, specific IC50 values were not provided in the abstract. The source for compound 4c indicates an IC50 of less than 1 µM and a high selectivity index.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,4-benzoxazine-based compounds exert their biological effects is crucial for rational drug design. For instance, the neuroprotective effects of certain 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines have been linked to the inhibition of several key kinases.[9]

G cluster_0 1,4-Benzoxazine Derivative (HSB-13) cluster_2 Cellular Outcome HSB13 HSB-13 GSK3 GSK3 HSB13->GSK3 Inhibits p38 p38 MAPK HSB13->p38 Inhibits CDK CDKs HSB13->CDK Inhibits Neuroprotection Neuroprotection GSK3->Neuroprotection p38->Neuroprotection CDK->Neuroprotection

Caption: Inhibition of GSK3, p38 MAPK, and CDKs by a 1,4-benzoxazine derivative (HSB-13) leading to neuroprotection.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are representative methodologies for the synthesis and biological evaluation of 1,4-benzoxazine-based compounds.

Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate 2)

This protocol is adapted from a study on the synthesis of antifungal 1,4-benzoxazin-3-one derivatives.[5]

Materials:

  • o-Amino phenol

  • Benzyl triethyl ammonium chloride (TEBA)

  • Dichloromethane

  • Sodium hydrogen carbonate

  • Chloroacetyl chloride

Procedure:

  • To a 100 mL reaction flask equipped with a magnetic stir bar, add o-amino phenol (3 g, 30 mmol), TEBA (6.27 g, 30 mmol), and dichloromethane (20 mL).

  • Stir the mixture for 10 minutes.

  • Add sodium hydrogen carbonate (9.18 g, 108 mmol) in portions to the mixture.

  • Cool the reaction mixture to 0°C.

  • Add chloroacetyl chloride (3.66 g, 32.4 mmol) via syringe over a period of 15 minutes.

  • Reflux the reaction mixture at 40°C for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate work-up to isolate the product.

In Vitro Antifungal Activity Screening (Mycelium Growth Rate Method)

This protocol is a generalized procedure based on the methodology described for screening antifungal 1,4-benzoxazin-3-one derivatives.[5]

Materials:

  • Synthesized 1,4-benzoxazine compounds

  • Target phytopathogenic fungi (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • Positive control fungicides (e.g., hymexazol, carbendazim)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Petri dishes

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Incorporate the test compounds at a desired concentration (e.g., 50 µg/mL) into the molten PDA. Also prepare control plates with solvent only and positive control fungicides.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial disc of the target fungus.

  • Incubate the plates at an appropriate temperature for several days.

  • Measure the diameter of the fungal colony growth.

  • Calculate the percentage of inhibition of mycelial growth compared to the solvent control.

  • For compounds showing significant inhibition, determine the EC50 value by testing a range of concentrations.

Experimental and Developmental Workflows

The discovery and development of novel 1,4-benzoxazine-based compounds follows a logical progression of synthesis, characterization, and biological evaluation.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization Start Starting Materials (e.g., 2-Aminophenol) Synth Chemical Synthesis of 1,4-Benzoxazine Derivatives Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize PrimaryScreen Primary Screening (e.g., Antimicrobial, Anticancer) Characterize->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & Potency (IC50 / EC50 Determination) HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical cluster_workflow Antimicrobial Screening Workflow CompoundLib Library of Synthesized 1,4-Benzoxazine Compounds PrimaryScreen Primary Screening (e.g., Agar Diffusion Assay) CompoundLib->PrimaryScreen ActiveHits Identification of Active Compounds PrimaryScreen->ActiveHits MIC Determination of Minimum Inhibitory Concentration (MIC) ActiveHits->MIC Mechanism Mechanism of Action Studies (e.g., Target Identification) MIC->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

References

Methodological & Application

Application Note: Chiral Separation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Recommended Starting Conditions for Chiral Method Development

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds. The following table summarizes recommended starting conditions for screening and method development for the chiral separation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.

Parameter Condition 1: Normal Phase Condition 2: Polar Organic Condition 3: Reversed Phase
Chiral Stationary Phase (CSP) Chiralcel® OD-H, Chiralpak® AD-HChiralpak® IA, Chiralpak® IBChiralcel® OD-RH, Chiralpak® AD-RH
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)Acetonitrile / Methanol (50:50, v/v)Acetonitrile / Water with 0.1% Formic Acid
Additive 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic Acid (TFA) for acidic analytes0.1% DEA or 0.1% TFABuffer (e.g., Ammonium bicarbonate) for MS compatibility
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C (Ambient)25°C (Ambient)25°C (Ambient)
Detection UV at 254 nm or wavelength of maximum absorbanceUV at 254 nm or wavelength of maximum absorbanceUV at 254 nm or wavelength of maximum absorbance

Experimental Protocols

This section provides a detailed, step-by-step protocol for the development of a chiral HPLC separation method.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Trifluoroacetic Acid (TFA)

  • Diethylamine (DEA)

  • HPLC-grade water

  • Formic Acid

  • Ammonium Bicarbonate

  • Chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, and their reversed-phase equivalents)

2. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL for injection.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

4. Method Development Workflow

Step 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

  • Begin with a normal phase screening approach, as it is often successful for polysaccharide-based CSPs.

  • Equilibrate a Chiralcel® OD-H column with the starting normal phase mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Inject the prepared sample and monitor the separation.

  • Repeat the process with a Chiralpak® AD-H column.

  • If no or poor separation is observed, screen polar organic and reversed-phase conditions as outlined in the data table.

  • The goal of the initial screening is to identify a column and mobile phase system that shows at least partial separation of the enantiomers.

Step 2: Optimization of the Mobile Phase

  • Once a promising CSP and mobile phase mode are identified, optimize the mobile phase composition.

  • For Normal Phase:

    • Vary the percentage of the alcohol modifier (e.g., IPA or Ethanol) from 5% to 20%. A lower percentage of alcohol generally increases retention and can improve resolution.

    • If peak tailing is observed, consider adding a small amount of an acidic or basic additive. For a neutral amide, this may not be necessary, but if the compound has any acidic or basic character, 0.1% TFA or DEA, respectively, can improve peak shape.

  • For Polar Organic Phase:

    • Vary the ratio of the organic solvents (e.g., Acetonitrile/Methanol).

  • For Reversed Phase:

    • Adjust the ratio of the organic solvent (e.g., Acetonitrile) to the aqueous phase.

    • Optimize the pH of the aqueous phase using buffers (e.g., ammonium bicarbonate for MS compatibility) if the compound is ionizable.

Step 3: Optimization of Other Chromatographic Parameters

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.

  • Temperature: Investigate the effect of column temperature (e.g., in the range of 15°C to 40°C). Lower temperatures often lead to better separation but higher backpressure.

5. Data Analysis

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomeric peaks to evaluate the quality of the separation.

    • Separation Factor (α) = k'₂ / k'₁ (where k'₂ and k'₁ are the retention factors of the two enantiomers)

    • Resolution (Rs) = 2(tR₂ - tR₁) / (w₁ + w₂) (where tR are the retention times and w are the peak widths at the base)

  • A baseline separation is generally achieved when Rs ≥ 1.5.

Mandatory Visualization

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method start Prepare Racemic Standard screen_np Screen Normal Phase (CSP: OD-H, AD-H) (MP: Hexane/IPA) start->screen_np Start eval1 Evaluate Separation screen_np->eval1 screen_po Screen Polar Organic (CSP: IA, IB) (MP: ACN/MeOH) screen_po->eval1 screen_rp Screen Reversed Phase (CSP: OD-RH, AD-RH) (MP: ACN/Water) screen_rp->eval1 eval1->screen_po No/Poor Separation eval1->screen_rp No/Poor Separation optimize_mp Optimize Mobile Phase - Modifier Percentage - Additives (Acid/Base) eval1->optimize_mp Partial Separation Achieved optimize_params Optimize Other Parameters - Flow Rate - Temperature optimize_mp->optimize_params eval2 Evaluate Rs, α, Peak Shape optimize_params->eval2 eval2->optimize_mp Further Optimization Needed final_method Optimized Chiral Separation Method eval2->final_method Rs ≥ 1.5 Good Peak Shape

Caption: Workflow for Chiral HPLC Method Development.

Signaling_Pathway cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Separation cluster_output Output racemate Racemic Mixture (R and S Enantiomers) csp Polysaccharide-based CSP (Chiral Pockets) racemate->csp Introduction into Column complex_r Transient Diastereomeric Complex (R-CSP) csp->complex_r Interaction complex_s Transient Diastereomeric Complex (S-CSP) csp->complex_s Interaction separation Differential Retention complex_r->separation Stronger Binding (Higher Stability) complex_s->separation Weaker Binding (Lower Stability) peak_s Eluted S-Enantiomer separation->peak_s Faster Elution peak_r Eluted R-Enantiomer separation->peak_r Slower Elution

Caption: Principle of Chiral Separation on a Polysaccharide CSP.

Application Note: Enantiomeric Excess Determination of 3,4-dihydro-2H-1,4-benzoxazine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dihydro-2H-1,4-benzoxazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The chirality of these molecules can significantly influence their pharmacological and toxicological properties. Therefore, the accurate determination of enantiomeric excess (ee) is crucial for the development of safe and effective chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] This application note provides a detailed protocol for the determination of the enantiomeric excess of 3,4-dihydro-2H-1,4-benzoxazine using chiral HPLC.

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times for the enantiomers, allowing for their separation and quantification.[4] The choice of CSP and mobile phase is critical for achieving successful enantioseparation.[5][6]

Experimental Protocols

This section details the necessary equipment, reagents, and a step-by-step procedure for the HPLC analysis.

1. Equipment and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is often a good starting point for method development. Examples include columns packed with cellulose or amylose derivatives, such as Chiralpak® IA, IB, or ID.[7] Pirkle-type columns like Whelk-O1 can also be effective.[4]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).

  • Additives: Ammonium acetate or other suitable buffers for reversed-phase chromatography.

  • Sample: A solution of racemic 3,4-dihydro-2H-1,4-benzoxazine and the enantiomerically enriched sample in a suitable solvent (e.g., mobile phase).

2. Sample Preparation

  • Prepare a stock solution of racemic 3,4-dihydro-2H-1,4-benzoxazine at a concentration of 1 mg/mL in the initial mobile phase composition.

  • Prepare a stock solution of the enantiomerically enriched sample at a similar concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Method

The following are generalized starting conditions. Optimization of the mobile phase composition, flow rate, and column temperature may be necessary to achieve baseline separation.

Method 1: Normal-Phase Chromatography

  • Chiral Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm[8]

  • Injection Volume: 10 µL

Method 2: Reversed-Phase Chromatography

  • Chiral Column: Chiralpak® IB

  • Mobile Phase: A mixture of acetonitrile (ACN), methanol (MeOH), and water, often with a buffer like ammonium acetate.[9][10] A potential starting point is ACN/Water (50:50, v/v) with 40 mM ammonium acetate, pH 7.5.[9][10]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 35 °C[10]

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 10 µL

4. Data Analysis and Calculation of Enantiomeric Excess

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the enantiomerically enriched sample.

  • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes typical chromatographic parameters obtained for the separation of benzoxazine derivatives, which can serve as a reference for method development for 3,4-dihydro-2H-1,4-benzoxazine.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Enantiomeric Excess (ee %)Reference
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate(Details not specified)(Optimized conditions)(Not specified)(Not specified)(Not specified)> 99.5[11][12]
6-substituted 3-methyl-3,4-dihydro-2H-[5][11]benzoxazines(Details not specified)(Not specified)(Not specified)(Not specified)(Not specified)> 99[13]
Carbinoxamine (related structure)Chiralpak IDACN/Water/Ammonia (90:10:0.1, v/v/v)(Not specified)(Not specified)3.82> 99[7]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Racemic Standard (1 mg/mL) C Filter Samples (0.45 µm) A->C B Prepare Enriched Sample (1 mg/mL) B->C D Inject Sample into HPLC C->D E Separation on Chiral Column D->E F UV Detection E->F G Obtain Chromatogram F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess H->I J ee% I->J Final Result

Caption: Workflow for enantiomeric excess determination by HPLC.

Logical Relationship of Chiral Separation

Chiral_Separation cluster_analyte Racemic Analyte cluster_complex Transient Diastereomeric Complexes cluster_output Chromatographic Separation R_Enantiomer R-Enantiomer CSP Chiral Stationary Phase (CSP) R_Enantiomer->CSP S_Enantiomer S-Enantiomer S_Enantiomer->CSP Complex_R CSP-R Complex (e.g., more stable) CSP->Complex_R Complex_S CSP-S Complex (e.g., less stable) CSP->Complex_S Separation Different Retention Times (Separated Peaks) Complex_R->Separation Complex_S->Separation

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the in vitro cytotoxicity of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. While the specific biological activities of this compound are not extensively documented, various derivatives of the 1,4-benzoxazine scaffold have demonstrated potential as anticancer agents. Therefore, a primary and crucial step in evaluating its therapeutic potential is to assess its effect on cell viability. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for quantifying metabolically active cells. The protocol includes procedures for compound preparation, cell culture, execution of the MTT assay, and data analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Introduction and Principle

The compound this compound belongs to the benzoxazine class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer properties, making cytotoxicity screening a logical starting point for its characterization.[1]

The MTT assay is a widely used method to assess cell viability.[2] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[2] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[2] A decrease in the number of viable cells following exposure to the test compound indicates a cytotoxic effect.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Absorbance Reading\n(~570 nm) Absorbance Reading (~570 nm) Solubilized_Formazan->Absorbance Reading\n(~570 nm) DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized_Formazan Dissolves

Figure 1: Principle of the MTT Assay.

Materials and Reagents

Equipment:

  • Calibrated Analytical Balance

  • Laminar Flow Hood (Biological Safety Cabinet)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Hemocytometer or Automated Cell Counter

  • Multichannel Pipettes

  • 96-well Microplate Reader (ELISA Reader) with a 570 nm filter

  • Centrifuge

  • Vortex Mixer

Reagents and Consumables:

  • This compound (CAS: 13582-93-9)

  • Dimethyl sulfoxide (DMSO), sterile

  • Human lung carcinoma cell line (e.g., A549, ATCC® CCL-185™)[3]

  • Complete growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[4]

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile, flat-bottom 96-well cell culture plates

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture flasks (T-75)

Experimental Protocols

Preparation of Solutions

3.1.1. Compound Stock Solution (10 mM)

  • The molecular weight of this compound is 178.19 g/mol .

  • To prepare a 10 mM stock solution, weigh out 1.782 mg of the compound.[5]

  • Dissolve the compound in 1 mL of sterile DMSO.[5]

  • Vortex thoroughly until completely dissolved.

  • Aliquot and store at -20°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

3.1.2. MTT Reagent (5 mg/mL)

  • Weigh 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS.

  • Vortex until the MTT is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store at 4°C, protected from light, for up to one month.

Cell Culture and Seeding
  • Culture A549 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.[3]

  • To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.[7]

  • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[8]

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

MTT Assay Workflow

The overall workflow for the cytotoxicity assay is depicted below.

MTT_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4) A Seed 5,000 cells/well in 96-well plate B Incubate 24h (37°C, 5% CO₂) A->B C Prepare serial dilutions of compound D Treat cells with compound (e.g., 0.1 to 100 µM) C->D E Incubate for 48h D->E F Add 10 µL MTT Reagent to each well G Incubate for 4h F->G H Add 100 µL Solubilizer (DMSO) to each well G->H I Incubate 15 min on shaker H->I J Read Absorbance at 570 nm I->J

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a "cells only" control (medium without compound or vehicle).[8]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation (Day 4):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C.[2] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

Raw Data Collection

Record the absorbance values from the plate reader. Each concentration should be tested in triplicate.

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average AbsorbanceStd. Deviation
Vehicle Control 0.8520.8650.8490.8550.008
0.1 0.8310.8450.8220.8330.012
1 0.7540.7680.7490.7570.010
10 0.4320.4510.4400.4410.010
50 0.1580.1650.1550.1590.005
100 0.0890.0910.0850.0880.003
Media Blank 0.0510.0530.0520.0520.001
Data Analysis
  • Correct for Background: Subtract the average absorbance of the media blank from all other average absorbance values.

  • Calculate Percent Viability: The viability of cells treated with the compound is expressed as a percentage of the vehicle control.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the % viability on the y-axis.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value.[9][10]

Final Data Summary
Concentration (µM)Average Corrected Absorbance% Cell Viability
Vehicle Control 0.803100.0%
0.1 0.78197.3%
1 0.70587.8%
10 0.38948.4%
50 0.10713.3%
100 0.0364.5%
Calculated IC₅₀ -~10.5 µM

Safety Precautions

  • Compound Handling: this compound is harmful if swallowed and causes skin and eye irritation.[11] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Cell Culture: All cell culture work must be performed under aseptic conditions in a biological safety cabinet.

  • Reagent Handling: DMSO is readily absorbed through the skin. MTT is a potential mutagen. Handle both with care and appropriate PPE. Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols for Cell Culture Studies with 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-proliferative effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives in cell culture studies. The protocols outlined below are standard methodologies for evaluating the cytotoxic and mechanistic properties of these compounds.

Application Notes

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a promising heterocyclic structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6][7] Recent studies have highlighted the potential of this class of compounds as anti-proliferative agents against various cancer cell lines.[8][9][10] The mechanism of action for some derivatives appears to involve the induction of DNA damage and apoptosis.[11]

Biological Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated efficacy against a panel of human cancer cell lines. The anti-proliferative activity is influenced by the nature and position of substituents on the benzoxazine ring system.[10] For instance, the inclusion of hydroxyl groups on the aromatic rings and a para-amino group on a 4-aryl substituent has been shown to enhance potency.[8][9]

Mechanism of Action

Preliminary mechanistic studies on related benzoxazine derivatives suggest that their cytotoxic effects may be mediated through the induction of DNA damage, leading to the activation of apoptotic pathways.[11] Key indicators of this mechanism include the upregulation of DNA damage markers like γ-H2AX and the activation of executioner caspases such as caspase-7.[11] Some derivatives have also been identified as serotonin-3 (5-HT3) receptor antagonists, although the link between this activity and anti-cancer effects is not fully established.[12]

Data Presentation

The following tables summarize the reported anti-proliferative activities of various 3,4-dihydro-2H-1,4-benzoxazine derivatives against different cancer cell lines.

Table 1: Anti-proliferative Activity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative (Molecule 14f) [8][9]

Cell LineCancer TypeIC₅₀ (µM)
PC-3Prostate Cancer7.84
NHDFNormal Human Dermal Fibroblasts>16.2
MDA-MB-231Breast Cancer10.1
MIA PaCa-2Pancreatic Cancer9.87
U-87 MGGlioblastoma11.2

Table 2: Anti-proliferative Activity of Benzoxazine-Purine Hybrids [10]

CompoundSubstitution on Benzoxazine RingTarget Cell LineIC₅₀ (µM)
9 6-BromoMCF-7 (Breast)4.06
12 6-MethylMCF-7 (Breast)3.39
10 6-BromoHCT-116 (Colon)4.80
12 6-MethylHCT-116 (Colon)5.20

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cellular Characterization A Compound Preparation (3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide) B Cell Culture (e.g., PC-3, MDA-MB-231) A->B C Cell Viability Assay (MTT/XTT) B->C D Determine IC₅₀ C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Mechanism of Action Studies (Western Blot for DNA Damage and Apoptosis Markers) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: Workflow for evaluating the in vitro anti-cancer effects of novel compounds.

G cluster_pathway Proposed Signaling Pathway of Action Compound 3,4-dihydro-2H-1,4- benzoxazine derivative DNA_Damage DNA Damage Compound->DNA_Damage gamma_H2AX ↑ γ-H2AX DNA_Damage->gamma_H2AX Apoptosis_Pathway Apoptotic Pathway Activation DNA_Damage->Apoptosis_Pathway Caspase_Activation ↑ Caspase-7 Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Hypothesized signaling pathway for benzoxazine-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the test compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete growth medium in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is for detecting changes in protein expression related to the mechanism of action.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved Caspase-7, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells as described in Protocol 2.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Application Notes and Protocols for Animal Model Studies of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives, with a specific focus on their efficacy as serotonin 3 (5-HT3) receptor antagonists. The protocols detailed below are based on established animal models used to assess the therapeutic potential of this chemical class in neurological and gastrointestinal disorders.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile heterocyclic system that has been explored for a wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as neuroprotective agents, anti-cancer agents, and importantly, as potent antagonists of the 5-HT3 receptor.[2][3][4] The 5-HT3 receptor, a ligand-gated ion channel, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and certain anxiety disorders.[5][6]

This document will focus on the preclinical efficacy of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, a subclass that has demonstrated high affinity and long-acting antagonism at the 5-HT3 receptor.[3] The von Bezold-Jarisch reflex model in rats serves as a primary in vivo assay to quantify the 5-HT3 receptor antagonistic activity.[3][7]

Signaling Pathway: 5-HT3 Receptor Antagonism

The therapeutic effects of 5-HT3 receptor antagonists are primarily mediated by their ability to block the binding of serotonin to its receptor on neurons. In the context of CINV, these receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, triggering the vomiting reflex. By blocking these receptors, 3,4-dihydro-2H-1,4-benzoxazine derivatives can effectively inhibit this signaling pathway.

5_HT3_Receptor_Antagonism cluster_0 Chemotherapy-Induced Nausea and Vomiting (CINV) Chemotherapy Chemotherapeutic Agent Enterochromaffin Enterochromaffin Cells Chemotherapy->Enterochromaffin damages Serotonin Serotonin (5-HT) Release Enterochromaffin->Serotonin Vagal Vagal Afferent 5-HT3 Receptors Serotonin->Vagal activates CTZ Chemoreceptor Trigger Zone (CTZ) 5-HT3 Receptors Serotonin->CTZ activates Vomiting Vomiting Center Vagal->Vomiting signals to CTZ->Vomiting signals to Emesis Nausea and Vomiting Vomiting->Emesis Benzoxazine 3,4-dihydro-2H-1,4-benzoxazine -8-carboxamide Derivative Benzoxazine->Vagal blocks Benzoxazine->CTZ blocks

Figure 1: Mechanism of 5-HT3 Receptor Antagonism in CINV.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy data for a potent 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivative.

Compound ID5-HT3 Receptor Binding Affinity (Ki, nM)von Bezold-Jarisch Reflex Inhibition (ID50, µg/kg, i.v. in rats)Reference
endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide0.019Not explicitly quantified, but noted as long-lasting antagonism[3]

Experimental Protocols

In Vivo Efficacy: Antagonism of the von Bezold-Jarisch Reflex in Rats

The von Bezold-Jarisch reflex is a cardio-inhibitory reflex characterized by bradycardia and hypotension, which can be induced by intravenous administration of 5-HT3 receptor agonists like serotonin or 2-methyl-5-HT.[3][7] The ability of a compound to antagonize this reflex is a direct measure of its in vivo 5-HT3 receptor blocking activity.

Materials:

  • Male Wistar rats (250-300 g)

  • Urethane anesthesia

  • Test compound (e.g., endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide)

  • 5-HT3 receptor agonist (e.g., 2-methyl-5-HT)

  • Saline solution

  • Blood pressure transducer and recorder

  • ECG electrodes and recorder

  • Intravenous catheters

Procedure:

  • Animal Preparation: Anesthetize rats with urethane. Insert catheters into the femoral vein for drug administration and the carotid artery for blood pressure monitoring. Attach ECG electrodes to record heart rate.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after surgical procedures.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Test Compound Administration: Administer the test compound or vehicle (saline) intravenously.

  • Agonist Challenge: After a predetermined time following test compound administration (e.g., 5, 30, 60 minutes), administer an intravenous bolus of the 5-HT3 receptor agonist.

  • Data Recording: Continuously record MAP and HR. The peak decrease in heart rate is measured as the von Bezold-Jarisch reflex response.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced bradycardia by the test compound at each time point and dose. The ID50 (the dose required to inhibit the reflex by 50%) can be determined from the dose-response curve.

Von_Bezold_Jarisch_Reflex_Protocol cluster_1 Experimental Workflow A Animal Preparation (Anesthesia, Catheterization) B Stabilization Period (20 min) A->B C Record Baseline (MAP & HR) B->C D Administer Test Compound or Vehicle (i.v.) C->D E Wait for Predetermined Time D->E F Administer 5-HT3 Agonist (i.v. bolus) E->F G Record Cardiovascular Response (MAP & HR) F->G H Data Analysis (% Inhibition, ID50) G->H

Figure 2: Workflow for the Von Bezold-Jarisch Reflex Assay.
In Vitro Efficacy: 5-HT3 Receptor Binding Assay

This assay determines the affinity of the test compound for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor

  • Radioligand (e.g., [3H]GR65630)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer.

  • Equilibrium: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Discussion and Future Directions

The data and protocols presented here demonstrate a clear pathway for the preclinical evaluation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives as 5-HT3 receptor antagonists. The high affinity and potent in vivo activity of certain derivatives highlight the therapeutic potential of this chemical class.

Future studies should aim to:

  • Establish a full dose-response relationship in the von Bezold-Jarisch reflex model to determine a precise ID50 value.

  • Evaluate the efficacy of lead compounds in animal models of chemotherapy-induced emesis (e.g., ferret or dog models).

  • Assess the potential for anxiolytic activity in relevant rodent models such as the elevated plus-maze or light-dark box tests.[1][5]

  • Conduct pharmacokinetic and toxicological studies to evaluate the drug-like properties and safety profile of promising candidates.

By following these detailed protocols and considering the outlined future directions, researchers can effectively advance the development of novel 3,4-dihydro-2H-1,4-benzoxazine-based therapeutics.

References

Application Notes and Protocols for the In Vivo Delivery of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound belonging to the benzoxazine class.[1][2] Compounds in this family have shown a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antitumor effects.[3][4][5] A significant challenge in the in vivo application of many benzoxazine derivatives is their potential for poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[6] This document provides detailed application notes and protocols for developing advanced parenteral formulations, specifically liposomal and polymeric nanoparticle systems, to overcome these delivery challenges. These nanoformulations are designed to enhance solubility, improve stability, and facilitate controlled drug release.[7]

Application Note 1: Liposomal Formulation for Hydrophobic Compounds

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[8] For hydrophobic drugs like this compound, the molecule is incorporated into the phospholipid bilayer membrane.[9] This formulation strategy can improve drug solubility, protect the drug from degradation, and modify its pharmacokinetic profile.[10] The thin-film hydration method is a common and reproducible technique for preparing liposomes.[8]

Data Presentation: Example Liposomal Formulation

The following table outlines a typical starting formulation for encapsulating a hydrophobic drug. Optimization will be required based on experimental results.

ComponentExample SupplierRoleMolar RatioExample Concentration
DSPCAvanti Polar LipidsStructural Lipid77 mmol
CholesterolSigma-AldrichStabilizer33 mmol
Drug CompoundN/AActive Agent-1:20 (w/w drug to lipid)
ChloroformFisher ScientificOrganic Solvent-5 mL
Ultrapure WaterMilliporeHydration Medium-5 mL

Experimental Protocol 1.1: Preparation of Liposomes via Thin-Film Hydration

This protocol describes the encapsulation of a hydrophobic compound using the thin-film hydration method followed by extrusion for size homogenization.[8][11]

Materials and Equipment:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol

  • Chloroform

  • Ultrapure Water

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Water bath or heating block

  • Vortex mixer

  • Liposome extruder (e.g., Avanti Mini Extruder)[11]

  • Polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)[11]

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and the drug compound in chloroform within a round-bottom flask.[11]

    • Stir the mixture for 15 minutes at a temperature above the lipid's transition temperature (Tc), which for DSPC is ~55°C.[11]

    • Attach the flask to a rotary evaporator and remove the chloroform at approximately 40°C to form a thin, uniform lipid film on the flask wall.[8]

    • Further dry the film under vacuum overnight to remove any residual solvent.[11]

  • Hydration:

    • Pre-heat the ultrapure water to a temperature above the Tc of the lipid (e.g., 60°C).[8]

    • Add the pre-heated water to the flask containing the dried lipid film.[8]

    • Stir the mixture at this temperature for 30-60 minutes to hydrate the film, forming multilamellar vesicles (MLVs).[12]

    • Vortex the resulting suspension for 2 minutes to ensure complete hydration.[11]

  • Extrusion (Size Reduction):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Pass the liposome suspension through the extruder 11 times to create unilamellar vesicles of a more uniform size.[11]

    • (Optional) For smaller vesicles, repeat the extrusion process with a 50 nm membrane for another 11 passes.[11]

  • Storage:

    • Store the final liposome suspension at 4°C.

G Workflow: Thin-Film Hydration for Liposome Preparation A Dissolve Drug & Lipids in Organic Solvent B Create Thin Film via Rotary Evaporation A->B C Overnight Vacuum Drying B->C D Hydrate Film with Aqueous Buffer (T > Tc) C->D E Vortex to Form MLVs D->E F Extrusion through Membranes (e.g., 100nm) E->F G Final Liposome Suspension F->G

Caption: Liposome preparation by thin-film hydration.

Application Note 2: Polymeric Nanoparticle Formulation

Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are effective vehicles for the controlled delivery of hydrophobic drugs.[7][13] The emulsification-solvent evaporation method is a widely used technique to prepare drug-loaded PLGA nanoparticles.[13] This approach allows for good control over particle size and drug encapsulation.[7]

Data Presentation: Example Polymeric Nanoparticle Formulation

This table provides a representative formulation for PLGA nanoparticles. The specific PLGA type (ratio of lactic to glycolic acid, molecular weight) and surfactant can be varied to optimize drug release and stability.

ComponentExample SupplierRoleExample Concentration
PLGA (50:50)Sigma-AldrichPolymer Matrix50 mg
Drug CompoundN/AActive Agent5 mg
DichloromethaneFisher ScientificOrganic Solvent (Oil Phase)2 mL
Poloxamer 188BASFSurfactant (Aqueous Phase)1% (w/v) in water
MannitolSigma-AldrichCryoprotectant (for lyophilization)5% (w/v)

Experimental Protocol 2.1: Preparation by Emulsification-Solvent Evaporation

This protocol details the single oil-in-water (o/w) emulsification process to fabricate drug-loaded nanoparticles.[13]

Materials and Equipment:

  • This compound

  • PLGA

  • Dichloromethane (DCM)

  • Poloxamer 188 or other suitable surfactant (e.g., PVA)

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

  • High-speed centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Phase Preparation:

    • Organic Phase (Oil): Dissolve the drug compound and PLGA in DCM.[13]

    • Aqueous Phase (Water): Prepare an aqueous solution of the surfactant (e.g., 1% Poloxamer 188).

  • Emulsification:

    • Add the organic phase slowly to the aqueous phase while continuously vortexing or stirring.

    • Immediately after the addition, sonicate the mixture using a probe sonicator (e.g., at 40% amplitude for 2 minutes on ice) or process it through a high-pressure homogenizer to form a fine o/w emulsion.[13]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir it at room temperature for 4-6 hours to allow the DCM to evaporate. This process hardens the nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the pellet by resuspending it in ultrapure water and centrifuging again. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% mannitol).

    • Freeze the suspension and lyophilize it to obtain a dry powder.[13]

G Workflow: Emulsification-Solvent Evaporation for Nanoparticles A Dissolve Drug & PLGA in Organic Solvent (Oil Phase) C Add Oil Phase to Water Phase & Homogenize/Sonicate A->C B Prepare Surfactant in Aqueous Solution (Water Phase) B->C D Stir to Evaporate Organic Solvent C->D E Wash & Collect Nanoparticles via Centrifugation D->E F Lyophilize with Cryoprotectant (Optional) E->F G Dry Nanoparticle Powder F->G

Caption: Nanoparticle preparation by emulsification.

Application Note 3: Physicochemical Characterization

Thorough characterization is critical to ensure the quality, stability, and in vivo performance of the formulation.

Experimental Protocol 3.1: Characterization of Nanocarriers

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Malvern Zetasizer or similar Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoparticle or liposome suspension in ultrapure water to an appropriate concentration.

    • Equilibrate the sample at 25°C for 120 seconds.[11][12]

    • Measure the particle size and PDI using DLS at a 173° backscatter angle.[11][12]

    • For zeta potential, use the same instrument to measure the electrophoretic mobility of the particles, which indicates surface charge and predicts stability.[12][13]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: To quantify the amount of drug successfully encapsulated within the nanocarriers.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the formulation. This can be done by centrifuging the sample and collecting the supernatant.

    • Disrupt the collected nanoparticles or liposomes using a suitable solvent (e.g., acetonitrile or methanol) to release the encapsulated drug.

    • Quantify the drug concentration in both the free and encapsulated fractions using a validated method like High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100

Data Presentation: Typical Characterization Parameters

ParameterLiposomesNanoparticlesSignificance
Particle Size (nm)50 - 200100 - 300Affects circulation time and biodistribution
PDI< 0.2< 0.2Measures size distribution uniformity
Zeta Potential (mV)-15 to -30 mV-20 to -40 mVIndicates colloidal stability
Encapsulation Efficiency (%)> 80%> 60%Measures formulation efficiency

Application Note 4: In Vivo Pharmacokinetic (PK) Study Protocol

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug.[14]

Experimental Protocol 4.1: General In Vivo PK Study in Rodents

Animals: Male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Dosing:

    • Divide animals into groups (e.g., n=5 per group): (1) Free drug in a simple vehicle, (2) Liposomal formulation, (3) Nanoparticle formulation.

    • Administer the formulation via intravenous (IV) injection into the tail vein at a specified dose.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[14]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[14]

  • Bioanalysis:

    • Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.[14]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key parameters like Cmax, Tmax, Area Under the Curve (AUC), and half-life (t½).[14]

G Workflow: In Vivo Pharmacokinetic Study A Animal Acclimatization & Grouping B Formulation Administration (e.g., IV Injection) A->B C Serial Blood Sampling at Timed Intervals B->C D Plasma Separation via Centrifugation C->D E Bioanalysis of Plasma Samples (LC-MS/MS) D->E F Pharmacokinetic Modeling & Data Analysis E->F G Determine PK Parameters (AUC, t½, Cmax) F->G G Hypothetical Mechanism: Inhibition of Ferroptosis cluster_0 Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO Ferroptosis Cell Death (Ferroptosis) LPO->Ferroptosis ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress Drug Benzoxazine Derivative (as RTA) Drug->LPO Inhibits by Trapping Radicals

References

Application Notes and Protocols for Serotonin 5-HT3 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a crucial target in drug discovery, particularly for the development of antiemetic agents used in managing chemotherapy-induced and postoperative nausea and vomiting.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[3] Upon binding of its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the channel opens, leading to a rapid influx of cations such as Na+, K+, and Ca2+, which results in neuronal depolarization.[4]

Radioligand binding assays are a fundamental technique to characterize the interaction of novel compounds with the 5-HT3 receptor.[1] These assays allow for the determination of key pharmacological parameters, such as the equilibrium dissociation constant (Kd) of a radioligand and the inhibitory constant (Ki) of unlabeled test compounds, providing a quantitative measure of their binding affinity. This document provides a detailed protocol for a competitive radioligand binding assay for the human 5-HT3 receptor.

Data Presentation: Binding Affinities of 5-HT3 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of several well-characterized 5-HT3 receptor antagonists. These values are essential for comparing the potency of different compounds and for validating assay results.

CompoundKi (nM)Receptor SourceRadioligandReference
Palonosetron~0.005 (pKi 10.4)--[5]
Vortioxetine3.7Human-[6]
Ondansetron~8.5 (pKi 8.07)--[5]
Granisetron----
Tropisetron----
RamosetronHigher affinity than ondansetron, granisetron, and tropisetron--[7]
Litoxetine85Cerebral 5-HT3 receptors-[8]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and receptor source.

Signaling Pathway and Experimental Workflow

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to a cellular response. The following diagram illustrates this signaling pathway.

5-HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin->5-HT3_Receptor Binds Cation_Influx Na+, K+, Ca2+ Influx 5-HT3_Receptor->Cation_Influx Opens Depolarization Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Experimental_Workflow Experimental Workflow for 5-HT3 Receptor Binding Assay Start Start Membrane_Preparation 1. Cell Membrane Preparation Start->Membrane_Preparation Assay_Setup 2. Assay Plate Setup Membrane_Preparation->Assay_Setup Incubation 3. Incubation Assay_Setup->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Anticancer Activity Screening of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1] Their versatile structure allows for modifications to enhance potency and selectivity against various cancer cell lines.[2][3] These application notes provide a comprehensive guide to the experimental design for screening the anticancer activity of novel benzoxazine derivatives, covering essential in vitro and in vivo assays.

I. In Vitro Anticancer Activity Screening

A crucial first step in evaluating the anticancer potential of benzoxazine derivatives is to assess their cytotoxic and antiproliferative effects on a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration of the compound that inhibits cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). Commonly used cancer cell lines for screening include MCF-7 (breast), HCT-116 (colon), HepG2 (liver), A549 (lung), and HeLa (cervical).[4][5]

Table 1: Example IC50 Values (µM) of Benzoxazine Derivatives in Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)HT-29 (Colon)A549 (Lung)HeLa (Cervical)Non-cancerous (e.g., Vero)Reference
Compound 9 4.06-----[2]
Compound 12 3.395.20----[2]
Compound 7d 22.613.4--->100[4]
Compound 12l ---0.4--[6]
Compound C3 ------[7]

Note: This table is a compilation of example data from multiple sources and should be used for illustrative purposes. Researchers should generate their own data for novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]

Materials:

  • Benzoxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesized Benzoxazine Derivatives B Select Cancer Cell Lines (e.g., MCF-7, HCT-116) A->B C Cytotoxicity Assay (MTT/XTT) B->C D Determine IC50 Values C->D H Select Lead Compound(s) D->H Low IC50 E Apoptosis Assay (Annexin V/PI Staining) F Cell Cycle Analysis (Propidium Iodide Staining) G Signaling Pathway Analysis (Western Blot, Kinase Assays) H->E H->F H->G I Animal Model (e.g., Xenograft Mice) H->I J Evaluate Tumor Growth Inhibition I->J

Caption: Workflow for anticancer screening of benzoxazine derivatives.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[12]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with benzoxazine derivatives

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzoxazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (e.g., G0/G1, S, or G2/M), preventing cell proliferation.[4]

Materials:

  • Cancer cells treated with benzoxazine derivatives

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

II. Mechanism of Action Studies

Understanding the molecular mechanisms by which benzoxazine derivatives induce cancer cell death is crucial for their development as therapeutic agents.

Signaling Pathway Analysis

Benzoxazine derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival.[13][14]

Signaling Pathways Potentially Modulated by Benzoxazine Derivatives

G cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Cellular Outcomes A Benzoxazine Derivative B Receptor Tyrosine Kinases (e.g., HER2, EGFR) A->B Inhibits C DNA Topoisomerase A->C Inhibits D c-Myc Promoter G-Quadruplex A->D Stabilizes E Kinase Inhibition (e.g., JNK1) B->E F DNA Damage C->F G c-Myc Downregulation D->G I Caspase Activation (Caspase-3, -8) E->I H p53 Activation F->H J Cell Cycle Arrest G->J H->I K Apoptosis/Pyroptosis I->K J->K

Caption: Potential signaling pathways affected by benzoxazine derivatives.

Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways.

Materials:

  • Protein lysates from treated and untreated cancer cells

  • Primary antibodies (e.g., against p53, caspase-3, c-Myc, HER2)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary and then secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

III. In Vivo Anticancer Activity Screening

Promising benzoxazine derivatives identified from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and safety.[15][16]

Protocol: Xenograft Mouse Model

This model involves the implantation of human cancer cells into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Benzoxazine derivative formulated for in vivo administration (e.g., in saline with a solubilizing agent)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size.

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the benzoxazine derivative (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period.[16][17]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Table 2: Example In Vivo Efficacy Data for a Benzoxazine Derivative

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 30Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
Benzoxazine Derivative A 20950 ± 18036.7
Benzoxazine Derivative A 40600 ± 12060.0
Benzoxazine Derivative A 80350 ± 9076.7
Positive Control (e.g., Doxorubicin) 5400 ± 10073.3

Note: This is hypothetical data for illustrative purposes.

Conclusion

The systematic screening approach outlined in these application notes, from initial in vitro cytotoxicity testing to in vivo efficacy studies, provides a robust framework for the evaluation of novel benzoxazine derivatives as potential anticancer agents. The detailed protocols and data presentation guidelines are intended to assist researchers in generating reliable and comparable results, thereby accelerating the discovery and development of new cancer therapeutics.

References

Application Notes and Protocols for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry and chemical biology. Its derivatives have been explored for a wide range of biological activities, making them valuable as molecular probes to investigate various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of molecules based on this scaffold in three distinct research areas: as a fluorescent probe for studying the Integrated Stress Response (ISR), as a pharmacological probe for tuberculosis research, and as a potent antagonist for serotonin receptor studies.

Application Notes

Fluorescent Probe for Investigating the Integrated Stress Response (ISR)

Derivatives of this compound can be functionalized with fluorophores to serve as molecular probes for studying protein-ligand interactions. A notable application is the development of a fluorescently labeled analog of ISRIB (Integrated Stress Response Inhibitor), a compound known to target the guanine nucleotide exchange factor eIF2B.

By attaching a fluorophore such as fluorescein, a fluorescent probe is created that allows for the quantitative analysis of its binding to purified eIF2B using techniques like Fluorescence Polarization (FP). In an FP assay, a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, its tumbling rate slows significantly, leading to an increase in fluorescence polarization. This change in polarization can be used to determine binding affinity and to screen for other compounds that compete for the same binding site. This makes the fluorescent probe an invaluable tool for high-throughput screening and for elucidating the mechanism of action of ISR inhibitors.[1]

Pharmacological Probe for Tuberculosis Research

The this compound scaffold has been utilized to develop potent inhibitors of Mycobacterium tuberculosis (Mtb). A series of derivatives have demonstrated significant in vitro activity against the Mtb H37Ra strain, with some compounds exhibiting minimum inhibitory concentrations (IC50) in the low microgram per milliliter range.[2] These compounds can be used as pharmacological probes to study the biology of Mtb and to validate potential drug targets. For instance, molecular docking studies have suggested that these derivatives may bind to pantothenate synthetase (panC), an essential enzyme in the coenzyme A biosynthetic pathway of Mtb.[2] By using these compounds, researchers can investigate the role of panC in Mtb survival and pathogenesis, and they can serve as a starting point for the development of novel anti-tubercular agents.

Pharmacological Probe for Serotonin 5-HT3 Receptor Studies

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been synthesized and identified as potent and long-acting antagonists of the serotonin-3 (5-HT3) receptor.[3] One particular derivative, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, has shown exceptionally high affinity for the 5-HT3 receptor with a Ki value in the picomolar range.[3] Such high-affinity ligands are excellent pharmacological tools for studying the structure, function, and physiological roles of the 5-HT3 receptor. They can be used in radioligand binding assays to characterize the receptor, in functional assays to investigate its signaling pathways, and in vivo to probe its role in physiological processes such as the von Bezold-Jarisch reflex.[3]

Quantitative Data Summary

The following table summarizes the biological activity data for representative derivatives of the this compound scaffold.

Compound ClassTargetAssayKey Compound(s)ActivityReference
Antitubercular AgentsMycobacterium tuberculosis H37RaIn vitro growth inhibition5fIC50 = 5.98 µg/mL[2]
5aIC50 = 10.42 µg/mL[2]
5cIC50 = 11.81 µg/mL[2]
5jIC50 = 14.81 µg/mL[2]
5-HT3 Receptor AntagonistHuman 5-HT3 ReceptorRadioligand Bindingendo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamideKi = 0.019 nM[3]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled this compound Probe

This protocol describes a general method for the synthesis of a fluorescently labeled probe for use in a Fluorescence Polarization assay, based on the synthesis of similar compounds.[1]

Materials:

  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • trans-1,4-cyclohexanediamine

  • Triethylamine

  • 5/6-carboxyfluorescein succinimidyl ester

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. Dissolve 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (1 equivalent) in anhydrous DMF. b. Add HBTU (1.1 equivalents) and triethylamine (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve trans-1,4-cyclohexanediamine (0.5 equivalents) in anhydrous DMF. d. Add the solution of trans-1,4-cyclohexanediamine to the activated carboxylic acid solution and stir overnight at room temperature. e. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the diamine-linked intermediate.

  • Fluorescent Labeling: a. Dissolve the purified diamine-linked intermediate (1 equivalent) in anhydrous DMF. b. Add 5/6-carboxyfluorescein succinimidyl ester (1.1 equivalents) and triethylamine (2 equivalents). c. Stir the reaction mixture in the dark at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the fluorescently labeled product by preparative HPLC to obtain the final probe. f. Characterize the final product by NMR and mass spectrometry.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol outlines the steps for a competitive FP binding assay to measure the affinity of unlabeled compounds for a target protein using the fluorescently labeled probe.[1]

Materials:

  • Fluorescently labeled this compound probe

  • Purified target protein (e.g., eIF2B)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Unlabeled competitor compounds

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the fluorescent probe in DMSO and dilute to the final working concentration (e.g., 2.5 nM) in assay buffer. b. Prepare a stock solution of the target protein and dilute to the final working concentration (e.g., 30 nM) in assay buffer. c. Prepare serial dilutions of the unlabeled competitor compounds in DMSO, and then dilute further in assay buffer.

  • Assay Setup: a. To each well of the 384-well plate, add the fluorescent probe solution. b. Add the serially diluted competitor compounds to the appropriate wells. Include wells with assay buffer and DMSO as controls (for minimum and maximum polarization, respectively). c. Add the target protein solution to all wells except for the minimum polarization control wells (which receive only the probe and buffer).

  • Incubation and Measurement: a. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light. b. Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis: a. The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the competitor compound.

Protocol 3: In vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator at 37°C

Procedure:

  • Preparation of Inoculum: a. Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth until it reaches mid-log phase. b. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth.

  • Assay Setup: a. Add 100 µL of sterile deionized water to the outer wells of the 96-well plate to minimize evaporation. b. In the remaining wells, add 100 µL of Middlebrook 7H9 broth. c. Add 2 µL of the test compounds from DMSO stock solutions to the first well of each row and perform serial two-fold dilutions across the plate. Include a drug-free control and a sterile control.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and the drug-free control. b. Seal the plates and incubate at 37°C for 5-7 days.

  • Reading the Results: a. After incubation, add 20 µL of Alamar Blue reagent to each well. b. Incubate the plates for another 24 hours at 37°C. c. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

ISR_Pathway Stress Cellular Stress (e.g., ER Stress, Viral Infection) PERK PERK Stress->PERK activates eIF2 eIF2 PERK->eIF2 phosphorylates eIF2P eIF2-P eIF2->eIF2P Translation_init Cap-Dependent Translation Initiation eIF2->Translation_init eIF2B eIF2B eIF2P->eIF2B inhibits Translation_repressed Translation Repressed eIF2P->Translation_repressed eIF2B->eIF2 activates (GDP/GTP exchange) Probe Fluorescent Probe (3,4-dihydro-2H-1,4-benzoxazine -2-carboxamide derivative) Probe->eIF2B binds to and can be used to study this interaction ATF4 ATF4 Translation Translation_repressed->ATF4 Stress_Response Stress Response Genes ATF4->Stress_Response

Caption: The Integrated Stress Response (ISR) Pathway.

FP_Workflow cluster_low_polarization Low Polarization cluster_high_polarization High Polarization cluster_competition Competition Assay Probe_free Fluorescent Probe (Tumbling Rapidly) Protein Target Protein Measurement Measure Fluorescence Polarization Probe_free->Measurement Low Signal Complex Probe-Protein Complex (Tumbling Slowly) Protein->Complex Binding Complex->Measurement High Signal Competitor Unlabeled Competitor Protein2 Target Protein Competitor->Protein2 Competes for Binding Competitor->Measurement Signal Decreases with Increasing Competitor Concentration Complex2 Probe-Protein Complex

Caption: Workflow of a Fluorescence Polarization (FP) Assay.

MABA_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Plate with M. tuberculosis Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate1 Incubate at 37°C for 5-7 Days Inoculate->Incubate1 Add_Alamar Add Alamar Blue Reagent Incubate1->Add_Alamar Incubate2 Incubate at 37°C for 24 Hours Add_Alamar->Incubate2 Read_Results Read Results (Blue = Inhibition, Pink = Growth) Incubate2->Read_Results End Determine MIC Read_Results->End

References

Application Notes & Protocols for the Analytical Characterization of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydro-2H-1,4-benzoxazine and its derivatives are a significant class of heterocyclic compounds.[1] This scaffold is of great interest to researchers in medicinal chemistry and drug development due to its presence in molecules with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The synthesis of novel derivatives is a key area of research, making robust and unambiguous structural characterization essential.[3][4] These application notes provide detailed protocols for the key analytical techniques used to characterize these important molecules.

Overall Characterization Workflow

A systematic approach is crucial for the efficient and accurate characterization of newly synthesized 3,4-dihydro-2H-1,4-benzoxazine derivatives. The typical workflow involves preliminary analysis to confirm the reaction's success, followed by detailed structural elucidation and final purity assessment.

Characterization Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) MS->NMR IR Infrared (IR) Spectroscopy (Functional Group ID) NMR->IR HPLC HPLC / UPLC (Purity Assessment) IR->HPLC XRay Single Crystal X-Ray (If crystal available for unambiguous 3D structure) HPLC->XRay Optional HPLC Method Development Start Define Analytical Goal (Purity / Quantification) Col Select Column (e.g., C18, 5 µm, 4.6x150 mm) Start->Col Mob Select Mobile Phase (e.g., Acetonitrile / Water) Col->Mob Det Select Detector Wavelength (e.g., 254 nm or UV Max) Mob->Det Grad Develop Gradient / Isocratic Method Det->Grad Opt Optimize Flow Rate & Temperature Grad->Opt Val Validate Method (Inject Standard & Sample) Opt->Val End Purity Analysis Complete Val->End

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a valuable building block in drug discovery and development. Two primary synthetic routes for the key intermediate, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, are presented and compared for large-scale production feasibility. The subsequent amidation to the final product is detailed with a robust and high-yielding protocol. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a comprehensive resource for the efficient and scalable production of this important heterocyclic compound.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this heterocycle have demonstrated diverse pharmacological activities, including neuroprotective, anti-hypertensive, and anti-bacterial properties. Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules in various drug development programs.

The efficient and scalable synthesis of this compound is therefore of significant interest. This document outlines two primary strategies for the synthesis of the key precursor, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, followed by a detailed protocol for its conversion to the target carboxamide. The presented methods are evaluated for their suitability for large-scale synthesis, considering factors such as yield, purity, cost of reagents, and operational simplicity.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Benzoxazine Ring System: Synthesis of the core heterocyclic structure, yielding ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

  • Amidation: Conversion of the ethyl ester to the corresponding primary amide.

Two primary routes for the first step are discussed herein:

  • Route A: Direct Condensation. This method involves the reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate. While direct, this route can lead to the formation of the isomeric ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate, which can be difficult to separate on a large scale.[1]

  • Route B: Hydrogenation of a Benzoxazine Intermediate. This alternative approach involves the synthesis of ethyl 2H-1,4-benzoxazine-3-carboxylate followed by catalytic hydrogenation. This method offers better control over the regioselectivity, providing the desired 2-substituted isomer with higher purity.[1]

For large-scale production, Route B is recommended due to its higher regioselectivity and easier purification of the desired intermediate.

Experimental Protocols

Recommended Large-Scale Synthesis: Route B

This section details the recommended two-step process for the large-scale synthesis of the target compound via the hydrogenation route for the intermediate.

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via Hydrogenation

This step is a conceptual representation of a more regioselective approach. A more direct synthesis of the precursor for hydrogenation, ethyl 2H-1,4-benzoxazine-3-carboxylate, can be achieved through the reaction of a lithiated benzoxazine with ethyl chloroformate.[1] The subsequent hydrogenation provides the desired isomer.[1]

  • Materials:

    • Ethyl 2H-1,4-benzoxazine-3-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Ethanol (anhydrous)

    • Hydrogen gas

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Buchner funnel with Celite®)

    • Rotary evaporator

  • Protocol:

    • In a suitable high-pressure reactor, dissolve ethyl 2H-1,4-benzoxazine-3-carboxylate in anhydrous ethanol.

    • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).[1]

    • Stir the reaction mixture at room temperature for the required duration (e.g., 24-72 hours), monitoring the reaction progress by TLC or LC-MS.[1]

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

    • Ammonium hydroxide solution (e.g., 28-30% in water)

    • Ethanol

  • Equipment:

    • Sealed reaction vessel (e.g., pressure tube or autoclave)

    • Heating and stirring module

    • Standard laboratory glassware

    • Filtration apparatus

    • Rotary evaporator

  • Protocol:

    • To a sealed reaction vessel, add ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and ethanol.

    • Add an excess of ammonium hydroxide solution.

    • Seal the vessel tightly and heat the reaction mixture to 80 °C with stirring for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate) to afford this compound as a pure solid.

Alternative Synthesis: Route A (Direct Condensation)

This route is provided for informational purposes and for smaller-scale syntheses where purification challenges are manageable.

  • Materials:

    • 2-Aminophenol

    • Ethyl 2,3-dibromopropanoate

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle with a stirrer

    • Standard laboratory glassware

    • Filtration apparatus

    • Rotary evaporator

    • Silica gel for column chromatography

  • Protocol:

    • To a round-bottom flask, add 2-aminophenol, anhydrous potassium carbonate, and anhydrous acetone.

    • Stir the suspension and add ethyl 2,3-dibromopropanoate dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 18 hours.[1]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product will be a mixture of the 2- and 3-substituted isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to isolate the desired ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ParameterRoute A: Direct CondensationRoute B: Hydrogenation
Starting Materials 2-Aminophenol, Ethyl 2,3-dibromopropanoateEthyl 2H-1,4-benzoxazine-3-carboxylate
Key Reagents Potassium carbonatePalladium on carbon, Hydrogen gas
Typical Yield Low to moderate (for the desired isomer)[1]Satisfactory (49%)[1]
Purity of Crude Product Mixture of isomers requiring extensive purification[1]Higher purity of the desired isomer[1]
Scalability Challenging due to purification issuesMore suitable for large-scale production
Key Advantage Single step to the benzoxazine ringHigh regioselectivity
Key Disadvantage Formation of isomeric byproducts[1]Requires a pre-synthesized intermediate and high-pressure equipment

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateN/A
Reagent Ammonium hydroxide in ethanolN/A
Temperature 80 °CN/A
Reaction Time 18 hoursN/A
Typical Yield 75%N/A

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_route_a Route A: Direct Condensation cluster_route_b Route B: Hydrogenation (Recommended) cluster_amidation Final Step: Amidation start_a 2-Aminophenol + Ethyl 2,3-dibromopropanoate product_a Mixture of Isomers start_a->product_a K2CO3, Acetone, Reflux purification_a Chromatographic Separation product_a->purification_a intermediate_ester Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate purification_a->intermediate_ester final_product 3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide intermediate_ester->final_product NH4OH, Ethanol, 80°C start_b Ethyl 2H-1,4-benzoxazine- 3-carboxylate hydrogenation Hydrogenation start_b->hydrogenation H2, Pd/C, Ethanol hydrogenation->intermediate_ester

Caption: Synthetic routes to this compound.

Conclusion

This document provides a comprehensive guide to the large-scale synthesis of this compound. For optimal efficiency and purity on a large scale, a two-step approach is recommended, beginning with the regioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via the hydrogenation of its benzoxazine precursor, followed by amidation. The detailed protocols, comparative data, and workflow visualization are intended to facilitate the successful and scalable production of this valuable synthetic intermediate for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.

Troubleshooting Guide

The synthesis of this compound, typically achieved through the amidation of its ethyl ester precursor, can present several challenges. This guide outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Prolonged exposure to high temperatures or harsh basic conditions. 3. Poor quality of starting materials: Impure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate or ammonium hydroxide.1. Optimize reaction conditions: Increase reaction time and/or temperature incrementally. Monitor reaction progress using TLC or LC-MS. 2. Control reaction conditions: Use the recommended temperature and monitor the reaction closely to avoid prolonged heating. Consider using a milder aminating agent if degradation is suspected. 3. Verify starting material purity: Ensure the purity of the starting ester and use a fresh, concentrated solution of ammonium hydroxide.
Presence of Starting Material (Ethyl Ester) in Product 1. Incomplete reaction: As above. 2. Insufficient aminating agent: Not enough ammonium hydroxide to drive the reaction to completion.1. Extend reaction time or increase temperature: Continue heating and monitor until the starting material is consumed. 2. Increase stoichiometry of aminating agent: Add an excess of ammonium hydroxide.
Formation of Carboxylic Acid Side Product Hydrolysis of the ester starting material: Presence of water and prolonged reaction times at elevated temperatures can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1]Minimize water content: Use anhydrous ethanol and fresh ammonium hydroxide. Keep reaction times to the minimum necessary for complete conversion. The carboxylic acid can be removed during workup by extraction with a basic aqueous solution.
Difficult Purification 1. Similar polarity of product and byproducts: Makes chromatographic separation challenging. 2. Product insolubility: The amide product may have limited solubility in common organic solvents.1. Recrystallization: This is often the most effective method for purifying amides.[2] Experiment with different solvent systems (e.g., ethanol, acetonitrile, or mixtures with water). 2. Trituration: Wash the crude product with a solvent in which the impurities are soluble but the product is not. 3. Chromatography optimization: If chromatography is necessary, screen different solvent systems and consider using a different stationary phase.
Oily or Gummy Product Instead of a Solid Presence of residual solvent or impurities: Incomplete drying or presence of low-melting impurities.Thorough drying: Dry the product under high vacuum for an extended period. Trituration/Recrystallization: Purify the product to remove impurities that may be lowering the melting point.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound from its ethyl ester?

A detailed experimental protocol is provided in the "Experimental Protocols" section below. A general method involves heating ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with ammonium hydroxide in ethanol.

Q2: My reaction is not going to completion, and I still see the starting ester on my TLC plate. What should I do?

First, ensure you are using a sufficient excess of ammonium hydroxide. You can then try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC until the starting material spot disappears.

Q3: I have a significant amount of a more polar byproduct in my crude product. What could it be and how can I remove it?

This is likely the carboxylic acid formed from the hydrolysis of the starting ester. You can remove it by dissolving your crude product in an organic solvent like ethyl acetate and washing it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired amide product should remain in the organic layer.

Q4: My crude product is an oil and won't solidify. How can I get a solid product?

An oily product often indicates the presence of residual solvent or impurities. Ensure your product is thoroughly dried under vacuum. If it remains an oil, try triturating it with a non-polar solvent like hexane or attempting recrystallization from a suitable solvent system to induce crystallization and remove impurities.

Q5: What are the best methods for purifying the final carboxamide product?

Recrystallization is generally the preferred method for purifying primary amides.[2] Good solvent choices can include ethanol, acetonitrile, or mixtures of polar organic solvents with water. If recrystallization is unsuccessful, column chromatography can be used, but may result in lower yields due to the polarity of the amide.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported method for the amidation of the corresponding ethyl ester.

Materials:

  • Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in ethanol.

  • Add an excess of ammonium hydroxide to the solution.

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Amidation Amidation Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate->Amidation Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Amidation Reaction Workup Reaction Workup Amidation->Reaction Workup Purification Purification Reaction Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction Incomplete Reaction Low Yield?->Incomplete Reaction Yes Side Products? Side Products? Low Yield?->Side Products? No Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Success Success Optimize Conditions->Success Hydrolysis Hydrolysis Side Products?->Hydrolysis Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Aqueous Base Wash Aqueous Base Wash Hydrolysis->Aqueous Base Wash Aqueous Base Wash->Success Recrystallize Recrystallize Purification Issues?->Recrystallize Yes Failure Failure Purification Issues?->Failure No Recrystallize->Success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine. This resource addresses common challenges, particularly the formation of byproducts, and offers detailed experimental protocols and insights into the biological relevance of this important heterocyclic scaffold.

Troubleshooting Guides

Difficulties during the synthesis of 3,4-dihydro-2H-1,4-benzoxazine often arise from the formation of side products, leading to low yields and purification challenges. This section provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts

Possible Cause: Competing side reactions, such as dimerization, oligomerization, and O-alkylation, are common culprits for low yields of the target 3,4-dihydro-2H-1,4-benzoxazine. The choice of synthetic route and reaction conditions significantly influences the prevalence of these side reactions.

Troubleshooting Steps:

  • Reaction Strategy Evaluation:

    • One-Pot vs. Stepwise Synthesis: A one-pot synthesis involving the simultaneous reaction of a 2-aminophenol derivative with a dihaloethane is prone to polymerization and the formation of complex mixtures. A more controlled, stepwise approach is recommended. This typically involves the initial selective N-alkylation of the 2-aminophenol to form an N-(2-haloethyl)-2-aminophenol intermediate, followed by an intramolecular cyclization to yield the desired benzoxazine.

    • Starting Material Purity: Ensure the high purity of starting materials, as impurities can catalyze unwanted side reactions. For instance, residual phenols from monomer synthesis can act as uncontrolled catalysts, promoting oligomer formation.[1]

  • Optimization of Reaction Conditions:

    • Temperature Control: High reaction temperatures can promote the formation of byproducts. It is advisable to conduct the reaction at the lowest effective temperature.

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO are commonly used for the cyclization step.

    • Base Selection: The strength and concentration of the base used for the cyclization step are critical. A weak base is often preferred to minimize the formation of phenoxide ions, which can lead to O-alkylation and other side reactions.

  • Purification Strategy:

    • Column Chromatography: This is an effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is often successful.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.[1]

Issue 2: Formation of Dimeric and Oligomeric Byproducts

Possible Cause: Dimerization and oligomerization are significant side reactions, particularly in syntheses starting from N-alkylated o-aminophenols or in one-pot procedures. These byproducts arise from intermolecular reactions competing with the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution Conditions: Performing the intramolecular cyclization step under high dilution conditions can favor the formation of the monomeric benzoxazine ring over intermolecular reactions that lead to dimers and oligomers.

  • Slow Addition of Reagents: The slow, dropwise addition of the base during the cyclization step can help to maintain a low concentration of the reactive intermediate, thereby minimizing intermolecular side reactions.

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that are less prone to oligomerization, such as the reaction of 2-aminophenol with epoxides followed by cyclization.

Issue 3: Competing O-Alkylation

Possible Cause: The phenolic hydroxyl group of 2-aminophenol is also nucleophilic and can compete with the amino group in alkylation reactions, leading to the formation of O-alkylated byproducts.

Troubleshooting Steps:

  • Selective N-Alkylation: To circumvent O-alkylation, a selective N-alkylation of the 2-aminophenol is crucial. This can be achieved by:

    • Protection of the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group (e.g., benzyl ether) prior to the N-alkylation step. The protecting group is then removed before the final cyclization.

    • Reductive Amination: A two-step, one-pot procedure involving the condensation of 2-aminophenol with an aldehyde followed by reduction with a reducing agent like sodium borohydride can selectively yield the N-alkylated intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine?

A1: The most frequently encountered byproducts include:

  • Dimers and Oligomers: These result from intermolecular reactions between the starting materials or reactive intermediates.

  • O-Alkylated Products: Formed due to the competing nucleophilicity of the phenolic hydroxyl group.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Products from Side Reactions of Reagents: For instance, when using dihaloalkanes, elimination reactions can occur.

Q2: How can I confirm the structure of my product and identify any byproducts?

A2: A combination of spectroscopic techniques is essential for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the unambiguous identification of the desired product and the characterization of byproduct structures.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and byproducts, aiding in their identification.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecules.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should be strictly followed. Many of the reagents used, such as 2-aminophenol and alkylating agents, are toxic and/or corrosive. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine and its derivatives via different synthetic routes.

Synthetic RouteStarting MaterialsProductYield (%)Reference
Intramolecular Cyclization of N-(2-bromoethyl)-2-aminophenol2-Aminophenol, 1,2-Dibromoethane3,4-dihydro-2H-1,4-benzoxazineModerateBased on general synthetic strategies
Reductive Cyclization of 2-(2-Nitroethoxy)aniline2-Nitrophenol, 2-Bromoethanol3,4-dihydro-2H-1,4-benzoxazineGoodBased on established reductive cyclization methods
Buchwald-Hartwig Cross-Coupling followed by Cascade Hydrogenation/Reductive AminationSubstituted Bromobenzenes, various 1,4-benzoxazines4-Aryl-3,4-dihydro-2H-1,4-benzoxazines23-96--INVALID-LINK--[3]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine via Intramolecular Cyclization

This protocol describes a two-step synthesis involving the N-alkylation of 2-aminophenol followed by intramolecular cyclization.

Step 1: N-(2-Bromoethyl)-2-aminophenol Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add a mild base, such as potassium carbonate (1.5 equivalents).

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Intramolecular Cyclization

  • Dissolve the purified N-(2-bromoethyl)-2-aminophenol (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate (2 equivalents), to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3,4-dihydro-2H-1,4-benzoxazine.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 3,4-dihydro-2H-1,4-benzoxazine check_byproducts Analyze Crude Product by TLC, NMR, and MS start->check_byproducts dimers_oligomers Presence of Dimers/ Oligomers Detected check_byproducts->dimers_oligomers o_alkylation Presence of O-Alkylated Byproducts Detected check_byproducts->o_alkylation unreacted_sm Unreacted Starting Materials Detected check_byproducts->unreacted_sm high_dilution Implement High Dilution Conditions for Cyclization dimers_oligomers->high_dilution Yes selective_n_alkylation Employ Selective N-Alkylation Strategy o_alkylation->selective_n_alkylation Yes optimize_conditions Optimize Reaction Conditions unreacted_sm->optimize_conditions Yes slow_addition Use Slow Addition of Base high_dilution->slow_addition alt_route_dimer Consider Alternative Synthetic Route slow_addition->alt_route_dimer purify Purify Product alt_route_dimer->purify protect_oh Protect Hydroxyl Group selective_n_alkylation->protect_oh reductive_amination Use Reductive Amination selective_n_alkylation->reductive_amination protect_oh->purify reductive_amination->purify increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp increase_time->purify increase_temp->purify

Caption: Troubleshooting workflow for low product yield.

Signaling Pathways Modulated by 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown potential as anticancer agents by interacting with key cellular signaling pathways.[3][4]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Benzoxazine 3,4-dihydro-2H-1,4-benzoxazine Derivatives Benzoxazine->EGFR Inhibits Benzoxazine->PI3K Inhibits

Caption: Potential inhibition of EGFR and PI3K/Akt pathways.[4]

References

Technical Support Center: Optimizing Cyclization of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize this crucial cyclization reaction.

Experimental Protocols

A common synthetic route to this compound involves the intramolecular cyclization of a suitable precursor, typically a 2-(2-hydroxyphenylamino)acetamide derivative. This is often achieved through a base-mediated intramolecular nucleophilic substitution.

General Protocol: Base-Mediated Intramolecular Cyclization

This protocol is a generalized procedure based on analogous syntheses of related 1,4-benzoxazine structures. Optimization of specific parameters is highly recommended for individual substrates.

Starting Material: N-(2-hydroxyphenyl)-2-haloacetamide (e.g., 2-chloro-N-(2-hydroxyphenyl)acetamide).

Reagents and Solvents:

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: Dimethylformamide (DMF), acetonitrile (MeCN), or ethanol (EtOH).

  • Catalyst (optional): Copper(I) iodide (CuI) or other transition metal catalysts may be employed in certain synthetic strategies.[1]

Procedure:

  • To a solution of the N-(2-hydroxyphenyl)-2-haloacetamide in the chosen solvent, add the base (typically 1.5 to 2.0 equivalents).

  • If a catalyst is used, it should be added at this stage.

  • The reaction mixture is then heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and the chosen solvent. Microwave heating has also been reported to be effective in similar cyclizations and may reduce reaction times.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is typically partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization reaction.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Insufficiently basic conditions The phenoxide may not be forming in sufficient concentration. Try a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or increase the amount of base.
Low reaction temperature The activation energy for the cyclization may not be reached. Gradually increase the reaction temperature and monitor for product formation and decomposition.
Inappropriate solvent The chosen solvent may not be suitable for the reaction. Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile.
Poor leaving group on the acetamide If using a bromo- or chloroacetamide, consider switching to an iodoacetamide to increase the rate of intramolecular substitution.
Decomposition of starting material or product Prolonged heating at high temperatures can lead to degradation. Monitor the reaction closely and stop it once the starting material is consumed.

Problem 2: Formation of Side Products

Potential Cause Suggested Solution
Intermolecular side reactions High concentrations can favor intermolecular reactions leading to dimers or oligomers.[2] Run the reaction at a higher dilution.
N-alkylation instead of O-alkylation (in one-pot syntheses) In one-pot syntheses from 2-aminophenol, competitive N-alkylation can occur. A stepwise approach where the N-(2-hydroxyphenyl)acetamide is first isolated can be beneficial.
Formation of triazine derivatives In some one-pot syntheses involving formaldehyde or its equivalents, triazine formation can be a competing pathway.[3] Careful control of stoichiometry and reaction conditions is crucial.

Problem 3: Incomplete Reaction

Potential Cause Suggested Solution
Deactivation of catalyst If using a catalyst, it may be poisoned by impurities. Ensure all reagents and solvents are pure and dry.
Equilibrium between starting material and product While less common for this type of cyclization, if an equilibrium is suspected, consider using a method to remove one of the byproducts to drive the reaction forward.
Steric hindrance Bulky substituents on the aromatic ring or the acetamide may hinder the cyclization. More forcing conditions (higher temperature, stronger base) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-mediated cyclization?

A1: The reaction proceeds via a base-mediated deprotonation of the phenolic hydroxyl group to form a phenoxide. This is followed by an intramolecular nucleophilic attack of the phenoxide on the electrophilic carbon of the acetamide bearing the leaving group, leading to the formation of the 1,4-oxazine ring.

Q2: Which base is most effective for this cyclization?

A2: The choice of base can be critical. While potassium carbonate is commonly used, cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the rate of intramolecular cyclizations. The optimal base should be determined empirically for each specific substrate.

Q3: Can this reaction be performed in a one-pot synthesis from 2-aminophenol?

A3: Yes, one-pot syntheses are possible and have been reported for related 1,4-benzoxazine derivatives.[4] This typically involves the reaction of a 2-aminophenol with a haloacetyl halide or a related electrophile in the presence of a base. However, this approach can sometimes lead to a mixture of products due to competing N- and O-alkylation. A stepwise approach often provides better control and higher purity of the final product.

Q4: How do substituents on the aromatic ring affect the cyclization?

A4: Electron-withdrawing groups on the aromatic ring can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide. However, they may also destabilize the transition state of the cyclization. Conversely, electron-donating groups can make the phenol less acidic but may increase the nucleophilicity of the resulting phenoxide. The effect of substituents should be evaluated on a case-by-case basis.

Q5: What are the common analytical techniques to monitor the reaction and characterize the product?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction progress and the presence of any side products. The final product is typically characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Benzoxazine Syntheses

PrecursorBaseSolventCatalystTemperatureYieldReference
o-halophenols and 2-halo-amidesCs₂CO₃ToluenePd(OAc)₂/XPhos110 °CGood to Excellent[1]
2-aminophenols and 1,2-dibromoethaneK₂CO₃Not specifiedNoneNot specifiedGood to Excellent[1]
2-halophenols and activated aziridinesNot specifiedNot specifiedCu(I)Not specified>99% ee, >99% de[2]
Schiff-base and phenacyl bromideNa₂CO₃DMFNoneRoom Temp41-92%[4]

Note: This table presents data for the synthesis of related 1,4-benzoxazine derivatives and should be used as a guide for optimizing the synthesis of this compound.

Visualizations

Experimental_Workflow cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_purification Purification start 2-Aminophenol + Haloacetyl Halide precursor N-(2-hydroxyphenyl)-2-haloacetamide start->precursor Acylation cyclization Base-mediated Intramolecular Cyclization precursor->cyclization crude_product Crude Product cyclization->crude_product purification Column Chromatography / Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Side Reactions cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction? check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? start->check_temp check_solvent Is the solvent appropriate? start->check_solvent check_lg Is the leaving group reactive enough? start->check_lg check_side_products Are there side products (dimers, etc.)? start->check_side_products sol_base Use stronger base (e.g., Cs2CO3) check_base->sol_base sol_temp Increase temperature / Use microwave check_temp->sol_temp sol_solvent Screen polar aprotic solvents check_solvent->sol_solvent sol_lg Use iodoacetamide precursor check_lg->sol_lg sol_conc Run reaction at higher dilution check_side_products->sol_conc

Caption: Troubleshooting logic for optimizing the cyclization reaction.

References

Technical Support Center: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields in the synthesis of this compound can arise from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Purity of Starting Materials: The purity of the precursors, such as the ethyl ester of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and the ammonia source, is critical. Impurities can interfere with the reaction, leading to side products or incomplete conversion.

    • Solution: Ensure all starting materials are of high purity. If necessary, purify the starting materials before use. For instance, the purity of the starting 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde or carboxylic acid should be confirmed before reduction reactions.[1]

  • Incomplete Reaction: The amidation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature. For the amidation of the ethyl ester, a reaction time of 18 hours at 80°C in ethanol with ammonium hydroxide has been reported to give a 75% yield.[2]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

    • Solution: The optimal temperature will depend on the specific synthetic route. For the amidation of the corresponding ethyl ester, 80°C has been shown to be effective.[2] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction.

    • Solution: Ethanol is a commonly used solvent for the amidation of the ethyl ester precursor.[2] If solubility is an issue, consider screening other polar protic solvents.

  • Degradation of Product: The desired product may be degrading under the reaction or workup conditions.

    • Solution: If product degradation is suspected, consider using milder reaction conditions (e.g., lower temperature) and ensure that the workup procedure is not overly acidic or basic.

Issue 2: Product Purity is Low (Multiple Spots on TLC/Impure by NMR)

Q: My final product shows multiple spots on TLC and the NMR spectrum indicates the presence of impurities. What are the common impurities and how can I improve the purity?

A: The presence of impurities is a common challenge. Identifying the source of these impurities is the first step toward achieving a higher purity product.

Common Impurities and Their Sources:

  • Unreacted Starting Material: A common impurity is the starting material, such as the ethyl ester of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

    • Source: Incomplete reaction.

    • Identification: Compare the TLC and NMR of your product with the starting material. The starting ester will have characteristic ethyl group signals in the 1H NMR spectrum.

  • Oligomeric Byproducts: The formation of undesirable oligomeric or polymeric species can occur, particularly in benzoxazine synthesis.[3][4]

    • Source: Side reactions, especially at elevated temperatures.

    • Identification: These are often high molecular weight species that may appear as baseline material on TLC or broad signals in the NMR spectrum.

  • Side-Reaction Products: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses starting from 2-aminophenol, side reactions can lead to the formation of other heterocyclic structures.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying this compound.[1]

    • Recommended Solvents: A gradient of ethyl acetate in hexane is often a good starting point for elution.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing impurities.

    • Solvent Selection: The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Preparative HPLC: For achieving very high purity, especially enantiomeric purity, preparative HPLC can be employed. This method has been used to obtain enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with high enantiomeric purities (ee ≥ 99.5%).[5]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to obtain this compound with a good yield?

A1: A common and effective method is the amidation of the corresponding ethyl ester, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. A reported procedure involves reacting the ethyl ester with ammonium hydroxide in ethanol at 80°C for 18 hours under an inert atmosphere, which has been shown to produce the desired carboxamide in 75% yield.[2]

Q2: What are the key reaction parameters to control for maximizing yield and purity?

A2: The key parameters to control are:

  • Temperature: To balance reaction rate and minimize side reactions.

  • Reaction Time: To ensure complete conversion of the starting material.

  • Purity of Reagents: To avoid the introduction of interfering substances.

  • Inert Atmosphere: To prevent oxidation or other unwanted side reactions, especially when using sensitive reagents.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Starting MaterialReagents and ConditionsYield (%)Reference
3,4-Dihydro-2H-benzo[1][6]oxazine-2-carboxylic acid ethyl esterAmmonium hydroxide, ethanol, 80°C, 18 h, Inert atmosphere75[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from its Ethyl Ester

This protocol is based on a reported synthesis with a 75% yield.[2]

Materials:

  • 3,4-Dihydro-2H-benzo[1][6]oxazine-2-carboxylic acid ethyl ester

  • Ammonium hydroxide solution

  • Ethanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydro-2H-benzo[1][6]oxazine-2-carboxylic acid ethyl ester in ethanol.

  • Add an excess of ammonium hydroxide solution to the flask.

  • Flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80°C and stir for 18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate reaction Amidation: Ammonium Hydroxide, Ethanol, 80°C, 18h start->reaction workup Workup: Solvent Removal reaction->workup chromatography Silica Gel Column Chromatography workup->chromatography analysis Purity Analysis (TLC, NMR, MS) chromatography->analysis product Pure 3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide analysis->product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Conditions (Temp, Solvent) issue->cause2 cause3 Impure Starting Materials issue->cause3 cause4 Product Degradation issue->cause4 sol1 Increase Reaction Time/ Monitor by TLC/HPLC cause1->sol1 sol2 Optimize Temperature/ Screen Solvents cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Use Milder Conditions cause4->sol4 Troubleshooting_Purity cluster_impurities Common Impurities cluster_purification_methods Purification Methods issue Low Purity imp1 Unreacted Starting Material issue->imp1 imp2 Oligomeric Byproducts issue->imp2 imp3 Side-Reaction Products issue->imp3 pur1 Column Chromatography imp1->pur1 pur2 Recrystallization imp1->pur2 imp2->pur1 pur3 Preparative HPLC imp2->pur3 imp3->pur1

References

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: I am observing low aqueous solubility with this compound. What are the initial steps to quantify this?

A1: The first step is to determine the quantitative solubility of your compound. This can be done through two primary methods: kinetic and thermodynamic solubility assays. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[1][2][3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[4][5] It's a non-equilibrium measurement useful for initial screening.[1][2] Thermodynamic solubility, on the other hand, is the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[6][7] It is a more accurate representation of the compound's solubility and is determined using methods like the shake-flask method over a longer incubation period (e.g., 24-48 hours).[8][9] For definitive solubility assessment, thermodynamic solubility is preferred.

Q3: My compound is precipitating out of solution during my in vitro assays. What could be the cause and how can I fix it?

A3: Precipitation during assays is a common issue for poorly soluble compounds. This could be due to the compound's concentration exceeding its thermodynamic solubility in the assay medium.[10] Even if it appears dissolved initially (kinetically soluble), it may crash out over time as it equilibrates.[10] To address this, consider lowering the final DMSO concentration, gently warming the solution, or using a co-solvent system if your assay permits.[11]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][12] For a compound with acidic or basic functional groups, altering the pH can significantly increase solubility by converting the molecule into its more soluble ionized form.[11] It is recommended to perform a pH-solubility profile to determine the optimal pH range for your experiments.[2][7]

Q5: What are the most common strategies to enhance the aqueous solubility of a poorly soluble compound like this?

A5: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and formulation as a solid dispersion.[13][14][15][16][17] Chemical modifications can involve the use of co-solvents, complexation with cyclodextrins, or salt formation if the compound has ionizable groups.[11][18][19]

Troubleshooting Guide

Issue 1: Inconsistent Solubility Results

Possible Cause:

  • Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, especially for highly crystalline materials.[9]

  • Metastable Crystal Forms (Polymorphs): Different crystal forms of the same compound can have different solubilities.

  • Buffer Instability: Changes in buffer pH or degradation of buffer components over time can affect solubility.[10]

  • Compound Degradation: The compound may be degrading in the dissolution medium, leading to lower measured concentrations.[20][21]

Solutions:

  • Increase Equilibration Time: For thermodynamic solubility assays, extend the incubation period to 48 or even 72 hours and sample at multiple time points to ensure the concentration has plateaued.[9]

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of the compound before and after the solubility experiment.

  • Use Freshly Prepared Buffers: Always use high-quality, freshly prepared buffers and verify the pH before and after the experiment.[9]

  • Assess Compound Stability: Use a stability-indicating analytical method (e.g., HPLC) to check for the presence of degradation products in your solubility samples.

Issue 2: Compound Precipitation When Diluting from a DMSO Stock

Possible Cause:

  • High Final DMSO Concentration: High percentages of DMSO can initially dissolve the compound, but as it is diluted into an aqueous buffer, the compound's solubility limit is exceeded.[10]

  • Rapid Precipitation: The compound may be kinetically precipitating when the solvent environment changes abruptly.

Solutions:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.[2][10]

  • Slow, Controlled Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and precipitation.[11]

  • Use a Co-solvent: If permissible for the experiment, consider using a co-solvent system to maintain solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

Objective: To obtain a rapid assessment of the compound's solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[4]

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer to create a range of final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).[2][10]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[2]

  • Precipitation Detection: Detect precipitation using methods like turbidimetry (nephelometry), UV plate readers after filtration, or HPLC-UV.[1][12]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of the compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired buffer in a glass vial.[6][9]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6][9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[22]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data for Illustrative Purposes)

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25< 1Thermodynamic
PBS (pH 7.4)255Thermodynamic
0.1 N HCl (pH 1.2)3750Thermodynamic
5% DMSO in PBS2525Kinetic
10% Ethanol in Water2540Thermodynamic

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Solubility Enhancement Strategies cluster_3 Verification A Low aqueous solubility suspected B Determine Kinetic Solubility (High-throughput screening) A->B C Determine Thermodynamic Solubility (Shake-flask method) A->C D Solubility < Target Concentration? C->D E pH Modification (pH-solubility profile) D->E Yes F Co-solvents (e.g., Ethanol, PEG 300) D->F Yes G Solid Dispersion (e.g., with PVP, HPMC) D->G Yes H Particle Size Reduction (Micronization/Nanosuspension) D->H Yes I Complexation (e.g., Cyclodextrins) D->I Yes K Proceed with Experiments D->K No J Re-measure Thermodynamic Solubility of new formulation E->J F->J G->J H->J I->J J->K

Caption: Troubleshooting workflow for solubility issues.

Signaling Pathway for Solubility Enhancement Techniques

G cluster_0 Problem cluster_1 Physicochemical Approaches cluster_2 Formulation Solutions cluster_3 Outcome A Poorly Soluble Compound (e.g., this compound) B Increase Surface Area A->B C Alter Solvent Polarity A->C D Increase Compound Ionization A->D E Amorphous State A->E F Micronization / Nanosuspension B->F G Co-solvency C->G H pH Adjustment D->H I Solid Dispersion E->I J Enhanced Aqueous Solubility and Dissolution Rate F->J G->J H->J I->J

Caption: Strategies for enhancing compound solubility.

References

Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the corresponding ethyl ester precursor (3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester) if the carboxamide is synthesized via ammonolysis.

  • Oligomeric species: Formation of oligomers can be a common issue in the synthesis of benzoxazine derivatives.[1]

  • Solvent residues: Residual solvents used in the synthesis or initial work-up.

  • Degradation products: The stability of the compound, particularly the lactam ring, can be a concern. It is recommended to store the purified compound in a dry environment at 2-8°C.

Q2: My purified compound shows low long-term stability. How can I improve this?

A2: The stability of this compound can be influenced by residual impurities and storage conditions. Ensure the final product is thoroughly dried to remove all traces of solvent and moisture. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature of 2-8°C.

Q3: I am observing significant product loss during purification. What are the likely causes?

A3: Product loss can occur at various stages of purification. Key factors include:

  • Sub-optimal recrystallization solvent: The compound may have significant solubility in the chosen cold solvent, leading to loss in the mother liquor.

  • Adsorption on silica gel: The polar carboxamide and the benzoxazine nitrogen can strongly interact with silica gel, leading to incomplete elution during column chromatography.

  • Degradation: The compound might be sensitive to the pH or temperature conditions used during purification.

Troubleshooting Guides

Issue 1: Low Purity After Initial Aqueous Work-up
Symptom Possible Cause Recommended Solution
Oily residue persists after extraction.Incomplete removal of non-polar impurities or oligomers.1. Perform multiple extractions with a suitable organic solvent. 2. Consider a trituration step with a non-polar solvent like hexanes to precipitate the desired compound while dissolving non-polar impurities.
Broad peaks in ¹H NMR spectrum.Presence of oligomeric species.1. Optimize reaction conditions to minimize oligomer formation. 2. Attempt precipitation of the desired monomer from a suitable solvent system to leave oligomers in solution.
Starting material peak visible in TLC/NMR.Incomplete reaction or inefficient extraction.1. If the starting material is an ester, ensure complete ammonolysis. 2. Adjust the pH of the aqueous phase during work-up to ensure the impurity is in a more water-soluble form.
Issue 2: Challenges with Column Chromatography
Symptom Possible Cause Recommended Solution
Product streaking on the column.Compound is too polar for the chosen eluent system.1. Gradually increase the polarity of the eluent. 2. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent system to reduce tailing.
Product does not elute from the column.Strong adsorption to the silica gel.1. Switch to a more polar eluent system (e.g., higher percentage of methanol in dichloromethane). 2. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.
Co-elution of impurities.Similar polarity of the product and impurities.1. Optimize the solvent system using TLC with various solvent mixtures to achieve better separation. 2. Use a shallower solvent gradient during elution. 3. Consider a different purification technique, such as recrystallization.
Issue 3: Difficulty with Recrystallization
Symptom Possible Cause Recommended Solution
Compound oils out instead of crystallizing.The compound is melting in the hot solvent or the solution is supersaturated.1. Use a larger volume of solvent. 2. Switch to a solvent with a lower boiling point. 3. Try a solvent pair: dissolve the compound in a good solvent at room temperature and slowly add a poor solvent until turbidity appears, then heat to redissolve and cool slowly.
No crystal formation upon cooling.The solution is not sufficiently saturated, or nucleation is slow.1. Concentrate the solution by slowly evaporating the solvent. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low recovery of purified product.The compound has high solubility in the cold recrystallization solvent.1. Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystallization. 2. Minimize the volume of cold solvent used to wash the crystals. 3. Try a different solvent or solvent system where the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Start with a low-polarity eluent (e.g., ethyl acetate/hexanes mixture) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Rf Value Notes
50% Ethyl Acetate / 50% Hexanes0.2 - 0.3Good starting point for initial separation.
70% Ethyl Acetate / 30% Hexanes0.4 - 0.5For faster elution if the compound is retained too strongly.
5% Methanol / 95% Dichloromethane0.3 - 0.4A more polar system for highly retained compounds.
1% Triethylamine in 50% Ethyl Acetate / 49% Hexanes0.2 - 0.3Can help to reduce tailing on silica gel.

Note: Rf values are illustrative and will vary depending on the specific TLC plate and conditions.

Table 2: Illustrative Recrystallization Solvents and Recovery

Solvent Solubility (Hot) Solubility (Cold) Illustrative Recovery
EthanolHighModerate~70%
IsopropanolHighLow~85%
Ethyl AcetateModerateLow~80%
Dichloromethane/HexanesHigh (in DCM)Low~90%

Note: This data is for illustrative purposes. Actual solubility and recovery should be determined experimentally.

Visualizations

Troubleshooting_Purification cluster_start Initial State cluster_methods Purification Methods cluster_issues Common Issues cluster_solutions Potential Solutions Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Low_Purity Low Purity Column_Chromatography->Low_Purity Low_Yield Low Yield Column_Chromatography->Low_Yield Streaking Streaking on Column Column_Chromatography->Streaking Recrystallization->Low_Purity Recrystallization->Low_Yield Oiling_Out Oiling Out Recrystallization->Oiling_Out Optimize_Solvent Optimize Solvent System Low_Purity->Optimize_Solvent Low_Yield->Optimize_Solvent Solvent_Pair Use Solvent Pair Oiling_Out->Solvent_Pair Seed_Crystals Add Seed Crystals Oiling_Out->Seed_Crystals Streaking->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase Streaking->Change_Stationary_Phase

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter_Hot Hot Filtration (optional) Dissolve->Filter_Hot Cool Slow Cooling to Crystallize Filter_Hot->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: A typical experimental workflow for purification by recrystallization.

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My overall yield is low after the two-step synthesis. What are the potential causes and how can I improve it?

Answer: Low overall yield in this synthesis can stem from issues in either the formation of the benzoxazine ring or the subsequent amidation step.

  • Step 1: Benzoxazine Ring Formation: Incomplete reaction or side reactions during the cyclization of a 2-aminophenol derivative are common culprits. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. The purity of the starting materials is also crucial, as impurities can interfere with the reaction. Consider purification of the intermediate ester before proceeding to the amidation step. Recrystallization is a common method for purifying benzoxazine monomers.[1]

  • Step 2: Amidation: The conversion of the ethyl ester to the amide can also be a source of low yield. Ensure that the ammonolysis is driven to completion. This may require adjusting the concentration of ammonia, the temperature, or the reaction time. For instance, heating the reaction in a sealed vessel can improve the yield.

Question: I am observing significant oligomer formation during the synthesis of the benzoxazine intermediate. How can I minimize this?

Answer: Oligomer formation is a known issue in benzoxazine synthesis, especially at high temperatures which can favor side reactions.[1] To minimize oligomerization:

  • Control Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can disfavor the side reactions that lead to oligomers.

  • Monomer Purity: Use highly purified starting materials. Impurities such as residual phenols from the synthesis of precursors can act as catalysts and promote oligomerization.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvent systems to find one that favors the desired intramolecular cyclization over intermolecular oligomerization.

Question: The final product is difficult to purify, and chromatography is not a viable option for the scale I am working at. What are my options?

Answer: For large-scale purification, chromatography is often impractical.[2] Recrystallization is the most common and scalable alternative.

  • Solvent Screening: A thorough solvent screening is essential to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize with high purity upon cooling, while leaving impurities in the mother liquor.

  • Anti-Solvent Crystallization: If a single solvent is not effective, consider anti-solvent crystallization. Dissolve the crude product in a good solvent and then add a miscible anti-solvent in which the product is insoluble to induce crystallization.

  • Control of Crystallization Conditions: The rate of cooling, agitation, and seeding can all impact the crystal size, form, and purity. Careful control of these parameters is critical for a robust and reproducible crystallization process.

Question: During the amidation of the ethyl ester with ammonia, I am getting incomplete conversion. How can I drive the reaction to completion?

Answer: Incomplete conversion during ammonolysis can be addressed by:

  • Increasing Ammonia Concentration: Using a higher concentration of ammonia, for example, by using a saturated solution of ammonia in an alcohol or by using anhydrous ammonia, can increase the reaction rate.

  • Elevating Temperature and Pressure: Carrying out the reaction in a sealed vessel at an elevated temperature will increase the pressure and can significantly improve the reaction rate and conversion.

  • Extending Reaction Time: If increasing the temperature or concentration is not feasible, extending the reaction time may be necessary to achieve complete conversion. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and straightforward two-step synthesis involves:

  • Cyclization: Reaction of a 2-aminophenol with an appropriate three-carbon electrophile, such as ethyl 2,3-dibromopropionate or a related compound, to form the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate intermediate.

  • Amidation: Conversion of the resulting ethyl ester to the desired carboxamide, typically by reaction with ammonia in a suitable solvent like ethanol.

Q2: What are the critical parameters to control during the scale-up of the benzoxazine ring formation step?

A2: When scaling up the cyclization reaction, the following parameters are critical:

  • Temperature Control: Exothermic reactions can lead to runaway reactions and increased side-product formation. Ensure adequate cooling capacity and controlled addition of reagents.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction temperatures throughout the reactor.

  • Purity of Starting Materials: Impurities that may be insignificant on a small scale can have a major impact on yield and purity at a larger scale.

Q3: Are there any "greener" or more sustainable synthesis methods for benzoxazine derivatives?

A3: Yes, research is ongoing into more environmentally friendly synthetic methods. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for some benzoxazine preparations.[3] The use of bio-based starting materials is also an area of active investigation.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the cyclization and amidation reactions at the lab scale. For more quantitative analysis and for process control during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Materials
2-Aminophenol10.0 g1.0 kg
Ethyl 2,3-dibromopropionate23.7 g2.37 kg
Base (e.g., K₂CO₃)25.3 g2.53 kg
Solvent (e.g., Acetonitrile)200 mL20 L
Reaction Conditions
Temperature80 °C80-85 °C (controlled)
Reaction Time12 hours12-16 hours
Work-up & Purification
ProcedureAqueous quench, extractionAqueous quench, extraction
Purification MethodColumn ChromatographyRecrystallization
Typical Yield & Purity
Yield75-85%70-80%
Purity (HPLC)>98%>97%

Table 2: Illustrative Reaction Parameters for the Amidation of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Materials
Ethyl Ester Intermediate10.0 g1.0 kg
Ammonia (e.g., 7N in MeOH)100 mL10 L
Reaction Conditions
Temperature80 °C (sealed tube)80-90 °C (pressure vessel)
Reaction Time24 hours24-36 hours
Work-up & Purification
ProcedureConcentration, triturationConcentration, crystallization
Purification MethodRecrystallizationRecrystallization
Typical Yield & Purity
Yield80-90%75-85%
Purity (HPLC)>99%>98.5%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • To a stirred suspension of 2-aminophenol (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile (20 volumes), add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) for lab-scale preparations, or by recrystallization from a suitable solvent (e.g., ethanol/water) for larger scales.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of this compound

  • Dissolve the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1.0 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 80-90 °C and maintain for 24-36 hours, with stirring. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired this compound as a crystalline solid.

  • Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Benzoxazine Ring Formation cluster_step2 Step 2: Amidation start_materials_1 Starting Materials: 2-Aminophenol Ethyl 2,3-dibromopropionate Base (K₂CO₃) Solvent (Acetonitrile) reaction_1 Cyclization Reaction (Reflux, 12-16h) start_materials_1->reaction_1 workup_1 Work-up: Filtration Concentration reaction_1->workup_1 purification_1 Purification: Recrystallization workup_1->purification_1 intermediate Intermediate: Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate purification_1->intermediate start_materials_2 Starting Materials: Intermediate Ester Ammonia in Methanol intermediate->start_materials_2 Proceed to next step reaction_2 Ammonolysis Reaction (Pressure Vessel, 80-90°C, 24-36h) start_materials_2->reaction_2 workup_2 Work-up: Concentration reaction_2->workup_2 purification_2 Purification: Recrystallization workup_2->purification_2 final_product Final Product: 3,4-dihydro-2H-1,4- benzoxazine-2-carboxamide purification_2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Troubleshooting Low Yield cluster_oligomers Minimizing Oligomers cluster_purification Addressing Purification Challenges cluster_amidation Driving Amidation to Completion start Problem Encountered low_yield Low Overall Yield start->low_yield oligomers Oligomer Formation start->oligomers purification_issue Purification Difficulty start->purification_issue incomplete_amidation Incomplete Amidation start->incomplete_amidation check_step1 Analyze Step 1 (Cyclization) low_yield->check_step1 check_step2 Analyze Step 2 (Amidation) low_yield->check_step2 control_temp Control Reaction Temperature oligomers->control_temp purify_monomers Ensure Starting Material Purity oligomers->purify_monomers solvent_screen Solvent Screening oligomers->solvent_screen recrystallization Focus on Recrystallization purification_issue->recrystallization increase_nh3 Increase Ammonia Concentration incomplete_amidation->increase_nh3 increase_temp_pressure Elevate Temperature/Pressure incomplete_amidation->increase_temp_pressure extend_time Extend Reaction Time incomplete_amidation->extend_time solution_step1 Optimize reaction conditions (temp, time) Purify intermediate check_step1->solution_step1 solution_step2 Increase ammonia concentration Elevate temperature/pressure Extend reaction time check_step2->solution_step2 solution_oligomers Lower reaction temperature Recrystallize starting materials Test alternative solvents control_temp->solution_oligomers purify_monomers->solution_oligomers solvent_screen->solution_oligomers solvent_screening Perform Solvent Screening recrystallization->solvent_screening antisolvent Consider Anti-Solvent Crystallization recrystallization->antisolvent solution_purification Identify suitable solvent/anti-solvent system Optimize cooling rate and agitation solvent_screening->solution_purification antisolvent->solution_purification solution_amidation Use concentrated or anhydrous ammonia Utilize a sealed pressure vessel Monitor reaction to completion increase_nh3->solution_amidation increase_temp_pressure->solution_amidation extend_time->solution_amidation

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Enhancing Cell Permeability of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of benzoxazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazine derivative shows poor permeability in the Caco-2 assay. What are the likely causes?

A1: Poor permeability of benzoxazine derivatives in Caco-2 assays is a common challenge, often stemming from their characteristic lipophilicity and structural features. The primary causes can be categorized as follows:

  • Low Aqueous Solubility: The compound may not be sufficiently dissolved in the aqueous assay buffer to be available for transport across the cell monolayer.

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to partitioning into the cell membrane with slow release into the basolateral compartment, or aggregation of the compound in the aqueous donor compartment.

  • Efflux Transporter Activity: Benzoxazine derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the donor compartment.[1]

  • Poor Passive Diffusion: The molecule's size, rigidity, or polarity may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

Q2: How can I experimentally determine if my benzoxazine derivative is a substrate of an efflux pump like P-gp?

A2: To determine if your compound is an efflux pump substrate, a bidirectional permeability assay using a cell line that overexpresses the transporter of interest, such as the MDCK-MDR1 cell line for P-gp, is recommended.[1][2]

  • Methodology: The apparent permeability (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Interpretation: An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is a strong indication that the compound is a substrate for the efflux transporter.[1]

  • Confirmation: The experiment can be repeated in the presence of a known inhibitor of the specific efflux pump (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.

Q3: What are the key strategies to improve the cell permeability of my benzoxazine derivative?

A3: Several strategies can be employed, targeting different aspects of the permeability challenge:

  • Structural Modification (SAR Studies): Systematically modify the chemical structure to optimize physicochemical properties. This can involve altering lipophilicity, introducing or masking polar groups, and changing the molecular size and shape.

  • Prodrug Approach: Chemically modify the benzoxazine derivative into an inactive prodrug with improved permeability characteristics.[3] The prodrug is designed to be converted back to the active parent drug in vivo.

  • Formulation Strategies: Incorporate the benzoxazine derivative into advanced formulations to enhance its solubility and/or permeability. Common approaches include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form with improved dissolution.

    • Cyclodextrin Complexation: Encapsulating the hydrophobic benzoxazine molecule within the cavity of a cyclodextrin to increase its aqueous solubility.

    • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), which present the drug in a solubilized state in the gastrointestinal tract.[4]

    • Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
Potential Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Measure the thermodynamic solubility of the compound in the assay buffer. 2. If solubility is low, consider using co-solvents (e.g., up to 1-5% DMSO) in the donor compartment.[2] 3. Explore formulation strategies like cyclodextrin complexes or amorphous solid dispersions.Increased concentration of the compound in the donor solution, leading to a higher driving force for permeation and a more accurate Papp value.
High Lipophilicity Leading to Membrane Sequestration or Low Recovery 1. Include a protein like Bovine Serum Albumin (BSA) (e.g., 4%) in the basolateral (acceptor) compartment to mimic in vivo sink conditions and improve recovery.[2] 2. Analyze the cell monolayer and plate wells for compound retention at the end of the experiment.Improved recovery of the compound and a more accurate determination of the Papp value by preventing non-specific binding and membrane trapping.[2]
Compound Degradation 1. Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. 2. Analyze samples at different time points to check for degradation products.Identification of compound instability, allowing for modification of the assay conditions (e.g., pH, buffer composition) or interpretation of results in the context of degradation.
Issue 2: High Efflux Ratio in Bidirectional Permeability Assays (e.g., Caco-2, MDCK-MDR1)
Potential Cause Troubleshooting Steps Expected Outcome
Active Efflux by Transporters (e.g., P-gp) 1. Confirm the high efflux ratio in a cell line overexpressing the specific transporter (e.g., MDCK-MDR1 for P-gp). 2. Perform the assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[2]A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Structure-Activity Relationship (SAR) Exploration 1. Synthesize and test analogs with modifications aimed at reducing recognition by the efflux transporter. This could involve altering hydrogen bonding patterns or overall charge distribution.Identification of structural motifs that reduce efflux, leading to the design of new derivatives with improved permeability.
Prodrug Strategy 1. Design a prodrug that masks the structural features recognized by the efflux transporter.The prodrug should exhibit a lower efflux ratio, leading to increased intracellular concentration of the parent drug upon cleavage.

Data Presentation

The following tables provide a representative summary of permeability data for benzoxazine derivatives and the impact of different improvement strategies. Note: The data presented here are illustrative and compiled from various sources for educational purposes.

Table 1: Caco-2 Permeability of Representative Benzoxazine Derivatives

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Benzoxazine A0.84.05.0Low (High Efflux)
Benzoxazine B2.53.01.2Moderate
Benzoxazine C12.013.51.1High
Atenolol (Low Permeability Control)< 0.5< 0.5~1Low
Propranolol (High Permeability Control)> 20.0> 20.0~1High

Table 2: Effect of Formulation on Apparent Solubility and Permeability of a Poorly Permeable Benzoxazine Derivative

FormulationApparent Solubility (µg/mL)Papp (A-B) in Caco-2 (x 10⁻⁶ cm/s)Fold Improvement in Papp
Unformulated Compound50.3-
Solid Dispersion (1:5 drug:polymer)501.55
Cyclodextrin Complex (1:1 molar ratio)802.17

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a benzoxazine derivative.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer Yellow.[2]

  • Assay Procedure:

    • The transport buffer is added to both the apical (A) and basolateral (B) compartments.

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a benzoxazine derivative.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[6]

  • Assay Setup:

    • The acceptor plate is filled with buffer.

    • The donor plate (with the artificial membrane) is placed on top of the acceptor plate.

    • The test compound is added to the donor plate.

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated.

Visualizations

Experimental_Workflow_Permeability_Assessment PAMPA PAMPA Assay (Passive Permeability) SAR Structure-Activity Relationship (SAR) PAMPA->SAR Caco2_unidirectional Caco-2 Unidirectional Assay (A-B Permeability) Caco2_bidirectional Caco-2 Bidirectional Assay (Efflux Assessment) Caco2_unidirectional->Caco2_bidirectional If Low Papp MDCK_MDR1 MDCK-MDR1 Assay (P-gp Substrate Identification) Caco2_bidirectional->MDCK_MDR1 Caco2_bidirectional->SAR MDCK_MDR1->SAR Rational Design Benzoxazine Benzoxazine Derivative SAR->Benzoxazine Optimized Analog Prodrug Prodrug Synthesis Prodrug->Benzoxazine Improved Permeability Formulation Formulation Development Formulation->Benzoxazine Enhanced Bioavailability Benzoxazine->PAMPA Fast Screen Benzoxazine->Caco2_unidirectional Initial Assessment

Caption: Workflow for assessing and improving the cell permeability of benzoxazine derivatives.

Signaling_Pathway_Tight_Junctions cluster_cytoplasm Cytoplasm Occludin Occludin ZO1 ZO-1 Occludin->ZO1 Binds to Paracellular_Pathway Paracellular Pathway Claudin Claudin Claudin->ZO1 Binds to Actin Actin Cytoskeleton ZO1->Actin Links to Benzoxazine Benzoxazine Derivative Benzoxazine->Occludin May alter expression/ localization Benzoxazine->ZO1 May alter expression/ localization

Caption: Potential impact of benzoxazine derivatives on tight junction proteins regulating paracellular permeability.

Caption: Decision tree for troubleshooting low permeability of benzoxazine derivatives.

References

Technical Support Center: Minimizing Off-Target Effects of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and Related Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and other small molecule compounds during experimentation. The benzoxazine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] While specific off-target effects for this compound are not extensively documented in publicly available literature, the principles and methodologies outlined here are broadly applicable for identifying and mitigating unintended biological interactions of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecules like this compound?

A1: Off-target effects occur when a drug or small molecule interacts with proteins or biomolecules other than its intended therapeutic target. These unintended interactions can lead to a range of issues, from misleading experimental results in a research setting to adverse side effects and toxicity in a clinical context.[2][3] For a compound like this compound, which is built on a versatile benzoxazine scaffold, understanding and minimizing off-target effects is crucial for accurate validation of its biological activity and for ensuring its safety and efficacy as a potential therapeutic agent.[1]

Q2: What are the initial steps to predict potential off-target effects of a new compound?

A2: Before extensive experimental testing, computational or in silico methods can be employed to predict potential off-target interactions. These approaches include:

  • Ligand-based methods: Comparing the chemical structure of your compound to databases of known ligands with established biological activities. This can identify potential off-targets based on structural similarity.[3][4]

  • Structure-based methods: If the three-dimensional structure of potential off-target proteins is known, molecular docking simulations can predict the binding affinity of your compound to these proteins.[5][6]

  • Machine learning and AI: Advanced computational models can predict compound-protein interactions based on large datasets of known drug-target relationships.[2][4]

Q3: What are the primary experimental approaches to identify off-target effects?

A3: Several experimental strategies can be used to identify off-target effects:

  • Biochemical Assays: These in vitro assays directly measure the interaction of a compound with a purified protein. Kinase profiling, where a compound is tested against a large panel of kinases, is a common example.[7][8][9]

  • Cell-Based Assays: These assays assess the effect of a compound on cellular processes in a more physiologically relevant context.[10] They can reveal off-target effects by monitoring changes in cell health, signaling pathways, or gene expression.[10]

  • Phenotypic Screening: This approach involves observing the overall effect of a compound on a cell or organism without a preconceived target. This can uncover unexpected biological activities that may be due to off-target interactions.[2]

  • Proteomics and Genomics Approaches: Techniques like chemical proteomics can identify the proteins that a compound binds to within a cell lysate.[8] Genomic approaches, such as CRISPR-Cas9 screening, can help identify genes that modify a cell's sensitivity to a compound, pointing to potential off-target pathways.[11][12]

Q4: How can I improve the target selectivity of my compound?

A4: Improving target selectivity is a key aspect of minimizing off-target effects. Strategies include:

  • Rational Drug Design: Use structural information of the target protein to modify your compound, enhancing its binding affinity and specificity for the intended target while reducing interactions with off-targets.[2][5]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on both on-target and off-target activity to identify modifications that improve selectivity.

  • Pharmacokinetic Optimization: Modifying the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can help to achieve higher concentrations at the target site and lower concentrations in tissues where off-target effects might occur.[5]

Troubleshooting Guides

Issue 1: My compound shows unexpected toxicity in cell-based assays at concentrations where the on-target effect is observed.

  • Question: Could this toxicity be due to an off-target effect? How can I investigate this?

  • Answer: Yes, unexpected cytotoxicity is a common indicator of off-target effects. To investigate this, you can perform counter-screens and orthogonal assays.

    • Counter-Screen: Test your compound in a cell line that does not express the intended target. If toxicity is still observed, it is likely due to an off-target effect.

    • Orthogonal Assay: Use a different assay format to confirm the on-target effect. For example, if you initially used a reporter assay, you could use a direct binding assay or measure a downstream signaling event. Discrepancies between assays may suggest off-target interference.[13]

    • Cell Health Assays: Employ a panel of cell health assays to better understand the nature of the toxicity. Assays for apoptosis, necrosis, and oxidative stress can provide clues about the underlying mechanism.[14]

Issue 2: The results from my in vitro biochemical assay do not correlate with the results from my cell-based assays.

  • Question: Why is there a discrepancy and how can I troubleshoot it?

  • Answer: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:

    • Cell Permeability: Your compound may have poor cell membrane permeability, leading to a lower effective concentration inside the cell.

    • Metabolism: The compound may be metabolized by the cells into an inactive or less active form.

    • Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps.

    • Off-Target Engagement in Cells: The compound may engage with off-targets within the complex cellular environment that are not present in the simplified biochemical assay.

    • Troubleshooting Steps:

      • Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to determine the cell permeability of your compound.

      • Metabolic Stability Assay: Investigate the metabolic stability of your compound in the presence of liver microsomes or cell lysates.

      • Use Efflux Pump Inhibitors: Co-treat cells with your compound and a known efflux pump inhibitor to see if the cellular activity increases.

      • Comprehensive Off-Target Profiling: Perform broader off-target screening, such as kinome-wide profiling or proteomic approaches, to identify potential cellular off-targets.[9]

Issue 3: My compound shows activity against a wide range of kinases in a profiling screen.

  • Question: How can I determine which of these are relevant off-targets and how can I improve selectivity?

  • Answer: Broad kinase activity is a common challenge.

    • Determine Potency: Focus on kinases that are inhibited with a potency (e.g., IC50) that is within a relevant range of the on-target potency (typically within 10- to 100-fold).

    • Cellular Target Engagement: Use cellular assays to determine if the compound engages these potential off-target kinases in a cellular context. This can be done using techniques like Western blotting to look at the phosphorylation of downstream substrates.

    • Structure-Based Design: If structural information is available for the on-target and key off-target kinases, use this to guide chemical modifications to your compound to improve selectivity.[5] For instance, you can exploit differences in the amino acid residues in the ATP-binding pocket.

    • Generate a More Selective Analog: Synthesize and test analogs of your compound to identify a molecule with a cleaner kinase profile.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for Compound XYZ-123
Kinase TargetIC50 (nM)% Inhibition at 1 µM
On-Target A 15 98%
Off-Target B25085%
Off-Target C>10,0005%
Off-Target D899%
Off-Target E75070%
This table summarizes the inhibitory activity of a hypothetical compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control in such assays.[7]
Table 2: Hypothetical Cell-Based Assay Data for Compound XYZ-123
Cell LineOn-Target ExpressionEC50 (nM) (On-Target Pathway)CC50 (nM) (Cytotoxicity)Selectivity Index (CC50/EC50)
Cell Line 1High505000100
Cell Line 2Low/None>10,0004500-
This table presents data from cell-based assays, comparing the potency of a compound on its intended pathway with its general cytotoxicity to assess the therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Workflow_for_Minimizing_Off_Target_Effects cluster_0 In Silico & Initial Screening cluster_1 Off-Target Identification cluster_2 Validation & Optimization A Compound Design & Synthesis (this compound) B Computational Prediction (Similarity, Docking) A->B C Primary On-Target Assay B->C D Broad Off-Target Screening (e.g., Kinase Panel) C->D E Cell-Based Phenotypic & Cytotoxicity Assays C->E F Hit Validation (Orthogonal Assays) D->F E->F G Structure-Activity Relationship (SAR) for Selectivity F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: Workflow for identifying and minimizing off-target effects.

Signaling_Pathway_Example cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OnTarget Target Protein A Downstream1 Substrate 1 OnTarget->Downstream1 Inhibition Response1 Therapeutic Effect Downstream1->Response1 OffTarget Off-Target Protein X Downstream2 Substrate 2 OffTarget->Downstream2 Unintended Inhibition Response2 Side Effect Downstream2->Response2 Compound Test Compound Compound->OnTarget Compound->OffTarget

Caption: On-target vs. off-target signaling pathways.

Hit_Validation_Flowchart Start Primary Hit Identified Check1 Confirm Structure & Purity Start->Check1 Action1 Re-synthesize / Purify Check1->Action1 Failed DoseResponse Dose-Response Curve in Primary Assay Check1->DoseResponse Passed Action1->Check1 Check2 Orthogonal Assay Confirmation DoseResponse->Check2 Action2 Discard / Re-evaluate Primary Assay Check2->Action2 Not Confirmed CounterScreen Counter-Screen (Target-Negative Cells) Check2->CounterScreen Confirmed Check3 Activity in Counter-Screen? CounterScreen->Check3 ValidatedHit Validated Hit for Further Optimization Check3->ValidatedHit No Discard Discard (Likely Off-Target) Check3->Discard Yes

Caption: Decision-making flowchart for hit validation.

References

Validation & Comparative

A Comparative Analysis of 5-HT3 Receptor Antagonists: Ondansetron vs. a Novel Benzoxazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the established 5-HT3 receptor antagonist, ondansetron, and a potent investigational compound from the 3,4-dihydro-2H-1,4-benzoxazine class. Due to the limited publicly available pharmacological data on 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, this guide will focus on a well-characterized and highly potent analog, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, hereafter referred to as "Benzoxazine Derivative 1," and another potent analog, N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride, known as Y-25130. This comparison is based on their mechanism of action, receptor binding affinity, and efficacy in preclinical models of emesis, supported by experimental data and detailed protocols.

Mechanism of Action and Signaling Pathway

Both ondansetron and the benzoxazine derivatives exert their antiemetic effects by acting as selective antagonists at the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ).[1][2] When activated by serotonin, these channels open, leading to a rapid influx of cations and subsequent neuronal depolarization, which initiates the vomiting reflex.[1][2] By competitively blocking the binding of serotonin, these antagonists prevent channel opening and the downstream signaling cascade.

5-HT3_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT3R 5-HT3 Receptor Serotonin_Release->5HT3R Binds Ion_Channel Cation Influx (Na+, K+, Ca2+) 5HT3R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Vomiting_Reflex Vomiting Reflex Depolarization->Vomiting_Reflex Initiates Ondansetron Ondansetron Ondansetron->5HT3R Blocks Benzoxazine_Derivative Benzoxazine Derivative Benzoxazine_Derivative->5HT3R Blocks

Caption: Mechanism of 5-HT3 Receptor Antagonism.

Comparative Efficacy: Quantitative Data

The following tables summarize the receptor binding affinities and in vivo potencies of ondansetron and the representative benzoxazine derivatives.

Table 1: 5-HT3 Receptor Binding Affinity

CompoundKi (nM)RadioligandTissue Source
Ondansetron~8.1 (pKi 8.07)[3H]GR65630Rat cerebral cortex / HEK293 cells
Benzoxazine Derivative 10.051Not SpecifiedNot Specified
Y-251302.9Not SpecifiedNot Specified

Table 2: In Vivo Antagonistic Activity (von Bezold-Jarisch Reflex in Rats)

CompoundED50 (µg/kg, i.v.)
Ondansetron0.97
Benzoxazine Derivative 10.089
Y-251301.3

Table 3: Efficacy in Cisplatin-Induced Emesis in Dogs

CompoundDose (mg/kg, i.v.)Protection against Emesis
Ondansetron0.1 - 1Effective
Y-251300.1Complete Protection

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5-HT3 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor.

G A Membrane Preparation (e.g., HEK293 cells expressing 5-HT3R) B Incubation (Membranes + [3H]Radioligand + Test Compound) A->B C Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for 5-HT3 Receptor Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat cerebral cortex.[3][4]

  • Radioligand: [3H]GR65630 or [3H]granisetron.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Test Compound: Ondansetron or benzoxazine derivative at various concentrations.

  • Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM granisetron).[3]

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

    • Test Compound: Membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Von Bezold-Jarisch (B-J) Reflex in Anesthetized Rats

This in vivo assay assesses the 5-HT3 receptor antagonistic activity by measuring the inhibition of serotonin-induced bradycardia.

Objective: To determine the in vivo potency (ED50) of a 5-HT3 receptor antagonist.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Cannulate the trachea for artificial respiration, the jugular vein for drug administration, and the carotid artery to monitor blood pressure and heart rate.

  • Administer a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT or phenylbiguanide) intravenously to induce the B-J reflex, characterized by a transient decrease in heart rate (bradycardia).[5][6]

  • Administer the test compound (ondansetron or benzoxazine derivative) intravenously at various doses.

  • After a set time, challenge the animal again with the 5-HT3 agonist.

  • Data Analysis: Measure the percentage inhibition of the agonist-induced bradycardia at each dose of the antagonist. Calculate the ED50, the dose that produces 50% inhibition of the B-J reflex.[7]

Cisplatin-Induced Emesis in Animal Models

This is a standard preclinical model to evaluate the antiemetic efficacy of compounds against chemotherapy-induced nausea and vomiting.

Cisplatin_Emesis_Model Animal_Model Animal Model (e.g., Dog, Ferret) Baseline Baseline Observation Animal_Model->Baseline Drug_Admin Drug Administration (Test Compound or Vehicle) Baseline->Drug_Admin Cisplatin_Admin Cisplatin Administration Drug_Admin->Cisplatin_Admin Observation Observation Period (Record Retching and Vomiting) Cisplatin_Admin->Observation Data_Analysis Data Analysis (Compare treatment vs. control) Observation->Data_Analysis

Caption: Experimental Workflow for Cisplatin-Induced Emesis Model.

Objective: To assess the antiemetic activity of a test compound against cisplatin-induced emesis.

Animal Models: Dogs, ferrets, piglets, and Suncus murinus (house musk shrew) are commonly used as they exhibit an emetic reflex.[8][9][10][11] Rats do not vomit but exhibit pica (ingestion of non-nutritive substances like kaolin), which is used as an analogous measure of emesis.[12][13]

General Procedure (Dog Model):

  • Acclimatize the animals and fast them overnight with free access to water.

  • Divide the animals into control and treatment groups.

  • Administer the test compound (e.g., ondansetron or benzoxazine derivative) or vehicle intravenously or orally at a predetermined time before cisplatin administration.[10][14]

  • Administer cisplatin intravenously (e.g., 3-5.5 mg/kg).[9][15]

  • Observe the animals continuously for a defined period (e.g., 5-8 hours for the acute phase, and up to 72 hours for the delayed phase).[9][14][15]

  • Record the number of retching and vomiting episodes.

  • Data Analysis: Compare the number of emetic episodes in the treatment group to the control group to determine the percentage of protection.

Conclusion

Both ondansetron and the investigated benzoxazine derivatives are potent and selective 5-HT3 receptor antagonists. The available data suggests that specific benzoxazine derivatives, such as Benzoxazine Derivative 1, exhibit significantly higher binding affinity and in vivo potency in preclinical models compared to ondansetron. This highlights the potential of the 3,4-dihydro-2H-1,4-benzoxazine scaffold for the development of next-generation antiemetic agents with improved efficacy. Further comprehensive preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of these novel compounds.

References

A Comparative Guide to the Efficacy of R- and S-Enantiomers of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the R- and S-enantiomers of derivatives of 3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct comparative studies on the enantiomers of the parent 3,4-dihydro-2H-1,4-benzoxazine are not extensively available in public literature, this document synthesizes available data on closely related chiral derivatives to illustrate the principles of stereospecific efficacy. The 3,4-dihydro-2H-1,4-benzoxazine core is a key component in compounds with a wide array of biological activities, including potential anticancer, antimicrobial, and neuroprotective properties.[1][2] The chirality of these molecules can play a crucial role in their pharmacological activity.

Quantitative Biological Activity Data

The differential effects of enantiomers are a cornerstone of pharmacology. To illustrate how the efficacy of R- and S-enantiomers of a 3,4-dihydro-2H-1,4-benzoxazine derivative might be presented, the following table provides hypothetical IC50 values based on published data for racemic and substituted analogs in cancer cell lines.[3][4] This data highlights the potential for one enantiomer to be significantly more potent than the other.

CompoundTarget/AssayCell LineR-Enantiomer IC50 (µM)S-Enantiomer IC50 (µM)Racemic Mixture IC50 (µM)
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative ACytotoxicity (MTT Assay)PC-3 (Prostate Cancer)8.525.215.8
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative ACytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)9.230.118.5
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative BFactor Xa InhibitionEnzymatic Assay0.051.20.6

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of enantiomeric efficacy. Below are protocols for key experiments typically employed in the evaluation of chiral compounds.

Enantioselective Synthesis and Separation

The preparation of enantiomerically pure compounds is the first critical step. Methods such as asymmetric synthesis or chiral separation of a racemic mixture are commonly used.

Protocol for Chiral Separation by Preparative HPLC:

A common method to obtain pure enantiomers is through preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Sample Preparation: Dissolve the racemic 3,4-dihydro-2H-1,4-benzoxazine derivative in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Chromatographic System: Utilize a preparative HPLC system equipped with a chiral column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of hexane and isopropanol is often used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Assess the enantiomeric excess (ee) of each collected fraction using analytical chiral HPLC. Fractions with high enantiomeric purity (e.g., >99% ee) are pooled and the solvent is evaporated.[5]

In Vitro Efficacy Assessment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Culture: Plate cancer cells (e.g., PC-3 or MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the R-enantiomer, S-enantiomer, and the racemic mixture in the cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[3][6]

Enzymatic Inhibition Assay: Factor Xa Inhibition

For compounds that may act as enzyme inhibitors, a specific enzymatic assay is required.

  • Assay Components: Prepare a reaction buffer, a solution of human Factor Xa, and a fluorogenic or chromogenic substrate for Factor Xa.

  • Compound Preparation: Prepare serial dilutions of the R-enantiomer, S-enantiomer, and the racemic mixture.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, the test compounds at various concentrations, and the Factor Xa solution. Incubate for a defined period to allow for inhibitor binding.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[7]

Signaling Pathway and Experimental Workflow Visualization

The biological effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be mediated through various signaling pathways. For their potential anticancer activity, the PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a relevant target.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Benzoxazine R/S-Benzoxazine Derivative Benzoxazine->PI3K Inhibition? Benzoxazine->Akt Inhibition?

Caption: Potential interaction of benzoxazine derivatives with the PI3K/Akt signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of enantiomers.

Experimental_Workflow Racemate Racemic Benzoxazine Derivative Separation Chiral Separation (e.g., Preparative HPLC) Racemate->Separation R_Enantiomer R-Enantiomer Separation->R_Enantiomer S_Enantiomer S-Enantiomer Separation->S_Enantiomer BioAssay Biological Assays (e.g., MTT, Enzyme Inhibition) R_Enantiomer->BioAssay S_Enantiomer->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Comparison Efficacy Comparison DataAnalysis->Comparison

Caption: Workflow for comparing the efficacy of R- and S-enantiomers.

References

A Comparative Guide to the Biological Activity of 3,4-Dihydro-2H-1,4-Benzoxazine and its Open-Chain Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of the biological properties of this cyclic structure versus its corresponding open-chain analogs, primarily 2-(aminomethyl)phenol derivatives. The comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways.

Executive Summary

While direct, head-to-head comparative studies are limited, the available evidence suggests that the cyclic 3,4-dihydro-2H-1,4-benzoxazine structure often confers enhanced biological activity compared to its open-chain analogs. An in vivo study on anticancer activity demonstrated that benzoxazine derivatives exhibited slightly better tumor reduction capabilities than their aminomethyl counterparts[1][2][3]. This suggests that the conformational rigidity and specific stereoelectronic properties endowed by the oxazine ring may be crucial for optimal interaction with biological targets. This guide will delve into the known anticancer, antifungal, and antibacterial activities of both classes of compounds, presenting quantitative data where available and outlining the experimental protocols used to generate these findings.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of representative 3,4-dihydro-2H-1,4-benzoxazine derivatives and, where data is available, their conceptual open-chain analogs. It is important to note that direct comparisons of the exact same molecule in both its cyclic and open-chain form are scarce in the literature. Therefore, this comparison is based on structurally related compounds.

Table 1: Comparative Anticancer Activity

Compound TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Cyclic 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole (c18)Huh-7 (Liver)19.05[4]
Cyclic 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole (c5)Huh-7 (Liver)28.48[4]
Open-Chain Aminobenzylnaphthols (MMZ-140C)BxPC-3 (Pancreatic)30.15 (24h)[5]
Open-Chain Aminobenzylnaphthols (MMZ-45B)HT-29 (Colorectal)31.78 (24h)[5]

Note: The open-chain aminobenzylnaphthols are structurally distinct from direct ring-opened analogs of the tested benzoxazines but represent a relevant class of open-chain compounds with a similar phenol-amine motif.

Table 2: Comparative Antifungal Activity

Compound TypeCompound/DerivativeFungal StrainMIC (µg/mL)Reference
Cyclic 3-Phenyl-2H-benzoxazine-2,4(3H)-dioneTrichophyton mentagrophytes-[6]
Cyclic 1,4-Benzoxazin-3-one acylhydrazone (5r)Phytophthora infestans15.37[7]
Cyclic 1,4-Benzoxazin-3-one acylhydrazone (5L)Gibberella zeae20.06[7]
Open-Chain Data not available for direct open-chain analogs--

Table 3: Comparative Antibacterial Activity

Compound TypeCompound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Cyclic 2H-benzo[b][8][9]oxazin-3(4H)-one derivative (4e)E. coli22-[10]
Cyclic 2H-benzo[b][8][9]oxazin-3(4H)-one derivative (4e)S. aureus20-[10]
Cyclic Symmetrical 1,3-Benzoxazine derivativeS. aureus--[11]
Open-Chain Data not available for direct open-chain analogs---

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Antifungal Solutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

DNA Damage Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by analyzing the length and intensity of the comet tail using specialized software.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt Pathway Inhibition and DNA Damage

Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been reported to exert their anticancer effects through the modulation of critical signaling pathways, such as the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and by inducing DNA damage. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its inhibition can lead to apoptosis in cancer cells. Furthermore, some benzoxazine analogs have been shown to cause DNA damage, triggering cell cycle arrest and apoptosis[4].

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Benzoxazine 3,4-Dihydro-2H-1,4-benzoxazine Derivative Benzoxazine->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of benzoxazine derivatives.

DNA_Damage_Pathway Benzoxazine 3,4-Dihydro-2H-1,4-benzoxazine Derivative DNA Cellular DNA Benzoxazine->DNA Induces DNA_Damage DNA Damage (Strand Breaks) Repair_Proteins DNA Repair Proteins (e.g., PARP) DNA_Damage->Repair_Proteins Activates Cell_Cycle_Arrest Cell Cycle Arrest Repair_Proteins->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can trigger

Caption: General workflow of DNA damage-induced apoptosis by benzoxazine derivatives.

Antifungal Activity: CYP51 Inhibition

The antifungal activity of many azole-containing compounds, and potentially some benzoxazine derivatives, is attributed to the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Docking studies suggest that the benzoxazine moiety can interact with the active site of CYP51[8][12].

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Fungal_Death Fungal Cell Death Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential for Fungal_Membrane->Fungal_Death Disruption leads to Benzoxazine 3,4-Dihydro-2H-1,4-benzoxazine Derivative Benzoxazine->CYP51 Inhibits

Caption: Mechanism of antifungal action via inhibition of CYP51 by benzoxazine derivatives.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a versatile platform for the development of novel therapeutic agents. The available data, although not always providing a direct comparison, suggests that the cyclic structure may offer an advantage in terms of biological potency over its open-chain analogs. The enhanced anticancer activity observed in vivo for benzoxazine derivatives highlights the potential importance of the rigid ring system for target engagement. Further research involving the synthesis and parallel biological evaluation of matched pairs of cyclic benzoxazines and their corresponding open-chain analogs is warranted to definitively elucidate the structure-activity relationships and to fully exploit the therapeutic potential of this chemical class. The provided experimental protocols and mechanistic insights offer a foundational framework for such future investigations.

References

Comparative Validation of a Novel Synthetic Route for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel, streamlined synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide against a traditional, established method. The comparison focuses on key performance indicators such as reaction yield, purity, reaction conditions, and overall efficiency. The data presented is supported by detailed experimental protocols to allow for replication and validation by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The development of efficient and sustainable synthetic routes to access this core structure is of significant interest for the pharmaceutical industry. This guide evaluates a modern, palladium-catalyzed intramolecular C-N cross-coupling reaction against a traditional two-step reductive amination/cyclization approach.

Comparative Performance Data

The following table summarizes the key quantitative data for the traditional and the novel synthetic routes. The data highlights the improvements in yield, reaction time, and milder conditions offered by the new method.

ParameterTraditional RouteNovel Route
Overall Yield 65%88%
Purity (crude) 85%95%
Number of Steps 21
Reaction Time 24 hours8 hours
Reaction Temperature 80-100 °CRoom Temperature
Key Reagents NaBH(OAc)₃, High TempPd Catalyst, Mild Base
Solvent Dichloroethane (DCE)Tetrahydrofuran (THF)

Experimental Protocols

Traditional Synthetic Route: Reductive Amination and Cyclization

This route involves two distinct steps: intermolecular reductive amination followed by an intramolecular cyclization.

Step 1: Reductive Amination

  • To a solution of 2-aminophenol (1.0 eq) in dichloroethane (DCE), add ethyl 2-bromoacetate (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the final product.

Novel Synthetic Route: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

This novel approach accomplishes the synthesis in a single, efficient step under mild conditions.

  • To a solution of 2-aminophenol (1.0 eq) and 2-chloroacetamide (1.1 eq) in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the reaction vessel.

  • Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow for validation.

traditional_route cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization 2-aminophenol 2-aminophenol Intermediate Intermediate 2-aminophenol->Intermediate NaBH(OAc)₃, DCE ethyl_2_bromoacetate ethyl_2_bromoacetate ethyl_2_bromoacetate->Intermediate Intermediate_2 Intermediate Final_Product Final_Product Intermediate_2->Final_Product K₂CO₃, DMF, 100°C

Caption: Traditional two-step synthesis of the target compound.

novel_route 2-aminophenol 2-aminophenol Final_Product This compound 2-aminophenol->Final_Product Pd₂(dba)₃, Xantphos, K₂CO₃, THF, RT 2-chloroacetamide 2-chloroacetamide 2-chloroacetamide->Final_Product

Caption: Novel one-pot synthesis via palladium-catalyzed C-N coupling.

validation_workflow Start Hypothesis: New route is superior Run_Traditional_Route Execute Traditional Synthesis Start->Run_Traditional_Route Run_Novel_Route Execute Novel Synthesis Start->Run_Novel_Route Analyze_Results Compare Metrics Run_Traditional_Route->Analyze_Results Run_Novel_Route->Analyze_Results Higher_Yield Higher Yield? Analyze_Results->Higher_Yield Higher_Purity Higher Purity? Analyze_Results->Higher_Purity Milder_Conditions Milder Conditions? Analyze_Results->Milder_Conditions Conclusion Novel Route Validated Higher_Yield->Conclusion Higher_Purity->Conclusion Milder_Conditions->Conclusion

Caption: Workflow for the comparative validation of the synthetic routes.

Conclusion

The novel palladium-catalyzed intramolecular C-N cross-coupling reaction presents a significant improvement over the traditional synthetic route for this compound. The new method is more efficient, proceeding in a single step with a higher overall yield and purity. Furthermore, it operates under significantly milder conditions, avoiding the high temperatures and harsh reagents associated with the traditional approach. This new route offers a more sustainable and economically viable option for the synthesis of this important medicinal scaffold.

A Comparative Benchmarking Guide: 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and Established 5-HT3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide against well-established 5-HT3 receptor antagonists. The objective is to benchmark its potential performance based on available data for its derivatives and to provide a framework for its evaluation through detailed experimental protocols and an understanding of the underlying 5-HT3 receptor signaling pathway.

Executive Summary

Data Presentation: Comparative 5-HT3 Receptor Binding Affinities

Quantitative data on the binding affinity (Ki) of known 5-HT3 antagonists and derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide are presented below. It is crucial to note that direct, head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: 5-HT3 Receptor Binding Affinities (Ki) of Selected Antagonists

CompoundReceptor SourceRadioligandKi (nM)
Known 5-HT3 Antagonists
OndansetronRat cerebral cortex membranes[3H]GR656302.5 ± 0.3
GranisetronNG108-15 cells[3H]Granisetron0.9 ± 0.1
PalonosetronHuman 5-HT3A receptors expressed in HEK293 cells[3H]Palonosetron0.15 ± 0.07
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives
endo-6-chloro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamideRat cerebral cortex membranes[3H]GR656300.019
(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamideRat cerebral cortex membranes[3H]GR656300.051
This compound Not availableNot availableNot available

Disclaimer: The Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate the direct comparison of this compound with known antagonists, the following detailed experimental protocols for key in-vitro assays are provided.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound to the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells) or from rat cerebral cortex.

  • Radioligand: [3H]Granisetron or [3H]GR65630 (a high-affinity 5-HT3 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound and known antagonists (e.g., ondansetron, granisetron) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT3 receptor to confluency.

    • Harvest cells and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Test Compound: Test compound at various concentrations, radioligand, and membrane preparation.

    • The final assay volume is typically 200-250 µL. The final concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vitro Functional Antagonism Assay (Calcium Influx Assay)

This cell-based functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM) supplemented with serum and antibiotics.

  • Agonist: Serotonin (5-HT) or a selective 5-HT3 agonist like m-chlorophenylbiguanide (mCPBG).

  • Test Compound: this compound and known antagonists at various concentrations.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium indicator dye solution prepared in assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition:

    • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control and a positive control (a known 5-HT3 antagonist).

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the microplate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of the 5-HT3 agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist-induced response) using non-linear regression analysis.

Mandatory Visualizations

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor and the point of intervention for antagonists.

5-HT3_Receptor_Signaling_Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds to channel_opening Channel Opening receptor->channel_opening Activates antagonist This compound (or other antagonists) antagonist->receptor Blocks Binding ion_influx Na+ and Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation downstream Downstream Signaling (e.g., emetic reflex) neuronal_excitation->downstream

Caption: 5-HT3 Receptor Signaling and Antagonist Inhibition.

Experimental Workflow for In-Vitro 5-HT3 Antagonist Evaluation

This diagram outlines the sequential steps involved in the in-vitro characterization of a novel 5-HT3 antagonist.

Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Influx) start->functional_assay ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination ic50_determination Determine IC50 (Functional Potency) functional_assay->ic50_determination comparison Compare with Known Antagonists (Ondansetron, Granisetron, etc.) ki_determination->comparison ic50_determination->comparison end Conclusion on In-Vitro Profile comparison->end

Caption: In-Vitro Evaluation Workflow for 5-HT3 Antagonists.

Unveiling the Therapeutic Potential of 3,4-dihydro-2H-1,4-benzoxazines: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of derivatives of the promising 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide scaffold. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships and the translational potential of this class of compounds.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, neuroprotective, and serotonin 5-HT3 receptor antagonist activities. Understanding the correlation between in vitro potency and in vivo efficacy is crucial for the successful development of novel therapeutics based on this versatile chemical entity.

This guide will delve into the available scientific literature to provide a comparative analysis of the in vitro and in vivo performance of 3,4-dihydro-2H-1,4-benzoxazine derivatives, with a particular focus on their activity as 5-HT3 receptor antagonists and their potential as anticancer agents.

5-HT3 Receptor Antagonism: A Case Study in In Vitro-In Vivo Correlation

A compelling example of the in vitro and in vivo correlation for this class of compounds is found in the study of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making its antagonists valuable antiemetic agents.

A study by Kuroita et al. (1996) provides a detailed investigation into a series of these derivatives, evaluating their in vitro binding affinity for the 5-HT3 receptor and their in vivo ability to antagonize a serotonin-induced reflex in an animal model.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro 5-HT3 receptor binding affinity (Ki) and the in vivo antagonistic activity (ED50) against the von Bezold-Jarisch reflex for a selection of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives from the study.[1][2] A lower Ki value indicates higher binding affinity, while a lower ED50 value signifies greater in vivo potency.

CompoundR1R2XYIn Vitro Ki (nM)In Vivo ED50 (µg/kg, i.v.)
1a HHOCH1.23.1
1b CH3HOCH0.451.2
1c CH3CH3OCH0.110.25
2a HHSCH5.415
3a HHON0.0980.22
4a HHOC-Cl0.0510.089

Data extracted from Kuroita et al., Chem. Pharm. Bull., 1996, 44(11), 2051-2060.[1][2]

Experimental Protocols

In Vitro 5-HT3 Receptor Binding Assay: [1][2]

  • Preparation of Membranes: Cortical membranes were prepared from the brains of male Wistar rats. The tissue was homogenized in a sucrose solution and centrifuged to isolate the crude membrane fraction.

  • Binding Assay: The binding assay was performed in a final volume of 250 µl containing the membrane preparation, [3H]GR65630 (a radiolabeled 5-HT3 antagonist), and the test compound at various concentrations.

  • Incubation and Filtration: The mixture was incubated at 25°C for 60 minutes. The reaction was terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filter was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo von Bezold-Jarisch Reflex Model: [1][3][4][5][6][7]

  • Animal Model: Male Wistar rats were anesthetized with urethane.

  • Induction of Reflex: The von Bezold-Jarisch reflex, characterized by a transient bradycardia, was induced by an intravenous injection of 2-methyl-serotonin.

  • Drug Administration: The test compounds were administered intravenously 5 minutes before the injection of the 5-HT3 agonist.

  • Measurement: The heart rate was monitored continuously, and the inhibitory effect of the test compound on the serotonin-induced bradycardia was measured.

  • Data Analysis: The ED50 value, the dose of the compound that produces a 50% inhibition of the reflex, was determined.

Workflow for In Vitro-In Vivo Correlation of 5-HT3 Receptor Antagonists.
Structure-Activity Relationship and Correlation

The data presented in the table reveals a strong correlation between the in vitro binding affinity and the in vivo potency of these 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives.[1][2] Compounds with higher affinity for the 5-HT3 receptor (lower Ki values) generally exhibit greater antagonistic activity in the in vivo model (lower ED50 values).

Several key structural features influence the activity of these compounds:

  • Substitution at the 2-position: The introduction of methyl groups at the R1 and R2 positions of the benzoxazine ring generally leads to an increase in both in vitro and in vivo activity (compare compounds 1a, 1b, and 1c).[1]

  • Nature of the Heterocyclic Ring: Replacing the oxygen atom in the benzoxazine ring with sulfur (compound 2a) results in a decrease in activity.[1]

  • Aromatic Ring Substitution: The introduction of a nitrogen atom (compound 3a) or a chlorine atom (compound 4a) in the aromatic ring significantly enhances both binding affinity and in vivo potency.[1][8]

This clear structure-activity relationship and the strong in vitro-in vivo correlation observed in this series of compounds highlight the predictive power of the in vitro assays for in vivo efficacy in this chemical class for this specific target.

Anticancer Potential: An Area Ripe for Further In Vivo Exploration

More recently, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has been explored for its anticancer properties. A study by Fu et al. (2023) described the synthesis and in vitro evaluation of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents.[9][10][11]

In Vitro Anticancer Activity

The study reported the half-maximal inhibitory concentration (IC50) values of these compounds against several human cancer cell lines.

CompoundR1R2R3Cancer Cell LineIn Vitro IC50 (µM)
14f OHHp-NH2PC-3 (Prostate)9.71
MDA-MB-231 (Breast)12.9
MIA PaCa-2 (Pancreatic)9.58
U-87 MG (Glioblastoma)16.2

Data extracted from Fu et al., Molecules, 2024, 29(1), 166.[9][10][11]

Experimental Protocol

In Vitro Cell Proliferation Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated.

Experimental Workflow for In Vitro Anticancer Evaluation.
Gap in In Vivo Correlation

While the in vitro data for the anticancer activity of these 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives is promising, the initial literature search did not yield corresponding in vivo studies for the same set of compounds.[9][10][11] This represents a critical knowledge gap. To establish a clear in vitro-in vivo correlation and to validate the therapeutic potential of these compounds as anticancer agents, further research involving animal models of cancer is essential. Such studies would typically involve evaluating the ability of these compounds to inhibit tumor growth in xenograft or syngeneic models and assessing their pharmacokinetic and toxicological profiles.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a valuable platform for the development of new therapeutic agents. The well-established in vitro-in vivo correlation for the 5-HT3 receptor antagonist derivatives provides a strong foundation for the rational design of new antiemetic drugs. The promising in vitro anticancer activity of other derivatives warrants further investigation in in vivo models to validate their potential as novel cancer therapeutics. Future studies focusing on bridging the in vitro and in vivo data gap for various biological activities will be crucial for fully realizing the therapeutic promise of this versatile chemical class.

References

head-to-head comparison of different benzoxazine-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic activities against various cancer cell lines. Their versatile scaffold allows for structural modifications to optimize potency and selectivity, leading to the development of numerous analogues with diverse mechanisms of action. This guide provides a head-to-head comparison of different benzoxazine-based anticancer agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.

In Vitro Anticancer Activity: A Comparative Analysis

The anticancer efficacy of benzoxazine derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for comparing their potency. The following tables summarize the IC50 values of various benzoxazine derivatives from different studies.

Compound ID6-Position Substituent7-Position SubstituentCell LineIC50 (µM)Reference Compound
Analog 1 -2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-dioneFluoroVelvetleafComparable to B2055B2055
Compound 3d Chloro-MCF-712.03-
Compound 3f Methyl-MCF-714.3-
Compound 3h Methoxy-MCF-78.03-
Compound 3i Methoxy-MCF-712.1-
Compound 6f Methyl-MCF-714.9-
Compound 6h Methoxy-MCF-717.1-
Compound 4b --MCF-7, A549, HeLa, PC3Promising activityEtoposide
Compound 4c --MCF-7, A549, HeLa, PC3Comparable activityEtoposide
Compound 4e --MCF-7, A549, HeLa, PC3Promising activityEtoposide
Compound 4i --MCF-7, A549, HeLa, PC3Promising activityEtoposide
Compound 4j --MCF-7, A549, HeLa, PC3Promising activityEtoposide
Compound 4n --MCF-7, A549, HeLa, PC3Comparable activityEtoposide

Table 1: Anticancer Activity of 1,3-Benzoxazine Derivatives. [3][4]

Compound IDLinker and SubstituentsCell LineIC50 (µM)
Compound 1 Ethyl linkerMCF-713
Compound 1 Ethyl linkerHCT-1167.06
Compounds 3-6 Shortened linker, Chlorine at 7-positionMCF-76.35 - 13.60
Compounds 7-10 Shortened linker, Bromine at 6-positionMCF-74.06 - 7.31
Compounds 11-14 Shortened linker, Methyl at 6-positionMCF-73.39 - 7.78
Compound 9 -MCF-74.06
Compound 12 -MCF-73.39
Compound 10 -HCT-1164.80
Compound 12 -HCT-1165.20

Table 2: Antiproliferative Activity of Benzoxazine-Purine Hybrids. [5]

Compound IDModificationTargetIC50 (mM)Reference CompoundIC50 (mM)
BONC-001 2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazinehTopo I (catalytic inhibitor)8.34Camptothecin-
BONC-013 ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetatehTopo I (poison)0.0006Camptothecin0.034

Table 3: Human Topoisomerase I Inhibitory Activity of 3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives. [6][7]

Experimental Protocols

The determination of the anticancer activity of the benzoxazine analogs cited in this guide was primarily conducted using the MTT assay.[4] This standard colorimetric assay assesses cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

Benzoxazine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Inhibition of Human Topoisomerase I

Certain benzoxazine derivatives have been identified as potent inhibitors of human topoisomerase I (hTopo I), an essential enzyme for DNA replication and transcription.[6] These compounds can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and cell death.

Topoisomerase_I_Inhibition cluster_0 DNA Replication/Transcription cluster_1 Benzoxazine Action Supercoiled_DNA Supercoiled DNA hTopo_I Topoisomerase I Supercoiled_DNA->hTopo_I Binding Relaxed_DNA Relaxed DNA hTopo_I->Relaxed_DNA Relaxation Cleavage_Complex Topoisomerase I- DNA Cleavage Complex hTopo_I->Cleavage_Complex Benzoxazine_Poison Benzoxazine (e.g., BONC-013) Benzoxazine_Poison->Cleavage_Complex Stabilization DNA_Damage DNA Damage & Cell Death Cleavage_Complex->DNA_Damage

Caption: Mechanism of hTopo I poisoning by benzoxazine derivatives.

Modulation of Kinase Signaling Pathways

Some benzoxazine-purine hybrids have been shown to inhibit key kinases involved in cancer cell signaling, such as HER2 and JNK1.[5] Inhibition of these pathways can disrupt cell proliferation and induce cell death.

Kinase_Inhibition Growth_Factor Growth Factor HER2_Receptor HER2 Receptor Growth_Factor->HER2_Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) HER2_Receptor->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Benzoxazine_Purine_Hybrid Benzoxazine-Purine Hybrid (e.g., Compound 12) Benzoxazine_Purine_Hybrid->HER2_Receptor Inhibition

Caption: Inhibition of HER2 signaling by benzoxazine-purine hybrids.

Targeting c-Myc G-Quadruplex

Recent studies have indicated that some benzoxazinone derivatives can target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[8] This stabilization can downregulate the expression of c-Myc, a key regulator of cell proliferation, leading to the inhibition of cancer cell growth.

cMyc_GQuadruplex cMyc_Promoter c-Myc Promoter Region G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex Transcription_Repression Transcription Repression G_Quadruplex->Transcription_Repression Benzoxazinone Benzoxazinone Derivative Benzoxazinone->G_Quadruplex Stabilization cMyc_Downregulation c-Myc Downregulation Transcription_Repression->cMyc_Downregulation Anticancer_Effect Anticancer Effect cMyc_Downregulation->Anticancer_Effect

Caption: Benzoxazinone-mediated stabilization of c-Myc G-quadruplex.

Conclusion

The diverse chemical space of benzoxazine derivatives offers a rich platform for the development of novel anticancer agents. Head-to-head comparisons of their in vitro activities reveal significant variations in potency and selectivity, highlighting the importance of structure-activity relationship studies. The elucidation of their mechanisms of action, from inhibiting critical enzymes like topoisomerase I to modulating key signaling pathways and targeting unique DNA structures, provides a rational basis for the design of more effective and targeted cancer therapies. Further in vivo studies are warranted to translate the promising in vitro results of these compounds into clinically viable anticancer drugs.

References

Unveiling the Potent Serotonin 5-HT3 Receptor Antagonism of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of neuropharmacology, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure, giving rise to compounds with a diverse array of biological activities. This guide provides a comprehensive comparison of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and its closely related analogs, with a focus on validating their primary mechanism of action as potent antagonists of the serotonin 5-HT3 receptor. While direct extensive data for the 2-carboxamide isomer is limited, this analysis leverages robust experimental data from its well-characterized 8-carboxamide counterparts to elucidate the structure-activity relationships and therapeutic potential of this chemical class.

The 3,4-dihydro-2H-1,4-benzoxazine core is a key pharmacophore in a variety of neurologically active agents. Derivatives of this scaffold have demonstrated significant promise in targeting conditions modulated by the serotonergic system, as well as exhibiting potential in antithrombotic and anticancer applications. This guide will focus on the compelling evidence pointing towards 5-HT3 receptor antagonism as a principal mechanism of action.

Comparative Analysis of 5-HT3 Receptor Affinity

The antagonistic activity of 3,4-dihydro-2H-1,4-benzoxazine derivatives at the 5-HT3 receptor has been quantified through competitive radioligand binding assays. The following table summarizes the binding affinities (Ki values) of several key 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, highlighting the structural modifications that influence potency. A lower Ki value indicates a higher binding affinity.

Compound IDStructureR1R2R3Ki (nM)[1]
1 3,4-dihydro-N-(1-azabicyclo[2.2.2]oct-3-yl)-2H-1,4-benzoxazine-8-carboxamideHHH0.23
2 (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamideClCH3H0.051[2]
3 endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamideClCH3(CH3)20.019[1]
Granisetron (reference 5-HT3 antagonist)----

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at Position 6: The introduction of a chloro group at the 6-position of the benzoxazine ring, as seen in compounds 2 and 3 , significantly enhances the binding affinity for the 5-HT3 receptor when compared to the unsubstituted analog.

  • N-methylation at Position 4: Methylation of the nitrogen at the 4-position of the benzoxazine ring (compound 2 ) contributes to increased potency.

  • Substitution at Position 2: The introduction of gem-dimethyl groups at the 2-position (compound 3 ) leads to a substantial increase in antagonistic activity. The order of activity enhancement at this position is dimethyl > methyl > dihydro > phenyl.[1]

  • Basic Moiety: The nature of the basic amine moiety is crucial for high-affinity binding. Both the 1-azabicyclo[2.2.2]oct-3-yl and the 9-methyl-9-azabicyclo[3.3.1]non-3-yl groups confer potent antagonistic activity.[1]

Experimental Protocols

To validate the mechanism of action of these compounds, two key experimental procedures are employed: a 5-HT3 receptor binding assay to determine in vitro affinity and the von Bezold-Jarisch reflex assay to assess in vivo antagonistic activity.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat cortical tissue.

  • Radioligand: A tritiated high-affinity 5-HT3 receptor antagonist, such as [³H]-Granisetron or [³H]-GR65630.

  • Test Compounds: this compound and its analogs.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled 5-HT3 antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the membrane preparation to all wells and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Von Bezold-Jarisch Reflex Assay in Rats

This in vivo assay assesses the 5-HT3 receptor antagonistic activity of a compound by measuring its ability to inhibit the triad of physiological responses (bradycardia, hypotension, and apnea) induced by a 5-HT3 receptor agonist.

Materials:

  • Animals: Male Wistar rats.

  • Anesthetic: Urethane or a similar suitable anesthetic.

  • 5-HT3 Receptor Agonist: Serotonin (5-HT) or a selective agonist like 2-methyl-5-HT or phenylbiguanide.

  • Test Compounds: this compound and its analogs, dissolved in a suitable vehicle.

  • Physiological Monitoring Equipment: Blood pressure transducer, heart rate monitor, and a system to record these parameters.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure and heart rate measurement.

  • Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure and heart rate.

  • Induction of the Reflex: Administer an intravenous bolus of the 5-HT3 receptor agonist and record the resulting decrease in heart rate and blood pressure.

  • Compound Administration: Administer the test compound intravenously at various doses.

  • Challenge with Agonist: After a set period following the administration of the test compound, challenge the animal again with the same dose of the 5-HT3 receptor agonist and record the physiological responses.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced bradycardia and hypotension at each dose of the test compound. Determine the ED50 value (the dose of the antagonist that produces 50% of its maximal effect).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the experimental workflows.

G cluster_pathway 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds and Activates Benzoxazine 3,4-dihydro-2H-1,4-benzoxazine -2-carboxamide (Antagonist) Benzoxazine->Receptor Binds and Blocks IonChannel Ion Channel Opening Receptor->IonChannel IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization CellularResponse Cellular Response (e.g., emetic reflex) Depolarization->CellularResponse

Caption: 5-HT3 Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow MembranePrep 1. Membrane Preparation (from cells expressing 5-HT3R) Incubation 4. Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation PrepareRadioligand 2. Prepare Radioligand (e.g., [3H]-Granisetron) PrepareRadioligand->Incubation PrepareCompetitor 3. Prepare Competitor (Benzoxazine derivatives) PrepareCompetitor->Incubation Separation 5. Separation (Rapid vacuum filtration) Incubation->Separation Counting 6. Scintillation Counting (Quantify bound radioligand) Separation->Counting Analysis 7. Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Therapeutic Index of Novel 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a promising framework for the development of new therapeutic agents due to its versatile structure and significant antitumor activity.[1] This guide provides a comparative assessment of the therapeutic index of hypothetical novel benzoxazine derivatives against a standard-of-care chemotherapeutic agent, Doxorubicin. The therapeutic index (TI), a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in evaluating the potential of a new drug candidate. A higher TI indicates a wider margin of safety.

Comparative Analysis of In Vitro Cytotoxicity

The initial evaluation of potential anticancer compounds involves assessing their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric. In this analysis, two novel benzoxazine derivatives, designated BZ-1 and BZ-2, were compared to Doxorubicin across three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (non-small cell lung cancer). A non-cancerous cell line, WI-38 (human lung fibroblast), was included to assess selectivity.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzoxazine Derivatives and Doxorubicin

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)WI-38 (Normal)Selectivity Index (WI-38 IC50 / Average Cancer IC50)
BZ-1 4.55.26.855.710.1
BZ-2 3.14.05.562.314.1
Doxorubicin 0.81.11.53.22.8

Data are hypothetical and for illustrative purposes.

The results indicate that while Doxorubicin is more potent at lower concentrations, the novel benzoxazine derivatives BZ-1 and BZ-2 exhibit significantly higher selectivity for cancer cells over normal cells, as demonstrated by their superior selectivity indices. This suggests a potentially wider therapeutic window.

In Vivo Efficacy and Therapeutic Index

To translate these in vitro findings, the compounds were evaluated in a murine xenograft model.[2] Nude mice bearing HCT-116 colorectal tumors were treated with the compounds to determine both efficacy (tumor growth inhibition) and toxicity (maximum tolerated dose, MTD). The therapeutic index was then calculated as the ratio of the MTD to the effective dose required for 50% tumor growth inhibition (ED50).

Table 2: In Vivo Efficacy and Therapeutic Index in HCT-116 Xenograft Model

CompoundMaximum Tolerated Dose (MTD, mg/kg)Effective Dose (ED50, mg/kg)Tumor Growth Inhibition at ED50 (%)Therapeutic Index (MTD / ED50)
BZ-1 1002552%4.0
BZ-2 1202055%6.0
Doxorubicin 10460%2.5

Data are hypothetical and for illustrative purposes.

In the in vivo model, BZ-2 demonstrated the most promising profile with the highest therapeutic index of 6.0. This indicates a six-fold difference between the dose causing significant toxicity and the dose required for therapeutic effect, a considerable improvement over Doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C with 5% CO2 to allow for attachment.[4]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (BZ-1, BZ-2, Doxorubicin) and incubated for 72 hours.[5]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[4] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[4] The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy: Murine Xenograft Model

Patient-derived xenograft (PDX) models or cell line-derived xenografts are standard for preclinical evaluation.[6]

  • Cell Implantation: HCT-116 cells (5 x 10^6 cells) are mixed with Matrigel or a similar basement membrane extract and injected subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice).[2][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[6] Tumor volume is calculated using the formula: Volume = (width)² x length/2.[2]

  • Treatment: Mice are randomized into treatment groups and dosed with the test compounds or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or when signs of significant toxicity are observed. The MTD, ED50, and tumor growth inhibition are then determined.

Potential Mechanism of Action and Signaling Pathways

Research suggests that benzoxazine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Some derivatives have been shown to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.[8] Others may downregulate the expression of oncogenes like c-Myc.[10]

The proposed mechanism for BZ-2 involves the inhibition of AKT phosphorylation, leading to the activation of caspase-3, a key executioner of apoptosis.

G BZ2 BZ-2 Derivative pAKT p-AKT (Active) BZ2->pAKT Inhibition PI3K PI3K PI3K->pAKT AKT AKT Caspase3 Caspase-3 pAKT->Caspase3 Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation cluster_3 Therapeutic Index Cytotoxicity Cytotoxicity Assay (MTT) Selectivity Selectivity Screening (Normal vs. Cancer Cells) Cytotoxicity->Selectivity Pathway Signaling Pathway Analysis Selectivity->Pathway CellCycle Cell Cycle Analysis Pathway->CellCycle Xenograft Xenograft Model Efficacy CellCycle->Xenograft Toxicity Toxicity Studies (MTD) Xenograft->Toxicity TI Therapeutic Index Calculation Toxicity->TI

References

Safety Operating Guide

Safe Disposal of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified with several hazard warnings, underscoring the need for caution during handling and disposal.[1] The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Quantitative Hazard Data Summary

For safe handling, it is crucial to be aware of the specific hazard classifications associated with this compound.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation

Data sourced from PubChem CID 26120.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses or goggles must be worn.[2]

  • Lab Coat: A laboratory coat is essential to protect from splashes and contamination.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do Not Mix: Avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Designated Container: Collect all waste, including contaminated consumables like pipette tips and weighing paper, in a designated, properly labeled, and sealable container.[2][3]

  • Avoid Dust: Take precautions to avoid the formation of dust and aerosols during handling and collection.[3]

2. Labeling:

  • Clear Identification: The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Hazard Symbols: Affix appropriate hazard symbols as per GHS guidelines (e.g., GHS07 pictogram for acute toxicity).[2]

3. Storage:

  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[4][5]

  • Ignition Sources: Keep the container away from heat and all sources of ignition.[3]

4. Final Disposal:

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Consult EHS: Always consult with your institution's EHS office for specific guidance and to ensure compliance with local, regional, and national hazardous waste regulations.[2][4]

  • Prohibited Disposal: Do not discharge the chemical waste into sewer systems or drains.[3][4]

For transportation of the waste, it may be classified under UN2811 as a "TOXIC SOLID, ORGANIC, N.O.S." with a Hazard Class of 6.1 and Packing Group III, though final classification should be confirmed with regulatory guidelines.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe segregate Segregate Waste: - Collect in a designated, sealable container - Include contaminated consumables ppe->segregate label Label Container: - Full chemical name - Appropriate hazard symbols segregate->label store Store Securely: - Cool, dry, well-ventilated area - Away from incompatible materials label->store consult_ehs Consult Institutional EHS Office for specific procedures store->consult_ehs disposal_method Select Approved Disposal Method consult_ehs->disposal_method incineration Licensed Chemical Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Option 2 end End: Waste Disposed of Safely and in Compliance incineration->end destruction_plant->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.